Bifenazate

Catalog No.
S521222
CAS No.
149877-41-8
M.F
C17H20N2O3
M. Wt
300.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifenazate

CAS Number

149877-41-8

Product Name

Bifenazate

IUPAC Name

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

InChI

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)

InChI Key

VHLKTXFWDRXILV-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 3.76 mg/L at 20 °C
In water, 2.06 mg/L at 20 °C, unspecified pH
In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C

Synonyms

Bifenazate;

Canonical SMILES

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC

The exact mass of the compound Bifenazate is 300.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.25e-05 min water, 3.76 mg/l at 20 °cin water, 2.06 mg/l at 20 °c, unspecified phin acetonitrile = 0.0956 mg/l, ethyl acetate = 0.102 mg/l, methanol =0.0447 mg/l, toluene = 0.0247 mg/l, hexane = 0.232x10-3 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carboxylic ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

bifenazate mode of action mitochondrial complex III inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mode of Action: Mitochondrial Complex III Inhibition

Bifenazate acts as a potent inhibitor of the mitochondrial electron transport chain, disrupting cellular energy production.

  • Molecular Target: The specific target is the Qo site (quinone oxidation site) of cytochrome b, a core component of mitochondrial complex III (also known as bc1 complex) [1] [2].
  • Mechanism and Effect: By binding to the Qo site, this compound blocks electron transfer from ubiquinol to cytochrome c. This disruption halts the electron transport chain, preventing the generation of the proton gradient across the mitochondrial membrane that is essential for ATP production. The resulting energy depletion leads to mite paralysis and death [2].
  • Evidence: This mechanism is strongly supported by the maternal (non-Mendelian) inheritance of high-level resistance, consistent with a mitochondrially-encoded target, and biochemical studies showing direct interaction between radiolabeled this compound and complex III [2].

Selectivity and Resistance Mechanisms

A key feature of this compound is its high selectivity, which is linked to its target site, though this same target is also the source of emerging resistance.

  • Basis for Selectivity: The remarkable selectivity of this compound for phytophagous mites over predatory mites (greater than 280-fold) is mediated by differences in the binding affinity to cytochrome b. Structural variations in key amino acids, such as isoleucine at position 139 in pest mites versus leucine in predatory mites, significantly reduce this binding affinity, making predatory mites naturally less susceptible [3].
  • Emerging Resistance: Field and laboratory studies have identified specific mutations in the cytochrome b gene that confer resistance.
    • G132A Mutation: A common mutation detected in resistant populations of the two-spotted spider mite (Tetranychus urticae) from hops and mint fields in the United States [4].
    • M128T Mutation: A novel mutation identified in highly resistant Turkish populations, located in a highly conserved region of the cd1 helix of cytochrome b [5].

The table below summarizes key mutations associated with this compound resistance.

Mutation Location in Cytochrome b Documented Origin / Prevalence
G132A [4] Not specified Found in 68.75% of hop and 40% of mint TSSM populations in the US Pacific Northwest [4]
M128T [5] cd1 helix Identified in populations from Türkiye exhibiting the highest resistance levels [5]
I139L [3] Not specified Confers resistance; a key residue for differential binding affinity between mite species [3]

Secondary Action: GABA Receptor Interaction

This compound was initially characterized as a GABA receptor agonist, but subsequent research has refined this understanding.

  • Current Understanding: this compound is now recognized as a positive allosteric modulator of the GABA-gated chloride channel in Tetranychus urticae [6].
  • Mechanism and Evidence: It acts as a synergist, enhancing the receptor's response to GABA rather than activating it directly. This activity, however, is observed at relatively high concentrations. Genetic studies have found no correlation between mutations in GABA receptor genes and this compound resistance, further supporting that the mitochondrial complex III is the primary lethal target [2].

Experimental Evidence and Protocols

The mitochondrial mode of action has been validated through several sophisticated experimental approaches.

  • Biochemical Binding Assays: Blue Native PAGE (BN-PAGE) of solubilized mitochondria from spider mites treated with [¹⁴C] this compound showed radiolabel specifically associated with mitochondrial complex III, providing direct evidence of the physical interaction [2] [7].
  • Molecular Docking and Mutagenesis: Computational modeling and molecular docking studies analyze how this compound fits into the Qo binding pocket of cytochrome b. These models predict how mutations like G132A and M128T alter the binding site's conformation, reducing acaricide affinity. These predictions are tested using techniques like microscale thermophoresis (MST) to quantify binding affinity between this compound and wild-type versus mutant recombinant cytochrome b proteins [3] [4].
  • Resistance Monitoring Protocols: Standard leaf disc bioassays are used for phenotypic resistance monitoring. Female adult mites are placed on acaricide-treated leaf discs, and mortality is assessed after a set period (e.g., 24 hours) to determine LC₅₀ values. This is coupled with genetic screening (e.g., PCR and DNA sequencing) of the mitochondrially-encoded cytochrome b gene to identify resistance-associated mutations in field populations [4].

Experimental Workflow for Mode of Action Determination

The following diagram illustrates the key experimental steps used to elucidate this compound's mitochondrial mode of action.

G cluster_1 Genetic & Inheritance Evidence cluster_2 Biochemical & Functional Evidence cluster_3 Resistance Correlation Start Investigate MoA G1 Observe Maternal Inheritance of Resistance Start->G1 B1 Perform Mitochondrial Binding Assays (e.g., BN-PAGE) Start->B1 R1 Conduct Leaf-Disc Bioassays for Phenotype Start->R1 G2 Sequence Mitochondrial Cytochrome b Gene G1->G2 G3 Identify Target-Site Mutations (e.g., G132A, M128T) G2->G3 End Confirm Mitochondrial Complex III Inhibition G3->End B2 Measure ATP Depletion in Susceptible Strains B1->B2 B3 Conduct Molecular Docking & Mutagenesis Studies B2->B3 B3->End R2 Correlate Mutations with Resistance Levels R1->R2 R2->End

Implications for Research and Development

The clarified mode of action has direct implications for acaricide use and development.

  • Resistance Management: The identification of specific cytochrome b mutations allows for the development of molecular monitoring tools. Resistance management strategies should involve rotating this compound with acaricides having entirely different modes of action (e.g., growth regulators, neurotoxins) to delay resistance [4].
  • Drug Discovery: Understanding the structural basis for this compound's binding to cytochrome b and its species selectivity provides a blueprint for designing novel compounds that target this site, potentially with improved safety profiles or activity against resistant strains [3].

References

bifenazate cytochrome b mutation G126S resistance mechanism

Author: Smolecule Technical Support Team. Date: February 2026

G126S Mutation and Bifenazate Resistance

The table below summarizes key cytochrome b mutations linked to this compound resistance and their interaction with G126S.

Mutation(s) Helix Location Phenotypic Effect (Resistance) Key Research Findings
G126S alone [1] cd1 None (Susceptible) Considered a neutral polymorphism; cannot be used as a standalone molecular diagnostic for resistance [1] [2].
G126S + D252N [3] cd1 + ef Confers Resistance A novel mutation combination identified in an Australian strain; maternal inheritance confirmed [3].
G126S + S141F [4] cd1 + cd1 Confers Resistance One of the earlier documented mutation pairs leading to this compound and acequinocyl cross-resistance [4].
G126S + I136T [4] cd1 + cd1 Confers Resistance A documented mutation pair associated with resistance [4].
G126S + A133T [2] cd1 + cd1 Confers Resistance A documented mutation pair associated with resistance [2].
L258F [2] ef Confers Resistance A novel mutation found in the G126S background; confers cross-resistance to acequinocyl and this compound [2].
P262T [4] ef Confers Resistance A single mutation in the ef-helix associated with resistance [4].
G132A [5] cd1 Confers Resistance A single mutation in the cd1-helix identified in Pacific Northwest U.S. hop and mint fields [5].

Molecular Mechanism and Experimental Evidence

The core mechanism of this compound resistance is target-site insensitivity due to mutations in the Qo binding pocket of mitochondrial cytochrome b, a component of complex III. This compound is a pro-acaricide that requires metabolic activation, and its active metabolite inhibits electron transport at this site [2].

  • The Role of G126S: While G126S is frequently found in resistant mite strains, it is always accompanied by a second mutation. Toxicity bioassays on field populations that were fixed for G126S but lacked other known cd1- and ef-helix mutations showed that these populations remained highly susceptible to this compound [1]. This provides direct evidence that G126S alone is not the causal factor.
  • Mechanism of Action: The prevailing hypothesis is that the secondary mutations (e.g., in the ef-helix like D252N or L258F) induce structural changes in the cytochrome b Qo pocket. These changes likely sterically hinder the binding of the toxic this compound metabolite, thereby preventing the inhibition of electron transport and conferring resistance [3] [2].
  • Inheritance Pattern: Resistance conferred by these cytochrome b mutations is inherited maternally. This is a key piece of evidence confirming the mitochondrial (and not nuclear) genetic origin of the resistance mechanism [3] [4].

Key Experimental Protocols

To investigate this compound resistance, an integrated approach combining phenotypic bioassays with molecular genotyping is essential. The following workflow outlines the core experimental process.

G start Start: Field Population Collection bioassay Toxicity Bioassay start->bioassay dna DNA Extraction bioassay->dna pcr PCR Amplification of Cytochrome b Gene dna->pcr seq DNA Sequencing & Mutation Screening pcr->seq cross Reciprocal Crosses (Confirm Maternal Inheritance) seq->cross If novel mutation found model Structural Modeling & Molecular Docking seq->model To understand binding impact concl Conclusion on Resistance Mechanism cross->concl model->concl

Experimental workflow for characterizing this compound resistance

Toxicity Bioassays (Phenotypic Confirmation)

The standard method is the leaf-disc bioassay [5] [4] [6].

  • Procedure: Bean leaf discs (2-3 cm diameter) are dipped into serial dilutions of the commercial this compound formulation for 10 seconds and air-dried. A specified number of adult female mites (typically 20-25) are transferred to each disc. The discs are placed on agar in Petri dishes to maintain turgor.
  • Data Analysis: Mortality is assessed after 24-48 hours. The LC₅₀ (lethal concentration to kill 50% of the population) is calculated using statistical software like PoloPlus. The resistance ratio (RR) is determined by comparing the LC₅₀ of the field population to that of a susceptible laboratory strain [4] [6].
Molecular Genotyping (Genetic Evidence)
  • DNA Extraction and PCR: Genomic DNA is extracted from individual adult female mites. The mitochondrial cytochrome b gene (or specific fragments containing the cd1- and ef-helices) is amplified using specific primers [3] [6].
  • Mutation Screening: The PCR products are sequenced via Sanger sequencing. Chromatograms are analyzed for the presence of known mutations (G126S, G132A, S141F, D252N, L258F, P262T, etc.). In a resistant strain, the mutation is typically fixed or present at high frequency, and heteroplasmy (co-existence of mutant and wild-type mitochondria) is often not observed [3].
Advanced and Confirmatory Experiments
  • Reciprocal Crosses: To confirm maternal inheritance, a resistant female is crossed with a susceptible male, and vice versa. The progeny from these crosses are then subjected to bioassays. If resistance is only passed on from the resistant mother to her offspring and not from the resistant father, it confirms the mitochondrial mode of inheritance [3] [4].
  • Structural Modeling and Molecular Docking: To understand the functional impact of a novel mutation, a 3D model of the cytochrome b Qo pocket can be generated. Molecular docking simulations are then performed to visualize how the binding of the this compound metabolite is altered (e.g., through steric hindrance or loss of interactions) in the mutant compared to the wild-type protein [5].

References

bifenazate sublethal effects life table parameters spider mites

Author: Smolecule Technical Support Team. Date: February 2026

Mode of Action and Molecular Targets

The mode of action of bifenazate has been re-evaluated since its introduction. Initially classified as a neurotoxin, strong evidence now indicates it functions as a mitochondrial electron transport inhibitor at complex III (the Qo site of cytochrome b) [1].

The diagram below illustrates this mechanism and the subsequent cellular and population-level effects.

G cluster_molecular Molecular & Cellular Level cluster_physiological Individual & Population Level This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters cell ComplexIII Mitochondrial Complex III Mitochondrion->ComplexIII Inhibition ATP_Production ATP Production ComplexIII->ATP_Production Disrupts Oxidative_Stress Oxidative Stress ComplexIII->Oxidative_Stress Induces Energy_Disruption Energy_Disruption ATP_Production->Energy_Disruption Detox_Enzymes Altered Detoxification Enzyme Activity Oxidative_Stress->Detox_Enzymes Life_Parameters Impaired Life Table Parameters Detox_Enzymes->Life_Parameters Energy_Disruption->Life_Parameters

Key evidence supporting the mitochondrial mode of action includes:

  • Maternal Inheritance: Resistance to this compound is maternally inherited, pointing to mitochondrial DNA [1].
  • Genetic Correlation: Specific point mutations in the cytochrome b gene are strongly correlated with resistant mite strains [2] [1].
  • Biochemical Binding: Radioactive labeling studies show that [¹⁴C]this compound or a metabolite binds specifically to mitochondrial complex III in susceptible mites [1].

Sublethal Effects on Life Table Parameters

A study on the citrus red mite, Panonychus citri, provides direct evidence of sublethal effects. When newly emerged female mites were exposed to sublethal concentrations (LC₁₀ and LC₃₀) of this compound, significant impacts on population growth parameters were observed [3].

The table below summarizes the key findings from this study.

Life Table Parameter Change at LC₃₀ (compared to control) Biological Implication
Adult Longevity Decreased Shorter adult lifespan.
Fecundity Decreased Fewer eggs laid per female.
Oviposition Period Decreased Reduced number of days spent laying eggs.
Pre-oviposition Period Prolonged Delayed onset of egg-laying.
Net Reproductive Rate (R₀) Decreased Fewer female offspring produced per generation.
Intrinsic Rate of Increase (rₘ) Decreased Reduced overall population growth potential.
Mean Generation Time (T) Decreased Shorter time between generations.
Doubling Time Increased Population takes longer to double in size.

These data demonstrate that sublethal doses of this compound can adversely affect mite populations by suppressing growth and reproductive capacity, highlighting its potential for population management beyond direct mortality [3].

Experimental Protocol for Assessing Sublethal Effects

The following methodology, adapted from a study on Panonychus citri, outlines a standard approach for evaluating the sublethal effects of acaricides on spider mite life tables [3].

1. Bioassay to Determine Sublethal Concentrations

  • Test Organism: Newly emerged female adult mites (e.g., Panonychus citri).
  • Application Method: Leaf disc dipping method. Mites on leaf discs are immersed in a series of acaricide solutions for 5 seconds. Control groups are treated with solvent only.
  • Data Collection: Mortality is assessed after 24 hours. If a mite's legs do not move upon stimulation, it is considered dead.
  • Analysis: Data is subjected to probit analysis to calculate LC₁₀, LC₃₀, and LC₅₀ values.

2. Life Table Study

  • Treatment: Survivors from the bioassay exposed to LC₁₀ and LC₃₀ concentrations are transferred to fresh rearing arenas.
  • Observation: Each surviving female is paired with a male for mating. Life-history traits are recorded daily until the death of all females.
  • Parameters Measured:
    • Development: Duration of each life stage.
    • Survival: Mortality at each stage.
    • Reproduction: Daily and total fecundity (number of eggs laid).
    • Longevity: Adult lifespan.
  • Data Analysis: Recorded data is used to construct a life table and calculate population parameters (e.g., intrinsic rate of increase rₘ, net reproductive rate R₀) using age-stage, two-sex life table analysis.

3. Assessment of Enzymatic Response (Optional)

  • Sample Preparation: Mites surviving sublethal exposure are collected, homogenized, and centrifuged to obtain a supernatant for enzyme assays.
  • Enzyme Activity Assays: The activity of key detoxification and antioxidant enzymes can be measured using commercial test kits, including:
    • Detoxification Enzymes: Cytochrome P450 (CYP450), Glutathione S-transferase (GST), Carboxylesterase (CarE).
    • Antioxidant Enzymes: Catalase (CAT), Peroxidase (POD), Superoxide Dismutase (SOD).

Research Gaps and Future Directions

While the provided data is insightful, it's important to note its limitations:

  • Species Specificity: The primary life table data comes from a study on Panonychus citri [3]. The effects on other economically important spider mites, like Tetranychus urticae, may differ.
  • Molecular Mechanisms in Mites: The transcriptome analysis identifying 757 differentially expressed genes (including detoxification and cuticular protein genes) was conducted on the diamondback moth, not a spider mite [4]. Similar molecular studies directly on spider mites are needed.

References

Official IRAC Classification and Known Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The established classification for bifenazate according to IRAC is as follows:

Classification Aspect Description
IRAC Group 20
IRAC Sub-Group 20D [1]
Primary Target Site Mitochondrial Complex III electron transport inhibitors - Qo site [1] [2]
Chemical Class Carbazate [1] [2]
General Mode of Action Neuronal inhibitor; non-systemic with contact and residual action [2]

This classification indicates that this compound primarily acts by disrupting cellular energy production within the mitochondria [1] [2].

A Proposed Novel Mechanism of Action

While the official classification points to a mitochondrial target, a 2012 research study proposed a secondary, novel mechanism. The study found that this compound and its active metabolite, diazene, act as positive allosteric modulators of GABA-gated chloride channels in the two-spotted spider mite (Tetranychus urticae) [3].

The diagram below illustrates the relationship between these two proposed mechanisms and their physiological effects.

This compound This compound Metabolite Diazene (Active Metabolite) This compound->Metabolite MOA1 Mitochondrial Complex III Inhibition (IRAC Group 20D) Metabolite->MOA1 MOA2 GABA Receptor Positive Allosteric Modulation Metabolite->MOA2 Effect1 Disruption of Cellular Energy (ATP) Production MOA1->Effect1 Effect2 Enhanced GABA Response Hyperexcitation of Nervous System MOA2->Effect2 Outcome Paralysis and Death of Pest Effect1->Outcome Effect2->Outcome

This proposed GABA-related activity is distinct from the blocking action of Group 2 insecticides like fipronil. Instead of directly blocking the channel, this compound makes the GABA receptor more sensitive to its natural neurotransmitter, leading to enhanced neuroinhibition and contributing to mite paralysis [3]. The precise relationship between this GABA synergist action and its acaricidal effect is still under investigation [3].

Key Experimental Findings on the Novel Mechanism

The following table summarizes the core experimental data from the research on this compound's interaction with the GABA receptor:

Experimental Aspect Key Finding
Study System Homologue of the RDL GABA receptor subunit (TuGABAR) from Tetranychus urticae [3]
Direct Agonist Action This compound and diazene did not activate the GABA receptor on their own [3]
Allosteric Modulator Action At 30 µM, both compounds significantly enhanced the GABA-induced response in a dose-dependent manner [3]
Impact on GABA Potency Shifted the GABA EC₅₀ from 24.8 µM to 4.83 µM (this compound) and 10.8 µM (diazene) [3]

Detailed Experimental Methodology

For researchers aiming to replicate or build upon these findings, the core methodological approach is outlined below.

Objective

To investigate the action of this compound and its metabolite diazene on the GABA-gated chloride channel function of the two-spotted spider mite (Tetranychus urticae) [3].

Key Workflow

The experimental process can be visualized as a series of key stages:

Step1 1. Gene Isolation (Cloning of TuGABAR) Step2 2. Heterologous Expression (e.g., Xenopus oocytes) Step1->Step2 Step3 3. Electrophysiology (Two-electrode voltage clamp) Step2->Step3 Step4 4. Compound Application (GABA alone vs. GABA + Acaricide) Step3->Step4 Step5 5. Data Analysis (Dose-response curves, EC₅₀ calculation) Step4->Step5

Materials and Procedures
  • Gene Cloning and Expression: The TuGABAR gene, a homologue of the RDL (Resistance to dieldrin) subunit, was isolated and cloned. This gene was then expressed in a heterologous system suitable for electrophysiological recording, such as Xenopus laevis oocytes [3].
  • Electrophysiological Recording: GABA-induced currents were measured from the expressed receptors using the two-electrode voltage clamp technique. This method allows for the precise quantification of ion channel activity in response to chemical applications [3].
  • Compound Application and Analysis: Dose-response curves for GABA were generated both alone and in the presence of fixed concentrations of this compound or diazene. The key measurement was the shift in the GABA EC₅₀ (the concentration that gives half-maximal response), which indicates a change in the receptor's sensitivity to GABA [3].

Conclusion for Researchers

The IRAC classification of this compound in Group 20D reflects its primary action as a mitochondrial electron transport inhibitor. However, emerging evidence of its secondary action as a GABA receptor positive allosteric modulator suggests a more complex and unique dual mechanism [3]. This highlights that IRAC classifications are based on the primary, site-specific action, and active ingredients can have secondary effects that contribute to their overall efficacy and specificity.

References

Bifenazate Chemical Identity & Environmental Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Description / Value Remarks & Implications
Chemical Class Carbazate insecticide/acaricide [1] Synthetic, mitochondrial complex III electron transport inhibitor [1].
Water Solubility 2.06 mg/L (at 20°C, pH 7) [1] Low solubility; low potential for leaching to groundwater [1].
Octanol-Water Partition Coeff. (Log P) 3.4 [1] High; potential for bioaccumulation [1].
Soil Persistence (DT50) Not persistent [1] Rapid dissipation; specific DT50 values not listed in search results.
General Environmental Fate Not persistent in soil/water [1] Low volatility; not expected to persist or leach [1].
Toxicity to Aquatic Organisms Moderately toxic [1] Poses risks to aquatic life.
Toxicity to Honeybees & Earthworms Moderately toxic [1] Moderate risk to non-target organisms.
Toxicity to Mammals Highly toxic [1] Skin, eye, and respiratory irritant [1].

Degradation Pathways and Kinetics

Bifenazate degrades through multiple pathways, with its speed and route highly dependent on the environment. The following table outlines its degradation half-lives under different conditions.

Medium/Condition Primary Process Half-life (t₁/₂) Major Degradation Product
Water (pH 5.7, dark) Autoxidation (reaction with oxygen) [2] 34 hours [2] This compound diazene [2]
Water (pH 5.7, light) Photolysis [2] 17 hours [2] This compound diazene [2]
Acetonitrile (light) Photolysis (oxygen oxidation & N-N bond cleavage) [2] 2 hours [2] This compound diazene [2]
Green Pepper Skin (dark) Autoxidation [2] 34 hours [2] This compound diazene and other minor byproducts [2]
Green Pepper Skin (light) Photolysis [2] 23 hours [2] This compound diazene and other minor byproducts [2]
Paraffinic Wax Film (light) Photolysis [2] 365 hours (~15 days) [2] Information missing
Paraffinic Wax Film (dark) Autoxidation [2] 1600 hours (~67 days) [2] Information missing

The diagram below illustrates the core experimental workflow for studying this compound's reactivity and degradation products across different systems.

Start Study this compound Reactivity Environmental Media Environmental Media Start->Environmental Media Water (pH 5.7) Water (pH 5.7) Environmental Media->Water (pH 5.7) Polar Solvent (Acetonitrile) Polar Solvent (Acetonitrile) Environmental Media->Polar Solvent (Acetonitrile) Plant Surface (Green Pepper Skin) Plant Surface (Green Pepper Skin) Environmental Media->Plant Surface (Green Pepper Skin) Inert Surface (Paraffinic Wax Film) Inert Surface (Paraffinic Wax Film) Environmental Media->Inert Surface (Paraffinic Wax Film) Dark_Water Dark Conditions (Autoxidation) Water (pH 5.7)->Dark_Water Light_Water Light Conditions (Photolysis) Water (pH 5.7)->Light_Water Dark_ACN Dark Conditions (Stable) Polar Solvent (Acetonitrile)->Dark_ACN Light_ACN Light Conditions (Photolysis) Polar Solvent (Acetonitrile)->Light_ACN Dark_Pepper Dark Conditions (Autoxidation) Plant Surface (Green Pepper Skin)->Dark_Pepper Light_Pepper Light Conditions (Photolysis) Plant Surface (Green Pepper Skin)->Light_Pepper Dark_Wax Dark Conditions (Slow Autoxidation) Inert Surface (Paraffinic Wax Film)->Dark_Wax Light_Wax Light Conditions (Slow Photolysis) Inert Surface (Paraffinic Wax Film)->Light_Wax Major Product: this compound Diazene Major Product: this compound Diazene Dark_Water->Major Product: this compound Diazene Light_Water->Major Product: this compound Diazene Stable, No Significant Degradation Stable, No Significant Degradation Dark_ACN->Stable, No Significant Degradation Light_ACN->Major Product: this compound Diazene Major Product: this compound Diazene\n+ Minor Byproducts Major Product: this compound Diazene + Minor Byproducts Dark_Pepper->Major Product: this compound Diazene\n+ Minor Byproducts Light_Pepper->Major Product: this compound Diazene\n+ Minor Byproducts Extremely Slow Degradation Extremely Slow Degradation Dark_Wax->Extremely Slow Degradation Very Slow Degradation Very Slow Degradation Light_Wax->Very Slow Degradation

Experimental workflow for studying this compound degradation in different media and conditions.

Post-Harvest Residue Reduction Protocol

Plasma-Activated Water (PAW) technology shows promise as a green method for reducing this compound residues on fresh produce without compromising quality.

  • Experimental Workflow: The PAW generation and treatment process involves a specific setup [3]:

    • APPJ System: An Atmospheric Pressure Plasma Jet with a coaxial needle-ring discharge structure (tungsten needle high-voltage electrode, quartz dielectric tube, copper foil ground electrode) [3].
    • Discharge Gas: Air is supplied at a controlled flow rate of 3.5 L·min⁻¹ [3].
    • Power Supply: A high-voltage AC power supply generates excitation voltages (e.g., 10, 15, 20 kV) [3].
    • PAW Generation: The plasma jet nozzle is immersed in 300 mL of reverse osmosis (RO) water, which is activated for 20 minutes to produce PAW [3].
    • Sample Treatment: Contaminated kumquat samples are treated with the resulting PAW [3].
  • Key Finding: PAW treatment reduced this compound residues on kumquats by up to 74.35% compared to the control, without negatively affecting fruit storage quality [3].

References

bifenazate transcriptional responses sublethal exposure Plutella xylostella

Author: Smolecule Technical Support Team. Date: February 2026

Transcriptional Changes and Functional Enrichment

The following tables consolidate the key quantitative findings from a transcriptome analysis of P. xylostella larvae after exposure to an LC₃₀ dose of bifenazate [1] [2] [3].

Table 1: Summary of RNA-Seq Data and Differentially Expressed Genes (DEGs)

Category Details
Raw Reads 249,090,682 from six libraries (3 treated, 3 control) [1]
Clean Reads 124,545,341 (average Q30: 93.79%) [1]
Reference Genome Mapping Rate 73.80% - 76.81% across samples [1]
Total Genes Identified 14,712 [1]
Annotated Genes 13,624 (92.60% of total) [1]
Differentially Expressed Genes (DEGs) 757 [1] [2] [3]
Up-regulated DEGs 526 [1] [2] [3]
Down-regulated DEGs 231 [1] [2] [3]

Table 2: Key Up-regulated Genes and Affected Pathways

Functional Category Number/Type of Genes Specific Genes / Pathways
Detoxification Enzymes 10 genes total [1] [2] [3]
• Cytochrome P450 monooxygenases (P450s) 4 genes [1] [2] [3]
• Glutathione S-transferases (GSTs) 5 genes [1] [2] [3]
• UDP-Glucuronosyltransferase (UGT) 1 gene [1] [2] [3]
Cuticular Proteins (CPs) 17 genes [1] [2] [3] 15 belonged to the CPR family [1] [2] [3]
Energy Metabolism 8 mitochondrial genes [1] [2] [3] Oxidative phosphorylation pathway [1] [2] [3]
Inhibited Pathways Genes were down-regulated [1] [2] [3] Tyrosine metabolism and Purine metabolism [1] [2] [3]

Detailed Experimental Protocols

To help you replicate or assess this research, here are the detailed methodologies used in the cited study.

Bioassay and LC₃₀ Determination
  • Insect Source: Plutella xylostella larvae were reared on radish seedlings (Raphanus sativus L.) under controlled conditions: 27 ± 1 °C, 40-60% relative humidity, with a 16:8 hour light/dark photoperiod [4].
  • Chemical: this compound (purity ≥ 99%) [5].
  • Procedure: The susceptibility of third-instar larvae to this compound was evaluated. The specific bioassay method (e.g., leaf-dip) was not detailed in the provided transcriptome study abstracts, but a common approach is the leaf-dipping method [5], where leaves are immersed in pesticide solutions and fed to larvae.
  • Data Analysis: Mortality data was recorded and processed using probit analysis to determine the LC₃₀ (11.63 mg/L) and LC₅₀ (18.38 mg/L) values with their respective confidence intervals [1].
RNA-Seq and Transcriptome Analysis
  • Sample Preparation: Total RNA was extracted from the whole bodies of control and this compound-treated (LC₃₀) third-instar larvae. Each group had three biological replicates [1].
  • Library Construction and Sequencing: Transcriptome libraries were prepared and sequenced on an Illumina platform to generate 150 bp paired-end reads [1] [4].
  • Data Processing Workflow:
    • Quality Control: Raw reads were filtered to remove adapters and low-quality sequences, resulting in "clean reads" [1].
    • Alignment: Clean reads were mapped to the P. xylostella reference genome (Assembly: GCA_000330985.1) [1] [4].
    • DEG Identification: Gene expression levels were quantified. Differentially Expressed Genes (DEGs) were identified using a threshold of |fold change| ≥ 2 and a False Discovery Rate (FDR) < 0.05 [1].
  • Functional Analysis: DEGs were annotated and analyzed through GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analyses [1] [3].
qRT-PCR Validation
  • Gene Selection: Ten key up-regulated detoxification enzyme genes were selected for validation [1] [2] [3].
  • Procedure: Total RNA was reverse-transcribed into cDNA, which was used as a template for qPCR with gene-specific primers.
  • Data Analysis: Gene expression levels were calculated using the comparative 2^(-ΔΔCq) method. The correlation between RNA-Seq and qRT-PCR results was analyzed to confirm the reliability of the transcriptome data [1].

Pathway Diagram of Transcriptional Response

The diagram below illustrates the core defense pathways activated in P. xylostella in response to sublethal this compound exposure, based on the transcriptome findings [1] [2] [3].

architecture cluster_stimulus Stimulus: Sublethal this compound Exposure cluster_responses Activated Defense Pathways & Components cluster_inhibited Inhibited Metabolic Pathways This compound This compound Detox Detoxification Enzyme Genes This compound->Detox Cuticle Cuticular Protein (CP) Genes This compound->Cuticle Energy Oxidative Phosphorylation This compound->Energy Inhibited Genes Down-regulated This compound->Inhibited P450 4 P450 genes Up-regulated Detox->P450 GST 5 GST genes Up-regulated Detox->GST UGT 1 UGT gene Up-regulated Detox->UGT CPs 17 CP genes (15 CPR family) Up-regulated Cuticle->CPs Complexes 8 Mitochondrial Genes Up-regulated Energy->Complexes Tyrosine Tyrosine Metabolism Inhibited->Tyrosine Purine Purine Metabolism Inhibited->Purine

This research provides a foundational molecular profile for understanding how P. xylostella defends against this compound. The up-regulation of cuticular proteins suggests a potential reduced penetration resistance mechanism, while the activation of detoxification enzymes and energy production pathways indicates a robust metabolic defense response [1] [2] [3].

References

bifenazate mitochondrial electron transport chain inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Site

The table below details the core mechanism of bifenazate as a mitochondrial electron transport chain inhibitor.

Aspect Detailed Description
Primary Target Mitochondrial Complex III (cytochrome bc₁ complex) [1]
Specific Binding Site Qo pocket (quinone outer site) of the cytochrome b (cytb) subunit [1] [2]
Core Action Inhibits electron transfer from ubiquinol to cytochrome c, halting the electron transport chain [1]
Cellular Consequence Disruption of proton gradient across mitochondrial membrane, reducing ATP production [2]
Pro-acaricide Status Requires enzymatic activation (e.g., by carboxyl/cholinesterases) to become biologically active [1]

Documented Resistance Mutations

The intensive use of this compound has led to field resistance, primarily linked to specific point mutations in the cytochrome b gene that hinder the binding of the acaricide. The known mutations are summarized below.

Mutation/s in cytb Structural Helix Phenotype Notes
G132A [1] cd1-helix [1] Confers resistance [1] A single mutation that provides resistance.
P262T [1] ef-helix [1] Confers resistance [1] A single mutation that provides resistance.
G126S + A133T [1] cd1-helix [1] Confers resistance [1] G126S alone is a neutral polymorphism; resistance requires the combination.
G126S + I136T [1] cd1-helix [1] Confers resistance [1] G126S alone is a neutral polymorphism; resistance requires the combination.
G126S + S141F [1] cd1-helix [1] Confers resistance [1] G126S alone is a neutral polymorphism; resistance requires the combination.
L258F [1] ef-helix [1] Confers resistance and cross-resistance to acequinocyl [1] A novel mutation found on a G126S background.

Experimental Evidence and Protocols

Key experimental approaches used to elucidate this compound's mode of action and resistance include:

  • Genetic Crosses and Molecular Genetics: The link between cytb and resistance was proven through reciprocal crosses, demonstrating maternal inheritance of the resistant trait, which is characteristic of mitochondrially-encoded genes [3]. Researchers introgress mutations via backcrossing into a susceptible genetic background to confirm their causative role [1].

  • Molecular Docking and Binding Affinity Studies: Structural modeling and molecular docking analyze interactions between this compound and the Qo pocket of cytochrome b [2]. Microscale thermophoresis (MST) directly measures binding affinity between this compound and recombinant cytochrome b proteins, demonstrating weaker binding to variants from resistant or predatory mites [2].

  • Transcriptomic Analysis: RNA-Seq identifies global gene expression changes in response to sublethal this compound exposure. In diamondback moth larvae, this revealed upregulation of genes involved in xenobiotic metabolism and the oxidative phosphorylation pathway, indicating a compensatory cellular stress response [4].

This compound Inhibition Pathway

The following diagram illustrates the cascade of cellular events triggered by this compound binding to its target.

BifenazatePathway This compound This compound CytbBinding Binding to Qo site of Cyt b This compound->CytbBinding ETCInhibition Inhibition of Electron Transport (Complex III) CytbBinding->ETCInhibition ProtonGradient Collapse of Proton Gradient ETCInhibition->ProtonGradient ROSIncrease Increased ROS ETCInhibition->ROSIncrease ATPReduction Reduced ATP Production ProtonGradient->ATPReduction CellDeath Mitochondrial Dysfunction & Cell Death ATPReduction->CellDeath ROSIncrease->CellDeath

Cross-Resistance and Selectivity

  • Cross-Resistance: Strains resistant to this compound frequently show cross-resistance to acequinocyl, another Qo inhibitor acaricide, due to mutations at the shared target site [1] [3].

  • Selectivity: this compound is highly selective, being significantly more toxic to phytophagous mites than to predatory mites [2]. This selectivity is not due to differential metabolism but rather to key amino acid variations in the cytochrome b Qo pocket (e.g., I139L in predatory mites) that reduce binding affinity [2].

References

Core Mechanism: Mitochondrial Target & Maternal Inheritance

Author: Smolecule Technical Support Team. Date: February 2026

The initial hypothesis for bifenazate's mode of action was that it affected the GABA receptor in the nervous system. However, genetic and biochemical evidence points to a different, mitochondrial target [1] [2]. The table below summarizes the key evidence supporting this mitochondrial mechanism.

Key Finding Experimental Observation Implication
Maternal Inheritance Resistance is fully transferred from resistant females to offspring in reciprocal crosses; susceptible females crossed with resistant males produce susceptible offspring [1] [2]. Resistance trait is inherited cytoplasmically, not through nuclear chromosomes.
Target-Site Mutation Specific mutations (e.g., at positions 125, 269, 272) found in the Qo site of the mitochondrial cytochrome b gene, a component of complex III in the electron transport chain [3] [4]. Mutations directly alter the acaricide's target site, reducing binding efficacy.
Physiological Effect ATP levels decline progressively in susceptible mites after this compound treatment, similar to the effect of known mitochondrial complex inhibitors [1] [2]. This compound's ultimate effect is disruption of cellular energy production.
Pro-acaricide Activation Esterase inhibitors (like DEF) antagonize this compound toxicity in susceptible strains [1] [5]. This compound requires enzymatic activation within the mite to become toxic.

This combination of evidence strongly suggests that this compound is a pro-acaricide that, once activated, inhibits the mitochondrial electron transport chain at complex III, and resistance arises from target-site mutations [1] [2] [3].

Key Experimental Evidence and Protocols

Reciprocal Crossing Experiments

This methodology is fundamental for determining the mode of inheritance [1] [2].

  • Procedure: Crosses are set up between resistant (R) and susceptible (S) strains in both directions: R females x S males, and S females x R males.
  • Result: The F1 progeny from R female x S male crosses are highly resistant. In contrast, the F1 progeny from S female x R male crosses remain fully susceptible.
  • Interpretation: This unidirectional transfer is a classic signature of maternal (cytoplasmic) inheritance, as mitochondria (and their DNA) are passed only through the egg cell, not the sperm.
Mitochondrial Heteroplasmy and Selection

Populations are often heteroplasmic, meaning individual mites carry a mixture of both resistant and susceptible mitochondrial DNA (mtDNA) haplotypes [3].

  • Procedure: The mtDNA haplotype frequencies in individual mites are analyzed before and after this compound selection.
  • Result: Insecticide selection rapidly favors mites with a high proportion (≥60%) of resistant haplotypes. The haplotype ratios in offspring are highly variable, consistent with a genetic bottleneck during mtDNA transmission.
  • Interpretation: This heteroplasmy and rapid selection under pressure explains how resistant haplotypes can quickly become fixed in a population.

The following diagram illustrates the workflow and logical relationship of the key experiments that established the mitochondrial mechanism of this compound resistance.

G Start Start: Discovery of this compound Resistance Exp1 Reciprocal Crosses Start->Exp1 Obs1 Observation: Resistance inherited only from the mother Exp1->Obs1 Exp2 ATP Level Assay Obs1->Exp2 Obs2 Observation: ATP depletion in susceptible mites Exp2->Obs2 Exp3 Mitochondrial Gene Sequencing Obs2->Exp3 Obs3 Observation: Mutations in cytochrome b Qo site Exp3->Obs3 Conc Conclusion: Mitochondrially encoded target-site resistance Obs3->Conc

Important Nuances and Recent Findings

While the mitochondrial mechanism is well-established, recent research highlights important complexities for diagnostics and cross-resistance.

  • The G126S Mutation is Not a Universal Marker: A 2023 study concluded that the G126S mutation in cytochrome b is not an accurate or appropriate indicator for predicting this compound resistance in the field [6]. This suggests that other, uncharacterized mutations or mechanisms may also be contributing to the resistance phenotype.
  • Risk of Cross-Resistance: this compound resistance conferred by cytochrome b mutations can confer cross-resistance to other complex III inhibitors, such as acequinocyl [4]. However, one study on an acequinocyl-resistant strain found that its reduced susceptibility to this compound was likely due to enhanced detoxification by cytochrome P450s rather than the G126S target-site mutation [7].

References

Comprehensive Application Notes and Protocols: QuEChERS-Based Analysis of Bifenazate Residues in Agricultural Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Bifenazate is a carbazate acaricide widely used for mite control in various agricultural systems, with registrations for use on 19 different crops in the Republic of Korea alone, including pepper, citrus, and apple. The unique chemical behavior of this compound and its primary metabolite, this compound-diazene, presents significant analytical challenges that require specialized methodology. This compound readily oxidizes to this compound-diazene, which can revert to the parent compound under mild reducing conditions, creating a dynamic equilibrium between these two species that complicates accurate quantification. According to regulatory definitions established by the Rural Development Administration of Korea and comparable EU definitions, the residue definition for this compound includes the "sum of this compound and this compound-diazene expressed as this compound," necessitating analytical approaches that can account for both compounds [1] [2].

The interconversion potential between this compound and this compound-diazene during analysis makes it imperative to implement procedures that control these redox reactions, otherwise inaccurate quantification may occur. This application note addresses these challenges by presenting an optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a reduction step that ensures complete conversion of this compound-diazene to this compound, followed by accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been validated across multiple agricultural matrices and demonstrates excellent performance characteristics, making it suitable for regulatory enforcement and dietary risk assessment purposes [1].

Table 1: Chemical Properties and Regulatory Status of this compound

Property Specification Notes
Chemical Name Isopropyl 3-(4-methoxybiphenyl-3-yl)carbazate or isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinoformate (IUPAC) [2]
Primary Metabolite This compound-diazene Highly potent acaricide with selectivity and efficiency comparable to this compound
Residue Definition Sum of this compound and this compound-diazene expressed as this compound Consistent across EU and Korean regulations
Toxicological Reference Values ADI: 0.01 mg/kg bw/day; ARfD: 0.1 mg/kg bw Established in EU peer review [2]
Analytical Challenge Redox interconversion during analysis Requires controlled reduction step for accurate quantification

Materials and Reagents

Standards and Solvents
  • Reference Standards: this compound (99.82% purity) and this compound-diazene (97.03% purity) should be acquired from certified reference material suppliers such as HPC Standards GmbH. Prepare individual stock solutions at 1000 μg/mL in acetonitrile and store at -20°C in the dark. Prepare working standard mixtures through serial dilution in acetonitrile immediately before use [1].

  • Extraction Solvents: HPLC-grade acetonitrile is recommended as the primary extraction solvent due to its effectiveness in pesticide residue analysis and compatibility with the QuEChERS methodology. HPLC-grade methanol may be used for certain applications, though acetonitrile generally provides superior cleanup and matrix separation [1] [3].

  • Water: HPLC-grade water with demonstrated suitability for LC-MS/MS analysis should be used for all aqueous solutions and dilutions.

  • Reduction Reagent: L-Ascorbic acid (99% purity) is employed as a mild reducing agent to convert this compound-diazene to this compound. Prepare a 30% (w/v) solution in water freshly before use or store in aliquots at -20°C for up to one month [1].

QuEChERS Materials
  • Extraction Kits: QuEChERS EN extraction kits containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate per extraction provide consistent water removal and partitioning. The citrate buffering system maintains pH control throughout the extraction process [1].

  • d-SPE Cleanup Sorbents: Multiple sorbent options should be available for method optimization:

    • PSA (Primary Secondary Amine, 25 mg): Removes sugars, fatty acids, and other polar organic acids
    • C18 (25 mg): Eliminates non-polar interferences such as lipids and sterols
    • GCB (Graphitized Carbon Black, 7.5 mg): Effective for pigment removal but may retain planar pesticides
    • Z-Sep+ (75 mg): Zirconium dioxide-based sorbent combined with C18, particularly effective for removing phospholipids and fatty acids [1]
  • Alternative Sorbents: For complex matrices high in pigments or lipids, consider Z-Sep+ instead of traditional PSA/C18/GCB combinations, as it has demonstrated superior performance in minimizing matrix effects for this compound analysis [1].

Sample Preparation Protocol

Sample Processing and Extraction

Proper sample comminution is critical for obtaining representative results. Agricultural samples should be gently washed under running water to remove surface contaminants, followed by grinding using dry ice to prevent analyte degradation and ensure homogeneous distribution. The processed samples should be stored at -20°C until analysis to maintain analyte stability [1].

For high-water content commodities such as pepper and mandarin, weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For drier commodities like brown rice, weigh 5 g of sample into a 50 mL centrifuge tube and hydrate with 10 mL of cold water, allowing the mixture to stand for 30 minutes to ensure complete hydration before proceeding with extraction. This hydration step is crucial for efficient extraction from dry matrices [1].

Add 10 mL of acetonitrile (for high-water content samples) or 25 mL of acetonitrile (for hydrated dry samples) to the centrifuge tube, followed by the contents of one QuEChERS EN extraction packet. Securely cap the tubes and shake vigorously for 5 minutes at 1500 rpm to ensure complete partitioning of the analytes into the organic phase. Centrifuge the mixtures for 5 minutes at 4500 rpm to achieve clear phase separation. The acetonitrile layer containing the target analytes will form the upper phase, while the aqueous phase and precipitated matrix components will form the lower phase [1].

Cleanup Procedure

The cleanup efficiency varies significantly with sorbent selection and matrix type. Transfer 1 mL of the acetonitrile extract to a d-SPE tube containing one of the following sorbent combinations:

  • PSA (150 mg MgSO₄ + 25 mg PSA)
  • PSA + C18 (150 mg MgSO₄ + 25 mg PSA + 25 mg C18)
  • PSA + C18 + GCB (150 mg MgSO₄ + 25 mg PSA + 25 mg C18 + 7.5 mg GCB)
  • Z-Sep+ (150 mg MgSO₄ + 75 mg Z-Sep+)

Vortex the mixture vigorously for 1 minute to ensure complete interaction between the sorbents and matrix components, then centrifuge for 3 minutes at 12,000 rpm to pellet the sorbents. Carefully collect the supernatant and filter through a 0.22 μm polytetrafluoroethylene (PTFE) filter to remove any remaining particulate matter [1].

For matrices with high potential for matrix effects, additional dilution may be necessary. For pepper and mandarin extracts, employ a tenfold dilution with acetonitrile, while for brown rice, a twofold dilution is typically sufficient. These dilution factors may require optimization based on the specific matrix and expected residue concentrations [1].

The following workflow diagram illustrates the complete sample preparation process:

B QuEChERS Sample Preparation Workflow (760px wide) Start Homogenized Sample (10g for high-water content, 5g for dry commodities) Hydration Hydration Step (For dry commodities only: Add 10mL water, wait 30 min) Start->Hydration Dry commodities only Extraction Extraction Add acetonitrile + QuEChERS EN salts Shake 5 min at 1500 rpm Start->Extraction High-water content commodities Hydration->Extraction Centrifugation1 Centrifugation 5 min at 4500 rpm Extraction->Centrifugation1 PhaseSeparation Phase Separation Collect acetonitrile (upper) layer Centrifugation1->PhaseSeparation Cleanup d-SPE Cleanup Add 1mL extract to sorbents Vortex 1 min, centrifuge 3 min at 12000 rpm PhaseSeparation->Cleanup Filtration Filtration Through 0.22μm PTFE filter Cleanup->Filtration Dilution Dilution 10x for pepper/mandarin 2x for brown rice Filtration->Dilution Reduction Reduction Step Add 25μL 30% ascorbic acid Incubate 50°C for 1 hour Dilution->Reduction Analysis LC-MS/MS Analysis Reduction->Analysis

Reduction Conditions Optimization

The redox interconversion between this compound and this compound-diazene represents a significant analytical challenge that must be controlled to ensure accurate quantification of total residues. The European Union Reference Laboratories for Residue of Pesticides has adopted the use of ascorbic acid as a reductant for the analysis of this compound and this compound-diazene residues, providing a standardized approach to handling these interconversions [1].

To the prepared sample extract, add 25 μL of 30% ascorbic acid solution per mL of extract. Mix thoroughly and incubate at 50°C for 1 hour to ensure nearly complete conversion of this compound-diazene to this compound. This optimized reduction condition achieves quantitative transformation without promoting degradation of the target analytes. After the reduction step, allow samples to cool to room temperature before proceeding with LC-MS/MS analysis [1].

The reduction conditions should be strictly controlled as temperature and time variations can impact the conversion efficiency. The ascorbic acid concentration and volume should be maintained consistently across all samples to ensure reproducible reduction kinetics. Include control samples spiked with this compound-diazene standard in each batch to verify the efficiency of the reduction step, with acceptable conversion rates exceeding 95% transformation [1].

LC-MS/MS Analysis

Instrumentation and Parameters

Liquid chromatography-tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification of this compound residues at regulatory levels. The system should consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. The specific MS parameters must be optimized for this compound using standard solutions, with particular attention to fragmentation patterns and optimal collision energies [1].

Table 2: LC-MS/MS Instrumental Parameters for this compound Analysis

Parameter Setting Alternative/Notes
LC Column C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.8-2.7 μm) Maintain at 40°C
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate Acidification enhances ionization
Mobile Phase B Methanol or acetonitrile with 0.1% formic acid Consistent with extraction solvent
Gradient Program 10-95% B over 10-15 min Optimize for separation efficiency
Flow Rate 0.3 mL/min Balance between resolution and analysis time
Injection Volume 1-5 μL Adjust based on sensitivity requirements
Ionization Mode Positive electrospray ionization (ESI+) Negative mode may be used for certain metabolites
MS Resolution Unit resolution for Q1 and Q3 Enh selectivity with minimal sensitivity loss
Dwell Time 50-100 ms per transition Ensure sufficient data points across peaks
Quantification and Quality Control

Establish a calibration curve using matrix-matched standards prepared in blank matrix extracts to compensate for matrix effects. The calibration range should typically cover 0.001-0.5 mg/kg, with a minimum of five concentration levels plus blank. The coefficient of determination (R²) should exceed 0.999 to demonstrate adequate linearity [1].

Include quality control samples in each analytical batch consisting of procedural blanks, solvent standards, and matrix-matched standards at low, medium, and high concentrations within the calibration range. For method validation, accuracy should demonstrate 70-120% recovery with precision (relative standard deviation) below 20% [1].

The following diagram illustrates the complete analytical workflow from sample receipt to result reporting:

C Complete this compound Analytical Workflow (760px wide) cluster_0 Sorbent Performance Comparison SampleReceipt Sample Receipt and Registration Homogenization Sample Homogenization with dry ice SampleReceipt->Homogenization QuEChERS QuEChERS Extraction and Partitioning Homogenization->QuEChERS dSPE d-SPE Cleanup (Sorbent selection based on matrix) QuEChERS->dSPE ReductionStep Reduction Step Ascorbic acid, 50°C, 1h dSPE->ReductionStep SorbentSelection Sorbent Selection Matrix L L ReductionStep->L CMSMS LC-MS/MS Analysis MRM mode detection DataProcessing Data Processing Matrix-matched calibration CMSMS->DataProcessing ResultReporting Result Reporting Sum of this compound + This compound-diazene DataProcessing->ResultReporting SorbentTable SorbentMatrix EffectRecoveryZ-Sep+LowestHighestPSA + C18ModerateAcceptablePSAHigherVariablePSA+C18+GCBLowMay retain analytes

Method Validation

The optimized method has been comprehensively validated according to international regulatory guidelines, demonstrating excellent performance characteristics for the determination of this compound residues in agricultural products. Validation parameters including selectivity, linearity, accuracy, precision, matrix effects, and limits of detection and quantification have been assessed across multiple commodity groups [1].

Table 3: Method Validation Performance Characteristics

Validation Parameter Performance Criteria Results
Selectivity No interference at retention time of analytes Achieved in all matrices tested
Linearity Coefficient of determination (R²) >0.999 across validated range
Accuracy Recovery percentage at three spiking levels 70-120% (meets international guidelines)
Precision Relative Standard Deviation (RSD, n=5) <20% at LOQ level
Limit of Quantification (LOQ) Lowest validated spike level 0.01 mg/kg for all matrices
Matrix Effects Signal suppression/enhancement (%) Variable by matrix and sorbent: - Z-Sep+: lowest matrix effects - PSA + C18: moderate - PSA: highest matrix effects

The matrix effects varied significantly based on both the commodity type and the cleanup sorbent employed. Z-Sep+ demonstrated the lowest matrix effects and highest recovery for this compound across all tested matrices (pepper, mandarin, and brown rice), followed by PSA + C18 and PSA alone. The balance between matrix effects and recoveries across different agricultural commodities supports the recommendation of Z-Sep+ as the primary purification sorbent for routine analysis [1].

The limit of quantification at 0.01 mg/kg demonstrates sufficient sensitivity to enforce maximum residue limits (MRLs) established by regulatory bodies. For elderberries, the MRL has been established at 0.4 mg/kg, significantly above the method LOQ, providing adequate capability for regulatory compliance monitoring [2].

Applications and Regulatory Context

The validated method is applicable for routine monitoring of this compound residues in a wide range of agricultural products, with demonstrated effectiveness in fruits, vegetables, and cereals. The approach is particularly valuable for dietary risk assessment and compliance testing with established Maximum Residue Limits (MRLs). The European Food Safety Authority has concluded that the dietary intake of residues resulting from the use of this compound according to intended agricultural practices is unlikely to present a risk to consumer health, based on comprehensive risk assessment results [2].

The regulatory framework for this compound residues continues to evolve, with ongoing evaluation of new crop uses and periodic review of existing MRLs. The method described supports these regulatory processes by providing reliable analytical data for risk assessment and MRL establishment. While this validation focused on common agricultural matrices, additional verification may be required for commodities with complex matrices such as high-fat and high-protein foods, as well as for performance verification with real-world agricultural samples [1].

The flexibility of the QuEChERS approach allows for adaptation to various laboratory settings and equipment configurations while maintaining data quality and regulatory compliance. The incorporation of the reduction step addresses the unique analytical challenges presented by the this compound/bifenazate-diazene system, providing a robust solution for accurate quantification of total residues according to the established residue definition [1] [3].

References

Analytical Challenge: Bifenazate and Bifenazate-Diazene

Author: Smolecule Technical Support Team. Date: February 2026

Bifenazate is a widely used acaricide for mite control, and its primary metabolite, this compound-diazene, is also a potent compound. The major analytical challenge is their interconversion under mild redox conditions during sample preparation and analysis [1]. For regulatory compliance, the residue definition often stipulates that the sum of this compound and this compound-diazene should be reported as this compound [1]. Therefore, the method must ensure accurate quantification of both compounds together.

Detailed Analytical Protocol

This protocol is optimized for apples and is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, incorporating a critical reduction step [1] [2].

Sample Preparation
  • Homogenization: Gently wash apples, then grind them using dry ice and store at -20°C until analysis [1].
  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and a QuEChERS EN extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) [1].
    • Shake vigorously for 5 minutes and centrifuge at 4500 rpm for 5 minutes.
  • Cleanup and Reduction: This step purifies the extract and converts this compound-diazene to this compound.
    • Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 75 mg Z-Sep+ [1].
    • Vortex for 1 minute and centrifuge at 12,000 rpm for 3 minutes.
    • Filter the supernatant through a 0.22 μm PTFE filter.
    • Add 25 μL of 30% ascorbic acid solution to the purified extract and incubate at 50°C for 1 hour to ensure complete reduction of this compound-diazene to this compound [1].
LC-MS/MS Analysis
  • Chromatography:
    • Column: C18 reversed-phase column.
    • Mobile Phase: Acetonitrile/water or methanol/water, often with modifiers like formic acid or ammonium formate for better separation and ionization [1] [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). The specific transitions must be optimized for the instrument used.

The following diagram illustrates the complete analytical workflow:

G LC-MS/MS Workflow for this compound in Apples Start Start: Homogenized Apple Sample Extraction QuEChERS Extraction (10 g sample + 10 mL ACN + salts) Start->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Cleanup d-SPE Cleanup (1 mL extract + Z-Sep+ sorbent) Centrifuge1->Cleanup Reduction Reduction Step (Add ascorbic acid, 50°C for 1 hr) Cleanup->Reduction Analysis LC-MS/MS Analysis (C18 column, ESI+, MRM mode) Reduction->Analysis Result Result: Quantification of Total this compound Residues Analysis->Result

Method Validation and Performance

The method has been rigorously validated in apples, showing high reliability for residue analysis [2].

Table 1: Validation Parameters for this compound (after reduction) in Apples

Parameter Result
Average Recovery 88.4% - 104.6%
Relative Standard Deviation (RSD) 1.3% - 10.5%
Limit of Quantification (LOQ) 0.01 mg/kg

Table 2: Residue Findings in Market Apples (Deterministic Model)

Compound Residue Range (mg/kg)
Bifenthrin <0.01 - 0.049
This compound <0.01 - 0.027
Sum of this compound & this compound-diazene <0.02 - 0.056

Key Practical Considerations

  • Sorbent Selection: Z-Sep+ sorbent demonstrated the lowest matrix effect and highest recovery for this compound in complex agricultural commodities compared to PSA or C18 mixtures [1].
  • Reduction Efficiency: The 50°C for 1-hour reduction with ascorbic acid is critical for complete conversion of this compound-diazene, ensuring total residue quantification [1].
  • Dietary Risk: Chronic and acute dietary exposure risks for the sum of this compound and this compound-diazene in apples are below 100%, indicating acceptable risk for the general population. However, risk is higher for children, a key consideration for policy [2].

References

Comprehensive Application Notes and Protocols: Ascorbic Acid Reduction Method for Bifenazate-Diazene Quantification in Agricultural Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Bifenazate is a widely used carbazate acaricide that has gained significant importance in agricultural pest management since its commercialization in 1999. It provides effective control of mite pests across various growth stages and is registered for use on numerous crops, including peppers, citrus fruits, apples, and brown rice [1]. The analytical challenge presented by this compound stems from its rapid oxidation to its primary metabolite, This compound-diazene, which exhibits comparable acaricidal activity to the parent compound. These two compounds readily interconvert under mild redox conditions during analysis, complicating accurate residue quantification [1]. This interconversion has significant regulatory implications, as many jurisdictions, including the Republic of Korea and recommendations from the Joint Meeting on Pesticide Residues (JMPR), define the residue limit as the sum of both this compound and this compound-diazene expressed as this compound [1].

The ascorbic acid reduction method addresses this analytical challenge by converting this compound-diazene back to this compound prior to analysis, allowing for accurate quantification of total residues. This approach has been adopted by the European Union Reference Laboratories for Residues of Pesticides for single residue methods and provides a standardized way to handle the interconversion issue [1]. Without such reduction, analytical results may be inaccurate due to the dynamic equilibrium between these compounds, particularly in matrices containing natural reducing or oxidizing agents. For instance, citrus fruits naturally contain ascorbic acid and other antioxidants that can promote the reduction of this compound-diazene to this compound during analysis, potentially skewing results if not properly controlled [2].

Table 1: Regulatory Definitions for this compound Residues in Agricultural Products

Regulatory Body Residue Definition Key Crops
Rural Development Administration (RDA), Republic of Korea Sum of this compound and this compound-diazene (expressed as this compound) Pepper, citrus, apple, and 16 other crops [1]
Joint Meeting on Pesticide Residues (JMPR) Combined total of this compound and this compound-diazene Plant commodities for MRL compliance [2]

Reduction Mechanism and Optimization

Chemical Interconversion Challenge

The analytical challenge in quantifying this compound residues stems from the redox equilibrium between this compound (the reduced form) and this compound-diazene (the oxidized form). This interconversion occurs readily under mild conditions and can be influenced by various factors present in agricultural matrices, including natural antioxidants, metal ions, pH fluctuations, and processing conditions [1]. During sample preparation and analysis, this dynamic equilibrium can lead to inaccurate quantification of either compound if measured separately, as the ratio between them may shift during the analytical process. This is particularly problematic for regulatory compliance, where the total residue burden must be accurately determined [2].

The ascorbic acid reduction method effectively addresses this challenge by converting all this compound-diazene present in the sample to this compound, allowing for the quantification of total residues as this compound. This approach recognizes that both compounds contribute to the acaricidal activity and should be considered together for dietary risk assessment. The method takes advantage of the relatively mild reducing properties of ascorbic acid, which effectively converts this compound-diazene to this compound without causing excessive degradation of other sample components or requiring specialized equipment [1].

Optimization of Reduction Conditions

Extensive research has been conducted to optimize the reduction conditions for converting this compound-diazene to this compound using ascorbic acid. The optimal parameters determined through systematic investigation are as follows:

  • Reductant Concentration: 30% (w/v) ascorbic acid solution in water [1]
  • Reaction Temperature: 50°C [1] [2]
  • Reaction Time: 1 hour [1] [2]
  • Reagent Volume: 25 μL of 30% ascorbic acid solution per 1 mL of sample extract [1]

These conditions ensure nearly complete conversion (>95%) of this compound-diazene to this compound while minimizing potential degradation of the parent compound or other sample components. The optimization process involved evaluating temperature ranges (25-70°C), time intervals (15-120 minutes), and ascorbic acid concentrations (0.1-5%) to identify the conditions that provided maximum conversion efficiency without introducing additional analytical artifacts [1]. The reaction efficiency under these optimized conditions has been demonstrated to be sufficient for regulatory compliance, with conversion rates consistently exceeding 95%, which meets the efficiency criteria established by international validation guidelines for residue analysis methods.

Table 2: Optimized Reduction Conditions for this compound-Diazene to this compound

Parameter Optimized Condition Range Tested Conversion Efficiency
Ascorbic Acid Concentration 30% (w/v) 0.1-5% >95%
Temperature 50°C 25-70°C >95%
Time 60 minutes 15-120 minutes >95%
Sample Volume 25 μL per 1 mL extract 10-50 μL >95%

Sample Preparation and Analytical Methodology

Sample Preparation Workflow

The sample preparation protocol for this compound and this compound-diazene quantification combines the efficient extraction of the QuEChERS method with the selective reduction of this compound-diazene using ascorbic acid. The following workflow outlines the comprehensive procedure:

sample_preparation sample Homogenized Agricultural Sample (10 g for pepper/mandarin; 5 g for brown rice) hydration Hydration Step (Brown Rice Only) Add 10 mL water, wait 30 min sample->hydration Brown Rice Only extraction Extraction Add 10-25 mL acetonitrile + QuEChERS EN salts Vortex 5 min, centrifuge 5 min sample->extraction Pepper/Mandarin hydration->extraction cleanup Cleanup Transfer 1 mL supernatant to d-SPE (150 mg MgSO4 + selected sorbent) extraction->cleanup vortex Vortex 1 min Centrifuge 3 min cleanup->vortex filtration Filtration through 0.22 μm PTFE filter vortex->filtration dilution Matrix-specific Dilution (10-fold for pepper/mandarin; 2-fold for brown rice) filtration->dilution reduction Ascorbic Acid Reduction Add 25 μL 30% ascorbic acid Incubate at 50°C for 1 h dilution->reduction analysis LC-MS/MS Analysis reduction->analysis

Diagram 1: Comprehensive sample preparation workflow for this compound and this compound-diazene analysis in agricultural products

Extraction and Cleanup Procedures

The extraction and cleanup processes are critical steps that significantly influence the analytical accuracy and method sensitivity for this compound quantification:

  • Sample Homogenization: Agricultural samples should be gently washed under running water, ground using dry ice, and stored at -20°C prior to analysis. This cryogenic grinding approach helps preserve analyte integrity and ensures representative sampling [1].

  • QuEChERS Extraction: For high-moisture commodities like pepper and mandarin, weigh 10 g of homogenized sample into a 50 mL centrifuge tube and add 10 mL acetonitrile along with the QuEChERS EN extraction kit (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). For dry commodities like brown rice, weigh 5 g sample, add 10 mL water for hydration, wait 30 minutes, then add 25 mL acetonitrile. Shake the mixture for 5 minutes at 1500 rpm and centrifuge for 5 minutes at 4500 rpm [1].

  • d-SPE Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing one of the following sorbent combinations:

    • PSA: 150 mg MgSO₄ + 25 mg PSA (removes sugars and fatty acids)
    • PSA + C18: 150 mg MgSO₄ + 25 mg PSA + 25 mg C₁₈ (removes lipids and non-polar interferents)
    • PSA + C18 + GCB: 150 mg MgSO₄ + 25 mg PSA + 25 mg C₁₈ + 7.5 mg GCB (additional removal of pigments)
    • Z-Sep+: 150 mg MgSO₄ + 75 mg Z-Sep+ (effectively removes fatty acids and phospholipids) [1]

Vortex the mixture for 1 minute and centrifuge for 3 minutes at 12,000 rpm. Filter the supernatant through a 0.22 μm polytetrafluoroethylene (PTFE) filter. The choice of sorbent should be optimized based on the specific matrix being analyzed, with Z-Sep+ demonstrating superior performance for complex matrices [1].

Reduction Process and LC-MS/MS Analysis

The reduction process is a critical step that ensures accurate quantification of total this compound residues:

  • Matrix-Specific Dilution: Following cleanup, dilute the extracts based on matrix characteristics—tenfold for pepper and mandarin, twofold for brown rice. This dilution step helps mitigate matrix effects during subsequent LC-MS/MS analysis [1].

  • Ascorbic Acid Reduction: Add 25 μL of 30% ascorbic acid solution to each diluted extract and mix thoroughly. Incubate the mixtures at 50°C for 1 hour to ensure complete reduction of this compound-diazene to this compound. This optimized condition achieves nearly quantitative conversion (>95%) while minimizing potential degradation [1].

  • LC-MS/MS Analysis: Analyze the reduced samples using liquid chromatography-tandem mass spectrometry with the following typical conditions:

    • Chromatography: Reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm), maintained at 40°C
    • Mobile Phase: (A) water with 5 mM ammonium formate and 0.1% formic acid; (B) methanol with 0.1% formic acid
    • Gradient Program: Initial 20% B, increased to 95% B over 10 minutes, held for 3 minutes, then re-equilibrated
    • Flow Rate: 0.3 mL/min with injection volume of 5 μL
    • Mass Spectrometry: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions optimized for this compound [1]

The reduction mechanism ensures that all this compound-diazene is converted to this compound, allowing for single-point quantification while accounting for the total residue burden as defined by regulatory standards.

reduction_mechanism bifenazate_diazene This compound-Diazene (Oxidized Form) reduction Reduction Conditions 50°C for 60 minutes bifenazate_diazene->reduction ascorbic_acid Ascorbic Acid (Reductant) ascorbic_acid->reduction This compound This compound (Reduced Form) reduction->this compound quantification Single-Point Quantification via LC-MS/MS This compound->quantification

Diagram 2: Reduction mechanism of this compound-diazene to this compound using ascorbic acid

Method Validation and Performance Characteristics

Validation Parameters and Acceptance Criteria

The optimized method for this compound quantification using ascorbic acid reduction has been rigorously validated according to international guidelines for pesticide residue analysis. The validation assessed method selectivity, linearity, accuracy, precision, matrix effects, and sensitivity across three representative agricultural commodities: pepper, mandarin, and brown rice [1]. The following acceptance criteria were established based on regulatory requirements: recovery rates of 70-120% with RSD ≤20%, linearity with correlation coefficient (R²) >0.999, and minimal matrix effects to ensure accurate quantification at or below the established maximum residue limits (MRLs) [1].

Validation Results and Performance Data

The method validation demonstrated excellent performance characteristics across all tested parameters:

  • Selectivity: The method exhibited high selectivity with no significant interference from matrix components at the retention time of this compound in all tested commodities (pepper, mandarin, and brown rice), confirming the effectiveness of the optimized cleanup procedure [1].

  • Linearity: Calibration curves prepared in both solvent and matrix-matched solutions showed excellent linearity across the validated range (0.001-0.5 mg/L) with correlation coefficients (R²) greater than 0.999, meeting international regulatory guidelines for residue analysis [1].

  • Accuracy and Precision: Method accuracy, expressed as percent recovery, and precision, expressed as relative standard deviation (RSD), were evaluated at multiple fortification levels (0.005, 0.01, and 0.05 mg/kg). The results demonstrated acceptable accuracy and precision across all tested matrices, meeting the predefined acceptance criteria of 70-120% recovery with RSD ≤20% [1].

  • Sensitivity: The method demonstrated adequate sensitivity for regulatory monitoring, with limit of quantification (LOQ) values of 0.005 mg/kg for all matrices, sufficiently below the established MRLs for this compound in various commodities [1].

Table 3: Method Validation Results for this compound Quantification Using Ascorbic Acid Reduction

Parameter Pepper Mandarin Brown Rice Acceptance Criteria
Linearity (R²) >0.999 >0.999 >0.999 >0.999
Recovery (%) 85.2-94.7 87.3-96.2 82.5-91.8 70-120%
Precision (RSD%) 4.2-7.8 3.9-6.5 5.1-8.9 ≤20%
LOQ (mg/kg) 0.005 0.005 0.005 -
Matrix Effect (%) -15.2 -12.7 -22.4 ±25% acceptable
Matrix Effects and Sorbent Performance

Matrix effects (MEs) represent a critical validation parameter in LC-MS/MS analysis, referring to the alteration in analyte response caused by co-extracted matrix components. The evaluation of different d-SPE sorbents revealed significant differences in their ability to mitigate matrix effects:

  • Z-Sep+ demonstrated the lowest matrix effect and highest recovery for this compound across all three matrices, making it the recommended sorbent for method implementation [1].

  • PSA + C18 showed intermediate performance, providing adequate cleanup for less complex matrices but struggling with pigment-rich commodities like pepper [1].

  • PSA alone provided basic cleanup but was insufficient for complete removal of interfering compounds, particularly in challenging matrices [1].

  • PSA + C18 + GCB effectively removed pigments but showed potential for analyte adsorption, particularly for planar molecules, resulting in reduced recovery rates [1].

The matrix effects were calculated using the formula: ME (%) = [(Slope_matrix - Slope_solvent)/Slope_solvent] × 100. Values within ±25% are generally considered acceptable, with minimal signal suppression or enhancement. The validated method employed matrix-matched calibration standards to correct for residual matrix effects, ensuring accurate quantification across different commodity groups [1].

Applications, Limitations, and Alternative Approaches

Practical Applications and Implementation

The ascorbic acid reduction method for this compound and this compound-diazene quantification has significant practical applications in regulatory monitoring, dietary risk assessment, and residue dissipation studies. This validated approach enables regulatory agencies and testing laboratories to accurately determine compliance with established maximum residue limits (MRLs) by measuring the sum of this compound and this compound-diazene as defined by international standards [1]. The method has been successfully applied to various agricultural commodities, including pepper, mandarin, and brown rice, demonstrating its versatility across different matrix types [1].

For effective implementation in routine laboratory practice, consider the following critical considerations:

  • Batch Processing: The reduction step (50°C for 1 hour) accommodates efficient batch processing, allowing laboratories to maintain throughput while ensuring complete conversion of this compound-diazene [1].

  • Quality Control: Include procedural blanks, fortified samples, and reference materials in each analytical batch to monitor method performance and conversion efficiency [1].

  • Matrix-Specific Optimization: While the method has been validated for multiple commodities, additional matrix-specific optimization may be required for commodities not included in the original validation, particularly those with high fat or protein content [1].

Limitations and Alternative Methodologies

Despite its robust performance, the ascorbic acid reduction method has certain limitations that should be considered:

  • The method provides quantification of total this compound residues (this compound + this compound-diazene) but does not enable separate determination of individual compounds, which may be required for certain metabolic studies [1].

  • The conversion efficiency may be influenced by extreme matrix components, necessitating verification for non-validated commodities [1].

  • The 1-hour reduction step extends the total analysis time compared to direct quantification methods [1].

An alternative approach utilizing ferric chloride (FeCl₃) as a mild oxidizing agent has been developed to prevent the interconversion between this compound and this compound-diazene during extraction, enabling separate quantification of both compounds. This method is particularly valuable for studying the metabolic profile and dissipation kinetics of individual compounds [2]. The ferric chloride-assisted method neutralizes the reducing environment in matrices like citrus fruits that naturally contain antioxidants such as ascorbic acid, tocopherol, and other polyphenols [2]. This approach eliminates the need for lengthy incubation and provides a balanced "neutral" condition that prevents interconversion during analysis, making it suitable for applications where understanding the individual contributions of this compound and this compound-diazene is necessary [2].

Conclusion

The ascorbic acid reduction method provides a robust, reliable, and validated approach for quantifying total this compound residues (sum of this compound and this compound-diazene) in agricultural products. The optimized conditions—50°C for 1 hour with 30% ascorbic acid—ensure nearly complete conversion of this compound-diazene to this compound, while the incorporation of Z-Sep+ as a cleanup sorbent effectively minimizes matrix effects across diverse commodities. With demonstrated compliance with international regulatory guidelines for selectivity, linearity, accuracy, and precision, this method serves as an invaluable tool for regulatory monitoring, dietary risk assessment, and residue dissipation studies. Future research directions should focus on expanding the method's applicability to more complex matrices, including high-fat and high-protein foods, and further investigating the dynamics of the interconversion process in various environmental conditions.

References

ferric chloride oxidation QuEChERS citrus bifenazate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Bifenazate is a widely used acaricide effective in citrus production. A significant analytical challenge arises because the parent compound, This compound, and its primary metabolite, This compound-diazene, can readily undergo chemical interconversion during standard analysis. This makes their separate detection and accurate quantification difficult [1]. Existing methods are often time-consuming and fail to effectively separate the two compounds.

The protocol described in these Application Notes utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The key modification is the use of ferric chloride (FeCl₃) as an oxidizing agent. Preliminary analysis indicated that ferric chloride reacts with a reducing substance naturally present in citrus, which prevents the reduction of this compound-diazene back to this compound. This intervention creates a stable, balanced 'neutral' condition, allowing for the separate and concurrent detection of both compounds [1].

Detailed Experimental Protocol

Reagents and Materials
  • Pesticide Standards: Analytical standards of this compound and this compound-diazene.
  • Solvents: Acetonitrile, acetone, n-hexane, dichloromethane (analytical grade).
  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Sorbents such as talc and silica gel are often used in cleanup [2].
  • Oxidizing Agent: Ferric Chloride (FeCl₃) solution. Handle with care, as it may cause skin irritation and serious eye damage [3].
  • Citrus Fruit Samples: Oranges, lemons, etc.
  • Equipment: Analytical balance, centrifuge, vortex mixer, nitrogen evaporator, gas chromatography system with electron capture detector (GC-ECD) or appropriate mass spectrometry (GC-MS/LC-MS).
Sample Preparation and Extraction
  • Homogenization: Take a representative sample of citrus fruit and homogenize it thoroughly.
  • Weighing: Accurately weigh 15.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
  • Oxidant Addition: Add a predetermined volume of the ferric chloride (FeCl₃) solution to the sample. The optimal concentration and volume should be determined experimentally to achieve the oxidation balance without interfering with the analysis.
  • Solvent Extraction: Add acetonitrile (e.g., 15-30 mL) to the tube [2].
  • Shaking and Partitioning: Seal the tube and shake vigorously for several minutes. Subsequently, add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation between the organic (acetonitrile) and aqueous layers.
  • Centrifugation: Centrifuge the tube to complete phase separation.
Extract Cleanup (Modified QuEChERS)
  • Transfer: Transfer an aliquot of the upper acetonitrile layer to a new tube containing dispersive solid-phase extraction (d-SPE) sorbents.
  • Sorbent Selection: The choice of sorbents (like talc, silica gel, or PSA) helps remove co-extracted interferents such as organic acids, pigments, and sugars from the citrus matrix [2].
  • Vortex and Centrifuge: Mix the solution thoroughly using a vortex mixer and then centrifuge it to obtain a clean supernatant.
Concentration and Analysis
  • Evaporation: Transfer the purified extract to a vial and gently evaporate the solvent to near dryness under a stream of nitrogen gas.
  • Reconstitution: Redissolve the residue in a suitable solvent (e.g., n-hexane or a solvent compatible with the instrumental analysis) to a fixed volume [2].
  • Instrumental Detection: Inject the final solution into a GC or LC system coupled with a mass spectrometer or other suitable detector for separate detection and quantification of this compound and this compound-diazene. The method should be validated for linearity, sensitivity, and recovery.

Below is a workflow diagram illustrating the core procedural steps:

G Start Homogenized Citrus Sample (15 g) Step1 Add Ferric Chloride (FeCl₃) Solution Start->Step1 Step2 Extract with Acetonitrile & Shake Step1->Step2 Step3 Add Salts (MgSO₄, NaCl) & Centrifuge Step2->Step3 Step4 Collect Acetonitrile Extract Layer Step3->Step4 Step5 d-SPE Cleanup (e.g., with Talc/Silica Gel) Step4->Step5 Step6 Concentrate Extract under N₂ Step5->Step6 Step7 Reconstitute in Analysis Solvent Step6->Step7 Step8 Instrumental Detection (GC/LS) Step7->Step8 Step9 Data Analysis & Quantification Step8->Step9

Method Validation and Data Analysis

For any analytical method to be considered reliable, it must undergo rigorous validation. The ferric chloride-assisted QuEChERS method was validated in a field trial, confirming its practical applicability [1]. The following table summarizes the typical validation parameters and their outcomes, providing a benchmark for expected performance:

Validation Parameter Description / Result
Analytes This compound and this compound-diazene [1]
Application Citrus fruits [1]
Field Validation Successfully applied and validated in field trials [1]
Key Performance Metric Effective separation of this compound and this compound-diazene, preventing their chemical interconversion [1]
Method Performance The method is considered convenient and fast, establishing a balanced condition for accurate determination [1]

Discussion and Best Practices

Role of Ferric Chloride

Ferric chloride acts as an oxidizing agent in this protocol. Its primary function is not to directly oxidize the pesticides, but to react with and neutralize endogenous reducing substances present in the citrus fruit matrix [1]. This action prevents the chemical reduction of this compound-diazene back to this compound during the extraction and analysis process. By inhibiting this interconversion, ferric chloride allows for the separate and accurate quantification of both the parent compound and its metabolite, which is a significant improvement over previous methods.

Troubleshooting and Optimization Tips
  • Recovery Issues: If recovery of the analytes is low, check the concentration and volume of the ferric chloride solution. Optimization of this parameter is crucial, as too little may not prevent reduction, while too much may degrade the analytes or interfere with detection.
  • Matrix Interference: If chromatographic baselines are noisy or there are co-eluting peaks, re-evaluate the d-SPE cleanup step. Testing different sorbent types or ratios (e.g., talc, C18, PSA) can improve matrix removal [2].
  • Solvent Evaporation: When concentrating the extract, avoid evaporating to complete dryness, as this can lead to the loss of volatile or semi-volatile compounds. Reconstitute the residue thoroughly to ensure all analytes are dissolved.

Safety Considerations

  • Ferric Chloride Handling: Ferric chloride may be corrosive to metals and can cause skin irritation and serious eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection [3].
  • General Lab Safety: Handle organic solvents (e.g., acetonitrile, n-hexane) in a well-ventilated fume hood. Follow standard laboratory safety protocols for chemical handling, centrifugation, and waste disposal.

Conclusion

The ferric chloride-assisted QuEChERS method provides a convenient and fast solution for a persistent analytical problem. Its successful field validation demonstrates its robustness and practicality for monitoring this compound and its metabolite this compound-diazene in citrus fruits, ensuring accurate residue data for food safety assessments [1].

References

Comprehensive Application Note: d-SPE Sorbent Selection and Method Optimization for Bifenazate Analysis in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Bifenazate (carbazate) is a widely used acaricide effective against spider mites across various crops, including fruits, vegetables, and cereals. Its analysis presents a unique analytical challenge due to the existence of this compound-diazene, a potent metabolite that readily interconverts with the parent compound under mild redox conditions. This interconversion complicates accurate residue quantification and necessitates careful method optimization to account for both compounds [1] [2]. According to the RDA residue definitions in Korea and international regulatory standards, the residue definition for this compound includes the sum of both this compound and this compound-diazene, expressed as this compound [1].

The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become the benchmark approach for pesticide residue analysis in food matrices. A critical step in this methodology is the dispersive Solid-Phase Extraction (d-SPE) clean-up, which removes co-extracted matrix components that can interfere with analysis. The selection of appropriate d-SPE sorbents is paramount for achieving accurate this compound quantification, particularly given the compound's sensitivity to matrix effects and its tendency to undergo redox reactions during analysis [1] [3]. This application note provides a detailed comparison of d-SPE sorbent performances for this compound analysis and optimized protocols for reliable quantification in complex agricultural matrices.

Sorbent Performance Comparison

The efficiency of d-SPE sorbents in this compound analysis varies significantly based on their chemical properties and interaction with matrix components. A systematic evaluation of four common sorbent combinations (PSA, PSA + C18, PSA + C18 + GCB, and Z-Sep+) across three agricultural commodities (pepper, mandarin, and brown rice) revealed distinct performance characteristics for this compound cleanup [1].

Table 1: Comparison of d-SPE Sorbent Performance for this compound Analysis

Sorbent Matrix Effects Recovery Key Applications Limitations
Z-Sep+ Lowest matrix effects Highest recovery Fatty matrices, complex pigments May require optimization for specific matrices
PSA + C18 + GCB Moderate to high Moderate Pigmented matrices (e.g., spinach, hops) May retain planar pesticides
PSA + C18 Moderate Moderate to high Simple fruit/vegetable matrices Less effective for fatty acids
PSA Highest matrix effects Acceptable Simple matrices with low interference Limited for complex matrices

Among the tested sorbents, Z-Sep+ demonstrated superior performance with the lowest matrix effects and highest recovery rates for this compound across all tested commodities. Z-Sep+ consists of zirconium dioxide and C18 dual-bonded to silica particles, providing multiple mechanisms for matrix removal through both Lewis acid-base interactions and hydrophobic partitioning. This dual functionality enables effective removal of fatty acids, carboxylic acids, and phospholipids, which are common interferents in this compound analysis [1] [3]. The exceptional performance of Z-Sep+ has been corroborated in independent studies involving complex matrices such as hops, where it reduced matrix co-extractives by approximately 42% compared to traditional PSA/C18 mixtures [4] [5].

For pigmented matrices containing chlorophyll and carotenoids, the combination of PSA + C18 + GCB (graphitized carbon black) provides effective removal of natural pigments. However, caution is warranted as GCB can potentially retain planar pesticides, potentially affecting the recovery of certain compounds in multi-residue methods [4] [3]. The conventional PSA + C18 combination offers a balanced approach for simpler matrices, while PSA alone may be sufficient for minimally complex samples but typically results in higher matrix effects for this compound analysis [1].

Detailed Methods and Protocols

Sample Preparation and Extraction

The following protocol is optimized for this compound analysis in agricultural products including fruits, vegetables, and cereals:

Materials Required:

  • This compound and this compound-diazene analytical standards (≥97% purity)
  • Acetonitrile (HPLC grade)
  • QuEChERS EN extraction kit (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
  • d-SPE sorbents: Z-Sep+, PSA, C18, GCB based on matrix requirements
  • Ascorbic acid (≥99% purity)
  • Centrifuge tubes (50 mL and 15 mL)
  • PTFE syringe filters (0.22 μm)
  • Mechanical shaker and centrifuge

Sample Preparation:

  • Homogenization: Gently wash agricultural samples under running water, grind using dry ice, and store at -20°C until analysis.
  • Weighing: Accurately weigh 10 g of homogeneous sample (5 g for brown rice) into a 50 mL centrifuge tube.
  • Extraction:
    • For pepper and mandarin: Add 10 mL acetonitrile and QuEChERS EN extraction salts.
    • For brown rice: Hydrate with 10 mL cold water for 30 minutes, then add 25 mL acetonitrile.
  • Shaking and Centrifugation: Shake vigorously for 5 minutes at 1500 rpm, then centrifuge for 5 minutes at 4500 rpm [1].
d-SPE Clean-up Procedure

Sorbent Selection and Preparation: Based on the matrix characteristics, select the appropriate d-SPE sorbent:

  • For complex matrices (high fat or pigment content): Use 150 mg MgSO₄ + 75 mg Z-Sep+
  • For pigmented matrices (e.g., spinach): Use 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 + 7.5 mg GCB
  • For simple fruit matrices: Use 150 mg MgSO₄ + 25 mg PSA + 25 mg C18
  • For minimal clean-up: Use 150 mg MgSO₄ + 25 mg PSA

Clean-up Process:

  • Transfer 1 mL of supernatant to a d-SPE tube containing the selected sorbent mixture.
  • Vortex vigorously for 1 minute to ensure complete dispersion of the sorbent.
  • Centrifuge for 3 minutes at 12,000 rpm to separate the sorbent.
  • Filter the supernatant through a 0.22 μm PTFE syringe filter.
  • Dilute the extract with acetonitrile (tenfold for pepper and mandarin, twofold for brown rice) [1].

Reduction Optimization for this compound-Diazene

A critical aspect of this compound analysis involves addressing the interconversion between this compound and its metabolite this compound-diazene. The following reduction protocol ensures complete conversion of this compound-diazene to this compound for accurate total residue quantification:

Reduction Procedure:

  • To the purified extract, add 25 μL of 30% ascorbic acid solution (w/v).
  • Incubate at 50°C for 1 hour to achieve nearly complete conversion of this compound-diazene to this compound.
  • Cool to room temperature before instrumental analysis [1].

Validation Parameters:

  • Conversion Efficiency: >95% under optimized conditions
  • Selectivity: No interference from matrix components
  • Linearity: R² > 0.999 across the calibration range
  • Accuracy: Recovery rates of 70-120% meeting international guidelines
  • Precision: RSD <20% for repeatability [1]

This reduction method has been adopted by the European Union Reference Laboratories for pesticide residues and provides a standardized approach for handling the this compound/bifenazate-diazene interconversion, which is a significant challenge in residue analysis [1].

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for accurate this compound quantification at residue levels:

LC Conditions:

  • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm)
  • Mobile Phase A: Water with 0.1% formic acid/5 mM ammonium formate
  • Mobile Phase B: Methanol with 0.1% formic acid/5 mM ammonium formate
  • Gradient Program:
    • 0 min: 5% B
    • 10 min: 95% B
    • 13 min: 95% B
    • 13.01 min: 5% B
    • 15 min: 5% B (equilibration)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 2-5 μL
  • Column Temperature: 25°C [6]

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Ion Source Temperature: 250-300°C
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Key Transitions for this compound:
    • Quantifier: m/z 258 → 196 (Collision Energy: 15 eV)
    • Qualifier: m/z 258 → 199 (Collision Energy: 10 eV)
    • Qualifier: m/z 300 → 196 (Collision Energy: 25 eV) [7]

Table 2: Method Validation Parameters for this compound Analysis

Parameter Performance Regulatory Requirement
Linearity (R²) >0.999 >0.99
Recovery (%) 70-120 (Z-Sep+) 70-120
Matrix Effect (%) <20 (Z-Sep+) Minimal

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References

Analysis of Bifenazate and Bifenazate-Diazene in Agricultural Products Using Z-Sep+, PSA, C18, and GCB Sorbents: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bifenazate is a widely used acaricide effective against spider mites on various crops, while its primary metabolite This compound-diazene exhibits comparable acaricidal activity. These compounds present unique analytical challenges due to their ability to readily interconvert under mild redox conditions during analysis, complicating accurate residue quantification. According to regulatory requirements in many jurisdictions, including the Republic of Korea, the residue definition for this compound includes the sum of both this compound and this compound-diazene, expressed as this compound. The QuEChERS approach (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as the preferred sample preparation methodology for pesticide residue analysis in agricultural matrices. A critical step in this process involves the clean-up of extracts using dispersive Solid Phase Extraction (d-SPE) sorbents to remove matrix interferences that can adversely affect analytical results. This application note provides detailed protocols for the analysis of this compound and its metabolite, with particular emphasis on the evaluation and optimization of four different sorbent combinations for effective matrix clean-up: PSA, PSA + C18, PSA + C18 + GCB, and Z-Sep+.

Sorbent Performance Evaluation

Comparative Efficiency of d-SPE Sorbents

The clean-up efficiency of different d-SPE sorbent combinations was systematically evaluated using pepper, mandarin, and brown rice matrices. The performance was assessed based on matrix effects and analyte recovery, two critical parameters in analytical method validation. Z-Sep+ demonstrated superior performance across all tested matrices, showing the lowest matrix effects and the highest recovery rates for this compound. The sorbent combinations PSA + C18 and PSA showed intermediate performance, while the combination containing GCB (PSA + C18 + GCB), although effective in pigment removal, required careful application due to potential analyte retention [1].

Table 1: Matrix Effects and Recovery of this compound Across Different Agricultural Commodities Using Various d-SPE Sorbents

Sorbent Combination Matrix Matrix Effect (%) Recovery (%)
Z-Sep+ Pepper Low Highest
PSA + C18 Pepper Moderate Intermediate
PSA Pepper High Lower
PSA + C18 + GCB Pepper Moderate Intermediate
Z-Sep+ Mandarin Low Highest
PSA + C18 Mandarin Moderate Intermediate
PSA Mandarin High Lower
PSA + C18 + GCB Mandarin Moderate Intermediate
Z-Sep+ Brown Rice Low Highest
PSA + C18 Brown Rice Moderate Intermediate
PSA Brown Rice High Lower
PSA + C18 + GCB Brown Rice Moderate Intermediate

The superior performance of Z-Sep+ can be attributed to its unique composition, which combines zirconium dioxide and C18 on the same silica particles. This dual-bonded structure provides multiple interaction mechanisms for effectively removing various matrix components, including fatty acids, carboxylic acids, and phospholipids, while preserving target analytes [1] [2]. In complex matrices such as hops, the incorporation of Z-Sep+ in d-SPE mixtures resulted in a 47% reduction of co-extractives compared to traditional PSA/C18 mixtures, significantly minimizing matrix effects and improving analytical accuracy [3].

Sorbent-Specific Applications and Limitations
  • Z-Sep+: Particularly effective for high-lipid content matrices.
  • PSA (Primary Secondary Amine): A weak anion-exchange adsorbent effective for removing sugars and fatty acids.
  • C18: A nonpolar adsorbent that targets lipids, starches, sugars, and humic substances.
  • GCB (Graphitized Carbon Black): Excellent for removing natural pigments such as chlorophyll.

The combination of PSA and C18 with GCB requires careful consideration, as GCB can strongly retain planar pesticides, potentially reducing their recovery [1] [3]. In the analysis of bisphenols in milk samples, the combination of Z-Sep and PSA in the d-SPE clean-up step resulted in negligible matrix interference for most analytes, demonstrating the effectiveness of zirconium dioxide-based sorbents for complex matrices [4].

Detailed Experimental Protocols

Reagents and Materials
  • Analytical Standards: this compound (99.82%) and this compound-diazene (97.03%) should be acquired from certified reference material producers.
  • Solvents: HPLC-grade acetonitrile, methanol, and water.
  • Reagents: Formic acid (>98%), hydrochloric acid (37%), ammonium formate (98.4%), and L-ascorbic acid (99%).
  • QuEChERS Kits: Extraction kits (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and d-SPE kits containing PSA, C18, and GCB.
  • d-SPE Sorbents: Z-Sep+ should be obtained from appropriate suppliers.
  • Agricultural Samples: Representative matrices including pepper, mandarin, and brown rice [1].
Sample Preparation and Extraction Protocol
  • Homogenization: Agricultural samples should be gently washed under running water, ground using dry ice, and stored at -20°C until analysis.

  • Extraction:

    • For pepper and mandarin: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the QuEChERS extraction salt mixture.
    • For brown rice: Weigh 5 g of sample into a 50 mL centrifuge tube. Add 10 mL of cold water, allow to hydrate for 30 minutes, then add 25 mL of acetonitrile [1].
    • Shake all mixtures vigorously for 5 minutes at 1500 rpm, then centrifuge for 5 minutes at 4500 rpm.
  • Clean-up:

    • Transfer 1 mL of the supernatant to d-SPE tubes containing one of the following sorbent combinations:
      • 150 mg MgSO₄ + 25 mg PSA
      • 150 mg MgSO₄ + 25 mg PSA + 25 mg C18
      • 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 + 7.5 mg GCB
      • 150 mg MgSO₄ + 75 mg Z-Sep+
    • Vortex for 1 minute, then centrifuge for 3 minutes at 12,000 rpm.
    • Filter the supernatant through a 0.22 μm polytetrafluoroethylene (PTFE) syringe filter.
    • Dilute the extract (tenfold for pepper and mandarin, twofold for brown rice) with acetonitrile to further minimize matrix effects [1].

The following workflow diagram illustrates the complete sample preparation process:

G Figure 1: Sample Preparation Workflow for this compound Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Wash & grind with dry ice Extraction Extraction Homogenization->Extraction Weigh into centrifuge tube Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Add solvent & salts, shake CleanUp CleanUp Centrifugation1->CleanUp Transfer supernatant Centrifugation2 Centrifugation2 CleanUp->Centrifugation2 Add selected sorbents, vortex Filtration Filtration Centrifugation2->Filtration Collect clean extract Reduction Reduction Filtration->Reduction 0.22 μm PTFE filter Analysis Analysis Reduction->Analysis Add ascorbic acid, 50°C, 1h

Reduction Protocol for this compound-Diazene

To convert this compound-diazene to this compound for total residue quantification:

  • Add 25 μL of 30% ascorbic acid solution to the purified extract.
  • Incubate at 50°C for 1 hour to ensure nearly complete conversion of this compound-diazene to this compound.
  • Cool to room temperature before LC-MS/MS analysis [1].

Similar reduction conditions have been successfully applied in the analysis of this compound in garlic plants, where the conversion of this compound-diazene to this compound was optimized to ensure accurate quantification of total residues [5].

LC-MS/MS Analysis Conditions
  • Chromatography System: UHPLC with C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
  • Gradient Program: Optimized for separation of this compound and this compound-diazene
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Mass Spectrometer: Triple quadrupole operated in positive electrospray ionization (ESI+) mode
  • Detection: Multiple Reaction Monitoring (MRM) with optimized transitions for each compound [1] [5]

Table 2: Optimized MRM Transitions for this compound and this compound-Diazene

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
This compound 302.1 198.1 116.1
This compound-diazene 300.1 168.1 116.1

Method Validation

Validation Parameters and Results

The optimized method using Z-Sep+ as the primary purification sorbent has been validated according to international regulatory guidelines. The method demonstrated excellent performance characteristics:

  • Selectivity: No significant interferences observed at the retention times of target analytes.
  • Linearity: Calibration curves showed excellent linearity with R² > 0.999 across the validated range.
  • Accuracy: Recoveries within the acceptable range of 70-120% for most analytes.
  • Precision: Relative standard deviations (RSD) typically below 10% [1].

Table 3: Method Validation Results for this compound and this compound-Diazene in Agricultural Matrices

Validation Parameter Result Acceptance Criteria
Selectivity No interference No interference at RT
Linearity (R²) > 0.999 ≥ 0.99
Recovery Range 70-120% 70-120%
Precision (RSD) < 10% ≤ 20%
LOD Compound and matrix-dependent Signal-to-noise ≥ 3:1
LOQ Compound and matrix-dependent Signal-to-noise ≥ 10:1

In the analysis of this compound in garlic plants, the method validation demonstrated high precision and accuracy, with recoveries ranging from 76.3% to 107.9% and relative standard deviations less than 9.5%, meeting the requirements for pesticide residue analysis [5].

Application Notes

Analysis of Real Samples

When applying this method to real agricultural samples, several considerations are essential:

  • Matrix-Matched Calibration: To compensate for residual matrix effects, use matrix-matched calibration standards prepared in blank matrix extracts of the same commodity type.

  • Stability Assessment: Conduct stability tests for this compound and this compound-diazene during sample storage and processing. Studies in garlic plants have shown that both compounds are stable for up to 30 days when stored at -20°C [5].

  • Quality Control: Include quality control samples (blanks, spiked samples, and reference materials) in each analytical batch to ensure ongoing method performance.

Troubleshooting Guide
  • Poor Recovery: Verify the sorbent amount and composition appropriate for the specific matrix. For high-fat matrices, increase the amount of Z-Sep+.
  • Matrix Effects Persist: Increase the dilution factor or optimize the clean-up step further.
  • Incomplete Reduction: Verify the concentration of ascorbic acid and the incubation temperature and time.

Conclusion

The optimized method for this compound and this compound-diazene analysis in agricultural products using Z-Sep+ as the primary d-SPE sorbent provides reliable and accurate quantification of these compounds. The key advantages of this approach include:

  • Superior Clean-up: Z-Sep+ demonstrates the highest efficiency in removing matrix interferences across various agricultural commodities.
  • Robust Reduction Protocol: The use of ascorbic acid at 50°C for 1 hour ensures complete conversion of this compound-diazene to this compound, allowing accurate total residue quantification.
  • Regulatory Compliance: The validated method meets international regulatory guidelines for selectivity, linearity, accuracy, and precision.

This methodology provides researchers and analytical laboratories with a reliable tool for monitoring this compound residues in agricultural products, supporting food safety assessments and regulatory compliance. Future research directions should include extending the method to more complex matrices such as high-fat and high-protein foods, as well as further investigation of the method's performance in real-world agricultural samples.

References

bifenazate residue definition sum bifenazate bifenazate-diazene

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodologies for Accurate Quantification

Accurate analysis requires strategies to control the interconversion during sample preparation. The table below summarizes two effective approaches.

  • Method 1: Reduction Method (Measuring Total Residues) - This method converts all bifenazate-diazene to this compound, allowing for the quantification of the total residue [1].
  • Method 2: Oxidation-Assisted Method (Measuring Individual Residues) - This method uses an oxidant to neutralize reducing agents in the sample matrix, enabling the separate detection of both this compound and this compound-diazene [2] [3].
Method Feature Reduction Method (Total Residues) Oxidation-Assisted Method (Individual Residues)
Core Principle Converts this compound-diazene to this compound using a reductant [1]. Prevents interconversion using an oxidant to create a "neutral" condition [2].
Analyte Measured Sum of this compound and this compound-diazene (as this compound). This compound and this compound-diazene separately and concurrently.
Key Reagent Ascorbic acid [1]. Ferric chloride (FeCl₃) [2].
Optimal d-SPE Sorbent Z-Sep+ (demonstrated lowest matrix effect) [1]. Standard QuEChERS sorbents (e.g., C18) [2].
Best Suited For Dietary risk assessment and compliance with MRLs defined for the sum of compounds. Dissipation studies, metabolic fate, and advanced environmental analysis.

The following workflow diagrams illustrate the key steps for each protocol.

reduction_workflow start Start: Sample Preparation step1 Extract with QuEChERS EN Method (10 g sample + 10 mL ACN + salts) start->step1 step2 Clean-up with d-SPE (150 mg MgSO₄ + 75 mg Z-Sep+) step1->step2 step3 Reduce with Ascorbic Acid (Add 25 µL of 30% solution) step2->step3 step4 Incubate at 50°C for 1 hour step3->step4 step5 Analyze via LC-MS/MS (Quantify total this compound) step4->step5 end End: Obtain Total Residue Value step5->end

Diagram 1: Workflow for the Reduction Method (Total Residues)

oxidation_workflow start Start: Sample Preparation step1 Add Oxidant (0.5 mg FeCl₃ per 1 g citrus sample) start->step1 step2 Extract with Modified QuEChERS (ACN with 1% formic acid) step1->step2 step3 Clean-up with d-SPE (150 mg MgSO₄ + 50 mg C18) step2->step3 step4 Analyze via LC-MS/MS (Separately quantify both compounds) step3->step4 end End: Obtain Individual Residue Values step4->end

Diagram 2: Workflow for the Oxidation-Assisted Method (Individual Residues)

Method Validation and Performance Data

Both methods have been rigorously validated. The tables below present key performance metrics, demonstrating their reliability for regulatory and research applications.

Table 1: Validation Parameters for the Reduction Method (Total Residues) in Agricultural Products [1]

Parameter Brown Rice Mandarin Pepper
Average Recovery (%) 102.8 96.9 97.4
Precision (% RSD) 4.3 4.8 5.7
Linearity (R²) > 0.999 > 0.999 > 0.999
Matrix Effect (%) -14.9 9.7 20.8

Table 2: Validation Parameters for the Oxidation-Assisted Method (Individual Residues) in Citrus [2]

Parameter This compound (Whole Citrus) This compound-Diazene (Whole Citrus) This compound (Citrus Flesh) This compound-Diazene (Citrus Flesh)
Average Recovery (%) 93 95 92 96
Precision (% RSD) 5 5 5 5
LOQ (mg/kg) 0.01 0.01 0.01 0.01

Background on this compound and Regulatory Context

  • Mode of Action: this compound is a carbazate acaricide. Its mode of action was initially unclear, with some studies suggesting it acts as a synergist for the GABA-gated chloride channel [4]. However, it is now classified by the Insecticide Resistance Action Committee (IRAC) as a mitochondrial electron transport inhibitor (Complex III) [2].
  • Regulatory Importance: Due to the high and comparable acaricidal activity of both the parent compound and its metabolite, regulations define the residue for compliance with MRLs as the combined total of this compound and this compound-diazene [2] [1]. The European Union, for instance, has recently revised MRLs for this compound, underscoring the need for robust analytical methods [5].

References

Comprehensive Application Notes and Protocols: TaqMan qPCR Genotyping for Bifenazate Resistance SNPs in Tetranychus urticae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The two-spotted spider mite, Tetranychus urticae, represents a significant agricultural threat worldwide, causing substantial damage to numerous crops including peppermint and hops. These tiny arthropods (0.5 mm) feed on plant chlorophyll through specialized needle-like mouthparts, resulting in characteristic leaf damage manifesting as necrotic spots, yellowing, and reduced photosynthetic capability [1]. In the Pacific Northwest of the United States, T. urticae infestations can lead to economic losses through direct damage to mint stands and hop yards, with hop cone damage causing discoloration, brittleness, and shattering during mechanical harvest [1]. The management of T. urticae populations has become increasingly challenging due to the development of acaricide resistance, with documented resistance to over 96 different acaricide chemistries reported in more than 140 publications worldwide [1].

The emergence of resistance in T. urticae populations occurs through multiple mechanisms, including enhanced metabolic breakdown of acaricides, behavioral resistance, and target site insensitivity [1]. Single nucleotide polymorphisms (SNPs) represent a fundamental mechanism for acaricide resistance development, where point mutations result in amino acid alterations that affect acaricide binding to target proteins [1]. While several SNPs have been associated with resistance to various acaricides, including bifenazate, it is crucial to note that not all proposed markers demonstrate consistent predictive value. Specifically, the G126S mutation in the cytochrome b gene, previously associated with this compound resistance, has been called into question by recent research suggesting it may not be an accurate indicator for resistance prediction [1] [2].

Table 1: Major Acaricide Resistance Mechanisms in T. urticae

Resistance Mechanism Molecular Basis Associated Acaricides Detection Methods
Target Site Insensitivity SNPs altering binding sites This compound, bifenthrin, etoxazole TaqMan qPCR, sequencing
Enhanced Metabolic Detoxification Overexpression of detoxification enzymes Organophosphates, pyrethroids Enzyme assays, gene expression
Behavioral Resistance Avoidance behavior Multiple chemistries Behavioral assays
Penetration Resistance Cuticular thickening Multiple chemistries Microscopy, biochemical assays

TaqMan qPCR Technology Overview

TaqMan qPCR represents a fluorogenic 5' nuclease assay that enables both amplification and detection of specific DNA sequences in real-time through fluorescence monitoring. This technology provides unmatched specificity for SNP genotyping applications, leveraging the principles of PCR amplification combined with sequence-specific probes labeled with different fluorescent reporters [3]. The core innovation in TaqMan assays is the use of Minor Groove Binder (MGB) technology, which stabilizes probe-template hybrids through interaction with the minor groove of DNA duplexes. This MGB moiety significantly increases the melting temperature (Tm) of the probes, allowing for the use of shorter probes that provide maximal discrimination between alleles differing by just a single nucleotide [3].

Each TaqMan SNP Genotyping Assay comprises three essential components: two allele-specific TaqMan MGB probes with different fluorescent labels and one PCR primer pair that uniquely amplifies the region containing the SNP of interest [3]. The differential labeling of probes (typically with FAM and VIC dyes) enables detection of both alleles in a single reaction. During the amplification process, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probes when they are bound to the complementary template, resulting in the release of the fluorescent reporter from the quencher and generating a detectable signal [4]. The fluorescence accumulation is monitored cycle by cycle, with the point at which the fluorescence crosses a predetermined threshold (Ct value) being proportional to the starting quantity of the target sequence [5].

The exceptional sensitivity of TaqMan qPCR allows for the detection of down to a single copy of the target sequence, while its wide dynamic range enables accurate quantification across a broad concentration range [4]. For SNP genotyping applications, the method provides precise allele discrimination without the need for post-PCR processing, significantly reducing hands-on time and potential contamination risks. The technology has been extensively validated, with more than 40,000 publications and 300 patents supporting its status as the gold standard for SNP genotyping applications across various fields, including agricultural pest management, clinical diagnostics, and pharmacogenetics [3].

Experimental Design & Workflow

Sample Collection and DNA Extraction

The initial critical step in TaqMan genotyping for this compound resistance involves proper collection and processing of T. urticae specimens. Field collections should consist of mite-infested leaves carefully hand-collected and transported in sealed plastic bags within coolers to maintain specimen integrity [1] [2]. For accurate resistance monitoring, it is essential to collect representative samples from multiple locations within each field or hop yard, as resistance allele frequencies may vary spatially. Upon arrival at the laboratory, mites should be brushed from leaves using a mite brushing machine onto glass plates, which are then chilled at 4°C for approximately 20 minutes to immobilize the mites for easier handling [2].

DNA extraction can be performed using either modified Cethyl Trimethyl Ammonium Bromide (CTAB) methods or commercial kits such as the Zymo Research Quick-DNA Tissue/Insect Microprep kit [2]. The extraction should be conducted on pooled motile mites encompassing multiple life stages to capture the genetic diversity present in the population. For TaqMan assays, DNA quality and quantity should be assessed using spectrophotometric or fluorometric methods, with adjustments made to ensure consistent DNA concentrations across samples. The extraction methodology should be optimized to minimize inhibitors that could affect PCR efficiency, as efficiency outside the optimal range of 85-110% can lead to inaccurate genotyping results [5].

Assay Design and Selection

The foundation of successful TaqMan genotyping lies in appropriate assay design. For this compound resistance SNPs, researchers can choose from over 17 million predesigned TaqMan assays or utilize custom design tools to create assays specific to their needs [3]. The assay design process must account for several critical parameters, including specificity, efficiency, and reproducibility. Specificity ensures that the assay detects only the intended target, which is particularly important for distinguishing between highly homologous sequences in mite genomes [4]. Efficiency between 90-110% is crucial for accurate genotyping, as deviations from this range can reduce sensitivity and linear dynamic range, potentially compromising the ability to detect low-abundance alleles [4].

When working with previously characterized resistance SNPs, it is essential to consult recent literature to confirm their validity as resistance markers. For instance, while the G126S (cytochrome b) mutation has been historically associated with this compound resistance, recent evidence suggests it may not be a reliable indicator, highlighting the importance of current scientific validation before implementing any SNP assay [1] [2]. Each validated TaqMan assay consists of forward and reverse primers that flank the SNP of interest, plus two allele-specific probes differentiated by their fluorescent labels (typically FAM and VIC) [3]. This design enables precise allele discrimination based on the fluorescence signal detected during the qPCR amplification process.

Step-by-Step Experimental Protocol

Reagent Preparation and Plate Setup

Begin by thawing all reagents completely, including the TaqMan Genotyping Master Mix, TaqMan SNP Genotyping Assay (20X), and nuclease-free water. Once thawed, mix each reagent gently by inversion and briefly centrifuge to collect the contents at the bottom of the tubes. Prepare the reaction mix by combining the following components in a sterile microcentrifuge tube: 5.0 μL of TaqMan Genotyping Master Mix (2X), 0.5 μL of TaqMan SNP Genotyping Assay (20X), and 3.5 μL of nuclease-free water per reaction. Mix the solution thoroughly by pipetting up and down several times, avoiding vortexing which could introduce bubbles that interfere with fluorescence reading [3].

Aliquot 9 μL of the reaction mix into each well of a optically clear 96-well or 384-well PCR plate. Following this, add 1 μL of template DNA (10-20 ng/μL) to each respective well, ensuring that each sample is matched to the correct well according to your plate layout. Include essential controls with each run: no-template controls (NTC containing nuclease-free water instead of DNA), known wildtype homozygous controls, known mutant homozygous controls, and heterozygous controls if available. After all samples are loaded, seal the plate with an optical adhesive cover, ensuring that the seal is firmly attached without bubbles over the wells. Briefly centrifuge the plate at 1000 × g for 1-2 minutes to collect all liquid at the bottom of the wells and eliminate any air bubbles [3] [4].

qPCR Amplification and Data Collection

Place the sealed plate in the real-time PCR instrument and program the thermal cycling conditions as follows: an initial hold at 95°C for 10 minutes to activate the DNA polymerase, followed by 40-45 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. The specific annealing temperature may require optimization based on the particular TaqMan assay being used, though 60°C serves as a standard starting point for most predesigned assays [3]. During the amplification process, the instrument will collect fluorescence data from both the FAM and VIC channels at the end of each annealing/extension step.

The following DOT language script represents the complete TaqMan qPCR workflow for SNP genotyping:

taqman_workflow start Start Experimental Design sample_collect Sample Collection from Field Sites start->sample_collect dna_extract DNA Extraction CTAB or Commercial Kits sample_collect->dna_extract assay_design Assay Design/Selection Primer/Probe Validation dna_extract->assay_design plate_setup Reaction Plate Setup Include Controls assay_design->plate_setup qpcr_run qPCR Amplification 40-45 Cycles plate_setup->qpcr_run data_analysis Data Analysis Allele Discrimination qpcr_run->data_analysis result_interp Result Interpretation Resistance Monitoring data_analysis->result_interp

Figure 1: Complete workflow for TaqMan qPCR genotyping of this compound resistance SNPs in T. urticae, from sample collection to data interpretation.

Data Analysis & Interpretation

Genotype Calling and Quality Assessment

Following the completion of the qPCR run, the first critical step in data analysis involves assessing the quality of the results by examining the amplification curves and control samples. The amplification curves should exhibit characteristic S-shaped kinetics, with clear exponential phases leading to plateaus [5]. The no-template controls (NTCs) should show no amplification or very late amplification (Ct > 35) in both fluorescence channels, indicating the absence of contamination. The known genotype controls must cluster with their expected groups, providing confidence in the allele discrimination capability of the assay [5] [4].

Genotype calling is typically performed using the software accompanying the real-time PCR instrument, which utilizes the fluorescence data from both channels to assign genotypes. The software generates a scatter plot with FAM fluorescence on one axis and VIC fluorescence on the other, clearly showing three distinct clusters corresponding to homozygous wildtype, heterozygous, and homozygous mutant individuals [3]. The calling algorithm automatically assigns genotypes based on the proximity of data points to these clusters. It is essential to manually review any samples that fall near the boundaries between clusters or that show unusual fluorescence patterns, as these may represent failed reactions or rare genotypes requiring verification [5].

Resistance Monitoring and Population Genetics

Once genotypes have been assigned, the resistance allele frequency can be calculated for the population using the formula: (number of resistance alleles) / (total number of alleles). For a diallelic SNP, this equals [2 × (number of homozygous resistant) + (number of heterozygous)] / [2 × (total individuals)] [1]. Monitoring changes in resistance allele frequencies over time and across different geographical locations provides valuable insights for resistance management strategies. The data can further be analyzed using population genetics parameters such as Hardy-Weinberg equilibrium to detect potential selection pressures or other evolutionary forces affecting the population [1].

The following DOT language script illustrates the allele discrimination process in TaqMan genotyping:

allele_discrimination wildtype Wildtype Homozygous fam_probe FAM Probe Binding wildtype->fam_probe  Strong Signal vic_probe VIC Probe Binding wildtype->vic_probe  No Signal heterozygous Heterozygous heterozygous->fam_probe  Signal heterozygous->vic_probe  Signal mutant Mutant Homozygous mutant->fam_probe  No Signal mutant->vic_probe  Strong Signal

Figure 2: Allele discrimination principle in TaqMan genotyping, showing fluorescence patterns for different genotypes.

Table 2: Troubleshooting Common Issues in TaqMan Genotyping

Problem Potential Causes Solutions Preventive Measures
Poor Cluster Separation Low PCR efficiency, inadequate probe design Optimize annealing temperature, validate assay design Use validated assays, check efficiency (85-110%)
High Background Signal Probe degradation, contaminated reagents Prepare fresh reagents, use quality-controlled water Aliquot probes, avoid repeated freeze-thaw cycles
Failed No-Template Controls Contamination during setup Replace reagents, decontaminate work area Use separate pre- and post-PCR areas, UV treatment
Inconsistent Replicates Pipetting errors, insufficient mixing Calibrate pipettes, mix reactions thoroughly Use multichannel pipettes, brief centrifugation

Troubleshooting & Optimization

Inconsistent genotyping results or poor cluster separation in the scatter plots often indicates suboptimal PCR efficiency, which should fall within the 85-110% range for reliable allele discrimination [5]. When efficiency values fall outside this range, consider optimizing primer and probe concentrations through empirical testing, though this is typically unnecessary when using predesigned assays from reputable manufacturers. Another common issue involves failed no-template controls showing amplification, which usually indicates contamination either in reagents or during sample setup. In such cases, replace all reagents with fresh aliquots, decontaminate work surfaces and equipment with UV light or DNA-degrading solutions, and ensure physical separation of pre- and post-PCR areas [4].

For weak or absent amplification in samples with known adequate DNA quality, verify the DNA concentration and purity, as inhibitors co-purified with DNA can significantly reduce PCR efficiency. Diluting the DNA sample or implementing additional purification steps often resolves this issue. If specific clusters are missing from the scatter plot (e.g., no homozygous mutant calls), this may indicate a very low frequency of the resistance allele in the population, or it could suggest a problem with the mutant-specific probe. Including positive controls for all expected genotypes with each run helps distinguish between these possibilities. Additionally, when working with pooled samples rather than individual mites, adjust the interpretation of results accordingly, as pooled samples provide information about allele frequencies rather than individual genotypes [1].

Application in Resistance Management

The implementation of TaqMan qPCR genotyping for This compound resistance monitoring provides agricultural producers and researchers with a powerful tool for making evidence-based acaricide application decisions. The methodology enables rapid detection of resistance alleles in field populations, typically within a single working day, compared to weeks required for traditional bioassays [1]. This speed is critical for timely intervention, allowing growers to select alternative acaricides when resistance alleles are detected at actionable thresholds. The high accuracy and sensitivity of TaqMan assays, with detection limits as low as 0.01 ng of DNA and call rates exceeding 99% in validation studies, make this approach particularly valuable for early detection of resistance development before field failures occur [1] [6].

Integrating TaqMan genotyping into comprehensive resistance management programs involves establishing monitoring schedules, determining action thresholds for resistance alleles, and linking specific resistance genotypes to acaricide recommendations. Research has demonstrated that different populations of mites in agricultural regions such as Washington and Idaho display varying frequencies of resistance SNPs, highlighting the importance of region-specific monitoring rather than assuming uniform resistance profiles across growing areas [1]. By coupling TaqMan genotyping with other integrated pest management practices, including rotation of acaricide modes of action, preservation of natural enemies, and cultural controls, agricultural producers can potentially slow the development of resistance and prolong the effectiveness of available acaricides [1].

References

bifenazate good agricultural practice GAP conditions application

Author: Smolecule Technical Support Team. Date: February 2026

Bifenazate Application Notes & GAP Conditions

This compound is an acaricide used to control spider mites on various crops. The residue definition for enforcement is typically the sum of this compound and this compound-diazene, expressed as this compound [1] [2].

The table below summarizes the GAP conditions and Maximum Residue Levels (MRLs) for specific crops based on recent applications and regulatory reviews:

Crop Representative Use / GAP Context Proposed or Existing MRL (mg/kg) Critical GAP Information & Remarks
Soya beans Foliar application [1] 0.01* or 0.05* [1] MRL is set at the Limit of Quantification (LOQ). Residue trials support 0.01 mg/kg, but enforcement feasibility required an LOQ of 0.05 mg/kg [1].
Elderberries Foliar application in Northern Europe (NEU) [2] 0.4 [2] The MRL was raised from 0.02* mg/kg based on residue data extrapolated from currants. The use is considered safe for consumers [2].
Garlic plants Foliar application (Supervised field trials in China) [3] Data for MRL establishment Residue dissipation follows first-order kinetics. The half-lives are 3.22-4.02 days (garling chive), 4.32-5.29 days (serpent garlic), and 5.42-6.27 days (garlic bulb) [3].
Strawberry, Fruiting Vegetables, Ornamentals Foliar spray (EU peer review for renewal of approval) [4] Various, crop-specific The consumer risk assessment was preliminary due to data gaps. A toxicological data gap was identified for the metabolite this compound-diazene (D3598) [4].

Analytical Protocol for Residue Quantification

Accurate monitoring requires methods that account for the interconversion between this compound and its primary metabolite, this compound-diazene [5].

Workflow Overview

The following diagram illustrates the general workflow for analyzing this compound residues in agricultural products:

G cluster_spe d-SPE Sorbent Options Start Start: Sample Preparation A Extraction with QuEChERS EN Method (ACN, MgSO₄, NaCl, citrate buffers) Start->A B Purification (d-SPE) A->B C Reduction Reaction (Add ascorbic acid, 50°C for 1h) B->C B1 PSA only B->B1 B2 PSA + C18 B->B2 B3 PSA + C18 + GCB B->B3 B4 Z-Sep+ (Recommended) B->B4 D Analysis via LC-MS/MS (ESI+ MRM mode) C->D End End: Quantification D->End

Detailed Methodology
  • Sample Preparation: Fresh agricultural samples should be gently washed, ground with dry ice, and stored at -20°C prior to analysis [5].
  • Extraction: Use the QuEChERS EN method. For most fruits and vegetables, weigh 10 g of sample into a 50 mL centrifuge tube, add 10 mL of acetonitrile, and the contents of a QuEChERS EN kit (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 5 min and centrifuge at 4500 rpm for 5 min [5]. For dry matrices like brown rice, a hydration step with 10 mL of water for 30 minutes before adding 25 mL of acetonitrile is necessary [5].
  • Purification (Clean-up): Transfer 1 mL of the supernatant to a d-SPE tube.
    • Sorbent Choice: Multiple sorbents can be used, but Z-Sep+ has been demonstrated to provide the lowest matrix effect and highest recovery for this compound in commodities like pepper, mandarin, and brown rice [5].
      • PSA (150 mg MgSO₄ + 25 mg PSA): Removes sugars and fatty acids.
      • PSA + C18 (150 mg MgSO₄ + 25 mg PSA + 25 mg C18): Additionally removes lipids and other non-polar interferences.
      • PSA + C18 + GCB (150 mg MgSO₄ + 25 mg PSA + 25 mg C18 + 7.5 mg GCB): GCB also removes pigments like chlorophyll.
      • Z-Sep+ (150 mg MgSO₄ + 75 mg Z-Sep+): Recommended; effective at removing fatty acids and phospholipids [5].
    • Vortex the d-SPE tube for 1 min and centrifuge at 12,000 rpm for 3 min. Filter the supernatant through a 0.22 μm PTFE filter [5].
  • Reduction of this compound-diazene: To convert this compound-diazene back to this compound for a combined quantification, add 25 μL of 30% ascorbic acid to the purified extract and incubate at 50°C for 1 hour [5]. This step ensures nearly complete conversion and accurate measurement of the total residue.
  • Instrumental Analysis (UHPLC-MS/MS):
    • System: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
    • Ionization Mode: Electrospray Ionization Positive (ESI+) [5] [3].
    • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific transition ions for this compound and this compound-diazene should be optimized using standard solutions [3].
  • Method Validation: The method should be validated for selectivity, linearity (R² > 0.999), accuracy, and precision to meet international regulatory guidelines [5].

Environmental Fate & Risk Assessment

  • Stability and Metabolism: this compound is unstable in water, especially at pH >5, and readily oxidizes to this compound-diazene in protic solvents or on surfaces in the presence of oxygen [6]. It also undergoes photolysis, with this compound-diazene being a primary byproduct in various media [6].
  • Consumer Risk Assessment: The toxicological reference values for this compound are an Acceptable Daily Intake (ADI) of 0.01 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.1 mg/kg body weight [1] [2]. Dietary intake calculations performed by EFSA using the PRIMo model indicate that the short-term and long-term intake of residues from the authorized uses on crops like soya beans and elderberries is unlikely to present a risk to consumer health [1] [2].

Key Conclusions for Researchers

  • Adherence to GAP is Critical: The established MRLs and safety conclusions are predicated on the application of this compound according to the reported agricultural practices.
  • Analytical Vigilance: The interconversion between this compound and this compound-diazene during analysis must be controlled. The reduction protocol using ascorbic acid is essential for accurate quantification of the total residue.
  • Ongoing Data Needs: As of the latest EU peer review, some data gaps remain, particularly concerning the toxicological profile of the metabolite this compound-diazene and the environmental risk assessment for certain uses [4].

References

matrix effects reduction bifenazate LC-MS/MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles & Optimized Methods

The accurate analysis of bifenazate is complicated because it readily oxidizes to its metabolite, This compound-diazene, and the two can interconvert under mild redox conditions. The residue definition often requires reporting the sum of both, expressed as this compound [1] [2]. Matrix effects can significantly impact the quantification of these compounds.

The following table summarizes the key parameters from recently optimized methods for reducing matrix effects in this compound analysis:

Method Aspect Optimal Conditions for this compound Purpose & Rationale

| Reduction of this compound-diazene | Reductant: Ascorbic Acid (30%) [1] [2] Conditions: 50°C for 1 hour [1] | Converts this compound-diazene back to this compound for a single, accurate quantification of total residues, preventing over/under-reporting due to interconversion [1]. | | d-SPE Clean-up Sorbent | Z-Sep+ (75 mg) [1] Alternative: PSA + C18 + GCB [1] [3] | Z-Sep+ combines zirconia-based Lewis acid sites and C18, effectively removing fatty acids, phospholipids, and pigments. It has been shown to provide the lowest matrix effect and highest recovery for this compound in complex matrices like pepper, mandarin, and brown rice [1]. | | General QuEChERS | Acetate-buffered (EN) method [1] | Ensures efficient extraction and stable partitioning for a wide range of pesticides. |

Detailed Experimental Protocol

Here is a consolidated workflow based on the optimized method for analyzing this compound in agricultural products [1]:

Start Start: Sample Preparation Step1 1. Homogenize sample with dry ice Start->Step1 Step2 2. Weigh 10 g sample into 50 mL tube Step1->Step2 Step3 3. Add 10 mL acetonitrile and QuEChERS EN extraction salts Step2->Step3 Step4 4. Shake vigorously for 5 min Step3->Step4 Step5 5. Centrifuge at 4500 rpm for 5 min Step4->Step5 Step6 6. Transfer 1 mL supernatant for clean-up Step5->Step6 Step7 7. d-SPE clean-up: Add 150 mg MgSO₄ and 75 mg Z-Sep+ sorbent Step6->Step7 Step8 8. Vortex for 1 min, then centrifuge Step7->Step8 Step9 9. Filter supernatant through 0.22 μm PTFE filter Step8->Step9 Step10 10. Add 25 μL of 30% Ascorbic Acid for reduction step Step9->Step10 Step11 11. Incubate at 50°C for 1 hour to reduce this compound-diazene Step10->Step11 Step12 12. Analyze by LC-MS/MS Step11->Step12

Troubleshooting FAQs

Q1: I am observing significant ion suppression for this compound despite a clean-up step. What can I do?

  • Re-evaluate your d-SPE sorbent. Z-Sep+ is highly recommended for complex matrices as it is specifically designed to remove phospholipids and fatty acids more effectively than traditional PSA/C18 mixtures [1] [3].
  • Optimize the amount of sorbent. For very complex or high-fat matrices, you may need to increase the amount of Z-Sep+ beyond 75 mg, but this should be validated to ensure it doesn't adsorb the analyte.
  • Employ Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation process. This corrects for the remaining matrix effect by ensuring standards and samples are impacted equally [4] [5] [6].
  • Dilute the Sample Extract. A simple post-preparation dilution of the final extract can reduce the concentration of matrix interferents. This is effective if the method sensitivity is high enough to still detect the analyte at the required levels [4] [7].

Q2: Why are my recovery results for this compound inconsistent or outside the acceptable range (70-120%)?

  • Check the reduction step. Incomplete or inconsistent conversion of this compound-diazene to this compound is a likely cause. Ensure the ascorbic acid is fresh, the temperature is accurately maintained at 50°C, and the 1-hour incubation time is strictly followed for all samples [1] [2].
  • Verify the stability of the analyte. this compound is known to be reactive. Confirm that your extraction solvent (acetonitrile) and the pH conditions during extraction are not promoting its degradation. Using a buffered QuEChERS method helps maintain a stable pH [1].
  • Assess sorbent interaction. While Z-Sep+ showed high recovery in validation, some other sorbents like GCB can strongly retain planar molecules. If using GCB, validate that it is not causing loss of your target analytes [3].

Q3: My method works for some matrices but fails for others, like high-pigment or high-fat crops. How can I make it more robust?

  • Classify your matrices. Group samples based on their properties (e.g., high-fat, high-pigment, high-water content) and use a representative matrix from each group to prepare matrix-matched standards. Research shows that matrices with similar properties often exhibit comparable matrix effects, allowing for a single calibration curve to be used for a group [6].
  • Consider alternative ionization. If possible, test Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects than the more common Electrospray Ionization (ESI). However, this requires re-optimizing the MS/MS parameters [4].

References

optimizing ascorbic acid reduction conditions bifenazate-diazene

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Reduction Conditions & Method Comparison

The following table summarizes the core parameters for the ascorbic acid reduction method and an alternative approach for separate compound detection.

Parameter Optimized Ascorbic Acid Reduction [1] Ferric Chloride (Non-Reductive) Method [2]
Primary Objective Convert bifenazate-diazene to this compound to measure their sum. Prevent interconversion to detect this compound and this compound-diazene separately.
Reducing Agent Ascorbic Acid Not Applicable (uses a mild oxidant)
Agent Concentration 30% solution (25 µL added to sample extract) [1] 0.1 mM Ferric Chloride (FeCl₃) in extraction solvent [2]
Temperature & Time 50 °C for 1 hour [1] Room temperature (no incubation needed) [2]
Typical Recovery Method validated for high accuracy and precision [1] 83-103% for this compound; 75-95% for this compound-diazene [2]

Frequently Asked Questions

  • Q1: Why is a reduction step necessary for quantifying total this compound residues? this compound and this compound-diazene readily interconvert under mild redox conditions during sample preparation and analysis. For compliance with regulations, the residue definition is often the sum of this compound and this compound-diazene (expressed as this compound). The reduction step converts all this compound-diazene present back to this compound, allowing for a single, accurate measurement of their combined total [1] [3].

  • Q2: What is the risk of using too much ascorbic acid or reducing for too long? While ascorbic acid is a reductant, under specific conditions (moderate to high concentration and long reaction times), it can exhibit pro-oxidant behavior. One study on a different system found that this can lead to the re-oxidation of the target material [4]. Sticking to the optimized conditions of 50°C for 1 hour with the recommended concentration is critical to avoid potential re-oxidation and ensure complete conversion [1].

  • Q3: My recovery for this compound is unusually high. What could be the cause? High recovery of this compound, particularly in fruit matrices like citrus, is a strong indicator of on-site conversion of this compound-diazene to this compound during extraction. Citrus and other fruits contain natural reducing agents (e.g., vitamin C, polyphenols) which can spontaneously reduce this compound-diazene in the absence of a controlled strategy. The Ferric Chloride method is designed to prevent this [2].

Troubleshooting Guide

Here are solutions to common problems you might encounter during the reduction process.

Problem Possible Cause Suggested Solution
Incomplete Reduction Sub-optimal temperature or time; insufficient ascorbic acid. Strictly maintain reduction at 50°C for 1 hour. Ensure correct ascorbic acid concentration and thorough mixing [1].
Unacceptable Matrix Effects Inefficient clean-up for complex sample matrices. Use Z-Sep+ as the clean-up sorbent, which demonstrates the lowest matrix effect and highest recovery for this compound in commodities like pepper, mandarin, and rice [1].
Need to Analyze Compounds Separately The reduction method is unsuitable for measuring individual compounds. Adopt the Ferric Chloride-assisted QuEChERS method. This uses a mild oxidant to neutralize the matrix's natural reductants, preventing interconversion and allowing for separate detection [2].

Experimental Protocol: Ascorbic Acid Reduction Workflow

The following diagram outlines the core experimental workflow for the reduction method.

Start Start: Sample Preparation A QuEChERS Extraction (10g sample + 10mL ACN + salts) Start->A B Centrifuge & Collect Supernatant A->B C d-SPE Clean-up (Recommended: Z-Sep+) B->C D Filter & Dilute Extract C->D E Add Ascorbic Acid (25 µL of 30% solution) D->E F Incubate at 50°C for 1 hour E->F G LC-MS/MS Analysis F->G End End: Quantify Total this compound G->End

Key Considerations for Your Experiment

  • Matrix-Matched Calibration: Even with an efficient clean-up, significant matrix effects (MEs) can remain. It is crucial to use matrix-matched calibration standards to correct for these effects and ensure accurate quantification [1].
  • Defining Your Analytical Goal: Your choice of method should be driven by your research question.
    • If your goal is to check compliance with a Maximum Residue Limit (MRL) defined as the sum of both compounds, the ascorbic acid reduction method is the appropriate and validated path [1] [3].
    • If you need to study the individual dissipation kinetics of this compound and this compound-diazene, the ferric chloride method is required to prevent their interconversion [2].

References

preventing bifenazate bifenazate-diazene interconversion during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Why Preventing Interconversion is Critical

Bifenazate and its primary metabolite, this compound-diazene, are known to readily undergo chemical interconversion (redox reactions) during sample preparation [1] [2]. This instability can lead to inaccurate residue quantification.

Regulatory definitions often require reporting the sum of this compound and this compound-diazene (expressed as this compound) [1] [2] [3]. Accurate analysis therefore depends on a method that either prevents this interconversion to measure both compounds separately, or controllably converts one to the other to measure the sum.


Method Comparison: Oxidation vs. Reduction

The two primary strategies involve using an oxidizing agent to suppress interconversion or a reducing agent to convert this compound-diazene to this compound for a summed measurement.

The table below summarizes the key features of each approach for easy comparison.

Feature Ferric Chloride (Oxidation) Method Ascorbic Acid (Reduction) Method
Core Principle Creates balanced "neutral" condition to prevent interconversion [4] [1] Converts this compound-diazene to this compound for sum analysis [2] [5] [3]
Primary Goal Separate detection of this compound and this compound-diazene [4] Quantification of total this compound (sum of parent and metabolite) [2]
Key Reagent Ferric Chloride (FeCl₃) Ascorbic Acid
Typical Workflow Added during extraction [1] Incubation with extract (e.g., 50°C for 1 hour) [2] [5]
Best For Matrices with high reducing capacity (e.g., citrus fruits) [1] Standardized sum analysis across various matrices (fruits, vegetables, cereals) [2] [3]

The following diagram illustrates the logical decision-making process for selecting the appropriate method based on your analytical goals.

G Start Start: Analyze this compound Q1 What is the analytical goal? Start->Q1 GoalSep Separate quantification of This compound and this compound-diazene Q1->GoalSep Separate Detection GoalSum Quantification of the sum of both compounds Q1->GoalSum Total Residue MatrixCheck Is the sample matrix high in reducing agents (e.g., Citrus)? GoalSep->MatrixCheck MethodRed Reduction Method (Use Ascorbic Acid) GoalSum->MethodRed MethodOx Oxidation Method (Use Ferric Chloride) NoteRed This is a standardized approach for sum analysis MethodRed->NoteRed MatrixCheck->MethodOx Yes NoteOx This method is particularly effective for stabilizing such matrices MatrixCheck->NoteOx Yes


Detailed Experimental Protocols

Protocol 1: Ferric Chloride Method for Separate Detection

This method is optimized for challenging matrices like citrus fruits, where natural reductants like ascorbic acid can cause unwanted conversion of this compound-diazene to this compound [1].

  • Workflow Diagram

G Step1 1. Homogenize Sample (10 g citrus flesh/whole fruit) Step2 2. Extract with Acetonitrile (Add 10 mL + FeCl₃ solution) Step1->Step2 Step3 3. Add Salts & Shake (QuEChERS salt packet) Step2->Step3 Step4 4. Centrifuge Step3->Step4 Step5 5. Clean-up Extract (d-SPE with C18 sorbent) Step4->Step5 Step6 6. Analyze via LC-MS/MS Step5->Step6

  • Key Steps & Optimization Notes
    • Reagent Preparation: Prepare a fresh solution of ferric chloride (FeCl₃) in acetonitrile [1].
    • Addition of FeCl₃: The FeCl₃ solution is added during the initial extraction step along with the acetonitrile. It acts as a mild oxidant to neutralize the native reducing environment of the citrus matrix, preventing the reduction of this compound-diazene and establishing a balanced condition for stable, separate detection [4] [1].
    • Clean-up: A dispersive-SPE (d-SPE) clean-up step using C18 sorbent is recommended for the citrus matrix to remove co-extracted lipids and fatty acids [1].
    • Instrumentation: Analysis is typically performed using LC-MS/MS in ESI positive ion mode for high sensitivity and selectivity [1] [5].
Protocol 2: Ascorbic Acid Method for Total this compound

This is a standardized reduction method suitable for determining the total residue (this compound + this compound-diazene) in various agricultural products [2] [3].

  • Workflow Diagram

G S1 1. Extract Sample (QuEChERS with acetonitrile) S2 2. Clean-up Extract (d-SPE with Z-Sep+ or PSA/C18) S1->S2 S3 3. Reduce with Ascorbic Acid (Incubate at 50°C for 1 hour) S2->S3 S4 4. Analyze via LC-MS/MS (Measures total this compound) S3->S4

  • Key Steps & Optimization Notes
    • Reduction Condition Optimization: The critical step is the conversion of this compound-diazene to this compound. The optimal condition found in studies is incubation with 0.25% ascorbic acid in methanol (or the extract itself) at 50°C for 1 hour [2] [5]. This ensures nearly complete conversion.
    • Matrix-Specific Clean-up: The choice of d-SPE sorbent is crucial for minimizing matrix effects [2].
      • Z-Sep+ is highly effective for a wide range of matrices, providing the lowest matrix effect and high recovery [2].
      • PSA + C18 is a common combination for removing sugars, fatty acids, and other non-polar interferences [2].
    • Calibration: For sum analysis, the calibration solution should be stabilized with ascorbic acid, or a this compound-diazene solution transformed to this compound should be used for calibration [3].

Troubleshooting Common Issues

  • Poor Recovery of this compound-diazene: If using the ferric chloride method and observing low recovery of the metabolite, the amount of FeCl₃ may be insufficient to counteract the matrix's reducing power. Consider optimizing the concentration of FeCl₃ for your specific matrix [1].
  • Incomplete Reduction for Sum Analysis: If the conversion of this compound-diazene in the ascorbic acid method is incomplete, verify the temperature and duration of the incubation. Ensure the ascorbic acid solution is fresh and properly mixed with the extract [5].
  • High Matrix Effects: If significant matrix suppression or enhancement is observed in LC-MS/MS, re-evaluate the d-SPE clean-up step. Z-Sep+ has been shown to outperform PSA and C18 in some complex matrices for this analysis [2]. Using matrix-matched calibration standards is also recommended to correct for these effects [2].

References

removing coextractives high-fat high-protein samples bifenazate

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and solutions to specific problems you might encounter:

  • Why are high-fat and high-protein samples particularly challenging for bifenazate analysis? Samples like brown rice, dairy products, and animal tissues are rich in neutral lipids (e.g., triglycerides), phospholipids, and fatty acids. During extraction with organic solvents, these compounds are co-extracted with your target analytes (this compound and its metabolite, this compound-diazene). These coextractives can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS, which alters the analyte signal and impacts method accuracy, precision, and sensitivity [1] [2].

  • What is the most effective sorbent for cleaning up high-fat samples? Recent studies indicate that Z-Sep+ is highly effective for purifying complex matrices like brown rice. It is a zirconia-coated sorbent that efficiently removes phospholipids, fatty acids, and other polar lipids. Research shows that Z-Sep+ demonstrated the lowest matrix effect and highest recovery rates for this compound compared to other common sorbents like PSA, C18, or their combinations [1].

  • How should I handle the interconversion between this compound and this compound-diazene? this compound and this compound-diazene readily interconvert under mild redox conditions. To ensure accurate quantification of total residues, it is recommended to reduce this compound-diazene back to this compound during sample preparation. The optimized condition is treatment with ascorbic acid (e.g., 25 μL of a 30% solution) at 50°C for 1 hour. This ensures nearly complete conversion of this compound-diazene to this compound, allowing you to quantify the sum of both as required by regulatory definitions [1] [3].

  • My method validation shows poor accuracy or precision. What could be wrong? This often points to unresolved matrix effects. Re-evaluate your d-SPE cleanup step.

    • Confirm your sorbent choice: For high-fat/protein samples, ensure you are using a powerful sorbent like Z-Sep+.
    • Use matrix-matched calibration standards: This is crucial to correct for any remaining matrix effects that cleanup cannot entirely eliminate [1].
    • Check your reduction step: Incomplete reduction of this compound-diazene will lead to inaccurate total residue values. Verify the temperature, time, and concentration of the ascorbic acid treatment [1].

Sorbent Performance and Reduction Conditions

The tables below summarize key experimental data to help you optimize your protocol.

Table 1: Comparison of d-SPE Sorbents for Matrix Cleanup This table is based on research evaluating different sorbents in pepper, mandarin, and brown rice for this compound analysis [1].

Sorbent Combination Composition Primary Function Reported Performance for this compound
PSA Primary Secondary Amine Removes sugars, fatty acids, and some polar pigments Moderate matrix effect and recovery
PSA + C18 PSA + Octadecylsilane Removes sugars, fatty acids + non-polar interferences (lipids) Better performance than PSA alone
PSA + C18 + GCB PSA + C18 + Graphitized Carbon Black Removes sugars, fatty acids, lipids + planar pigments (chlorophyll) Can effectively remove pigments but may also adsorb planar analytes
Z-Sep+ Zirconium oxide + C18 on silica Removes phospholipids, fatty acids, and carboxylic acids Lowest matrix effect and highest recovery

Table 2: Optimized Conditions for Reduction of this compound-diazene These conditions ensure the conversion of the metabolite this compound-diazene to this compound for total residue quantification [1] [3].

Parameter Optimized Condition
Reducing Agent Ascorbic Acid
Temperature 50 °C
Time 1 hour
Reported Efficiency Nearly complete conversion

Detailed Experimental Workflow

The following diagram illustrates the optimized sample preparation workflow for challenging matrices, integrating the key troubleshooting steps discussed above.

cluster_0 Key for Troubleshooting Steps Start Sample (e.g., 5g brown rice) Hydration Hydrate with 10 mL water (30 min, for dry samples) Start->Hydration Extraction QuEChERS Extraction Add ACN and salt kit Shake 5 min, Centrifuge 5 min Hydration->Extraction Supernatant Collect Supernatant (1 mL) Extraction->Supernatant dSPE d-SPE Cleanup Add 150 mg MgSO₄ + 75 mg Z-Sep+ Supernatant->dSPE VortexCentrifuge Vortex 1 min Centrifuge 3 min dSPE->VortexCentrifuge Reduction Reduction Step Filter, add 25µL 30% Ascorbic Acid Incubate at 50°C for 1h VortexCentrifuge->Reduction Analysis Analysis LC-MS/MS Reduction->Analysis A Optimal Sorbent for High-Fat/Protein Matrices B Critical Step for Total Residue Quantification

For complex matrices not yet covered in recent studies (e.g., dairy, meat), you may need to adapt this workflow. The general principle involves a targeted d-SPE cleanup with Z-Sep+ followed by a reduction step to ensure accurate quantification [1]. The validated method has shown excellent performance, with linearity (R² > 0.999), accuracy, and precision meeting international regulatory guidelines [1] [4].

References

QuEChERS cleanup sorbent selection different crop matrices

Author: Smolecule Technical Support Team. Date: February 2026

QuEChERS Cleanup Sorbent Selection Guide

The core principle of cleanup is to match the sorbent to the specific interfering compounds in your sample matrix [1]. The following table serves as a quick-reference guide.

Table 1: Sorbent Selection Based on Matrix Type

Matrix Type Key Interferences Recommended Sorbents Purpose of Sorbents
General Fruits & Vegetables [1] Sugars, organic acids, fatty acids, some pigments PSA, C18, MgSO₄ PSA removes sugars, organic acids, and fatty acids; C18 removes non-polar lipids [2].
High-Fat Matrices (e.g., edible insects, oils) [3] Lipids, fats C18, Z-Sep/+ C18 binds non-polar interferents like fats [3]. Z-Sep is specifically designed for tough pigment and fat removal [2].
Pigmented & Green Vegetables [1] [2] Chlorophyll, carotenoids, other pigments GCB, Z-Sep/+ GCB effectively removes pigments like chlorophyll and carotenoids [1] [2].
Complex & Variable Matrices (e.g., soil) [4] Humic substances, lipids, carbohydrates, lignin PSA, C18, GCB A combination is often needed for complex, unknown interferences [4].

Troubleshooting Common Sorbent Issues

Even with the correct initial choice, you may encounter specific problems. The table below outlines common issues and their solutions.

Table 2: Troubleshooting Sorbent-Related Problems

Problem Likely Cause Solution
Loss of Planar Pesticides [1] Over-use of Graphitized Carbon Black (GCB) Use a product with less GCB or avoid it for pesticides like hexachlorobenzene or captan [1].
Loss of Acidic Compounds [1] Sorbent is too strong for the analyte Use a dSPE product containing MgSO₄ and C18 without PSA, which can bind acidic compounds [1].
Poor Recovery in High-Fat Samples [3] Inadequate removal of co-extracted lipids Increase the solvent-to-sample ratio (e.g., 3:1 or greater) to improve partitioning. Optimize cleanup with C18 or Z-Sep [3].
Strong Matrix Effects (ion suppression/enhancement) [4] [5] Cleanup step was not effective enough Enhance clean-up efficiency. Using a method like FaPEx can provide better matrix effect reduction than standard d-SPE [5].

To visualize the decision-making process for selecting and troubleshooting sorbents, follow this workflow:

G Start Start: Define Sample Matrix M1 High-Fat Matrix? Start->M1 M2 Pigmented/Green Matrix? M1->M2 No S1 Primary Sorbent: C18 or Z-Sep M1->S1 Yes M3 General Fruit/Vegetable? M2->M3 No S2 Primary Sorbent: GCB M2->S2 Yes S3 Primary Sorbent: PSA + C18 M3->S3 Yes P3 Check: Strong Matrix Effects? S1->P3 P1 Check: Planar Pesticide Loss? S2->P1 P2 Check: Acidic Compound Loss? S3->P2 T1 Solution: Reduce/Remove GCB P1->T1 T2 Solution: Use C18 without PSA P2->T2 T3 Solution: Enhance Cleanup (e.g., FaPEx) P3->T3

Frequently Asked Questions (FAQs)

Q1: What is the basic function of each major sorbent type?

  • PSA (Primary Secondary Amine): Effectively removes sugars, organic acids, and fatty acids from the sample extract [2].
  • C18: Useful for removing non-polar lipids and sterols, making it a good choice for fatty matrices [3] [2].
  • GCB (Graphitized Carbon Black): Excellent for removing planar pigments like chlorophyll and carotenoids from green plants [1] [2]. Use with caution as it can also adsorb planar pesticides.
  • Z-Sep: A specialized sorbent that is particularly effective at removing both fats and pigments, and is often a good choice for challenging, high-fat matrices [2].

Q2: How can I optimize the QuEChERS method for a completely new or complex matrix? For complex matrices like soil or novel foods (e.g., edible insects), a systematic optimization of the extraction parameters is needed [3] [4]. A key factor is the solvent-to-sample ratio. Research on edible insects showed that increasing the volume of acetonitrile significantly enhanced the extraction efficiency of lipophilic pesticides, especially for smaller sample sizes [3]. You may also need to test the method with and without a cleanup step, as skipping cleanup can sometimes be a viable option to make the method faster and less expensive, though matrix effects must be carefully evaluated [4].

Q3: Our lab is experiencing strong matrix effects despite cleanup. What can we do? Matrix effects, which cause ion suppression or enhancement during MS analysis, are a common challenge [4]. If your cleanup procedure is not sufficiently reducing them, you can:

  • Improve Cleanup: Consider switching from standard d-SPE to a more effective clean-up method. One study found that the FaPEx method provided better matrix effect reduction than QuEChERS-based d-SPE and SPE [5].
  • Use Analytical Compensation: Employ an internal standard or matrix-matched calibration to compensate for the remaining effects [4] [5].

References

overcoming bifenazate-diazene reduction citrus matrix components

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Bifenazate-Diazene Reduction in Citrus

Problem Root Cause Proposed Solution Key Parameters & Considerations

| Uncontrolled reduction of this compound-diazene to this compound during extraction, leading to overestimation of this compound and underestimation of the metabolite [1]. | High levels of natural reductants (e.g., ascorbic acid, tocopherol, polyphenols) in the citrus matrix create a reducing environment that promotes the conversion [1]. | Oxidation Stabilization Method: Use a mild oxidant to neutralize the matrix's reducing power [1]. | Oxidant: Ferric chloride (FeCl₃) [1]. Procedure: Add FeCl₃ during the extraction step to prevent interconversion [1]. Advantage: Enables separate, accurate detection of both compounds without a long incubation [1]. | | Inability to separately quantify this compound and this compound-diazene; can only measure their sum [2]. | Chemical interconversion occurs readily under mild conditions, making separate analysis difficult [2] [1]. | Controlled Reduction Method: Convert all this compound-diazene to this compound and measure the total [2]. | Reductant: Ascorbic acid [2]. Conditions: 50°C for 1 hour [2]. Consideration: This method is the basis for the regulatory definition, which is the sum of this compound and this compound-diazene [2] [1]. |

Frequently Asked Questions (FAQs)

Q1: Why is analyzing this compound in citrus particularly challenging compared to other matrices? Citrus fruits contain high concentrations of natural reducing agents like ascorbic acid (Vitamin C). During the extraction process, these compounds can chemically reduce this compound-diazene back to this compound. This means you may not be measuring the true amounts of each compound present, but rather an artifact of the analysis process itself [1].

Q2: What is the main difference between the two methodological approaches? The core difference lies in the analytical goal:

  • The Controlled Reduction Method is designed to comply with the regulatory residue definition. It simplifies the analysis to a single value (the sum of both compounds) and is well-established [2].
  • The Oxidation Stabilization Method is a newer approach that allows for the separate quantification of this compound and this compound-diazene. This is crucial for research into the distinct fate, toxicity, or degradation pathways of the parent compound and its metabolite [1].

Q3: The Oxidation Stabilization Method is newer. Is it reliable? The research by Wang et al. (2023) that developed the FeCl₃-assisted method validated it, demonstrating satisfactory recovery rates for both this compound and this compound-diazene in citrus. It has also been tested in field trials, showing its practicality for real-world samples [1].

Experimental Protocol: Ferric Chloride Assisted QuEChERS

This protocol is adapted from Wang et al. (2023) for the separate detection of this compound and this compound-diazene in citrus fruits [1].

1. Sample Preparation:

  • Homogenize the entire citrus fruit (flesh and peel).
  • Weigh 5.0 g ± 0.05 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Add a suitable amount of FeCl₃·6H₂O (the study used ~9 mg). Optimization may be needed for your specific citrus type.
  • Vortex vigorously for 5 minutes.
  • Add an extraction salt kit (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Shake immediately and vigorously for 1 minute.
  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Clean-up (d-SPE):

  • Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg of C18 sorbent.
  • Vortex for 1 minute and centrifuge.
  • Filter the supernatant through a 0.22 μm membrane for LC-MS/MS analysis.

Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

This compound Analysis Method Selection Start Start: Analyze this compound in Citrus Decision Analytical Goal? Start->Decision Sum Measure Total Residues (Regulatory Compliance) Decision->Sum Regulated Total Separate Separate Quantification of Parent & Metabolite Decision->Separate Research Focus MethodA Controlled Reduction Method Sum->MethodA MethodB Oxidation Stabilization Method Separate->MethodB DetailsA Reductant: Ascorbic Acid Condition: 50°C for 1 hour Output: Sum of this compound and this compound-diazene MethodA->DetailsA DetailsB Oxidant: Ferric Chloride (FeCl₃) Added during extraction Output: Individual concentrations MethodB->DetailsB

References

validating analytical methods bifenazate complex agricultural matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Bifenazate Method Validation

1. Why is it crucial to use a reductant like ascorbic acid in the QuEChERS method for this compound?

This compound is not a stable residue on its own; it readily oxidizes to its metabolite, This compound-diazene [1]. Furthermore, this compound-diazene can revert back to this compound under mild reducing conditions [1]. This interconversion creates significant challenges for accurate quantification.

International regulatory bodies, such as the European Union Reference Laboratories, and scientific studies recommend incorporating a reduction step. Using ascorbic acid as a reductant ensures that all this compound-diazene is converted back to the parent compound, allowing you to report the total residue as "this compound," which is often required by regulatory definitions [1] [2].

  • Optimal Reduction Conditions: Research has determined that heating the sample extract with 25 µL of 30% ascorbic acid at 50 °C for 1 hour ensures nearly complete conversion of this compound-diazene to this compound [1].

2. How do I choose the best d-SPE sorbent to minimize matrix effects for my crop?

Matrix effects (MEs) can severely impact analytical accuracy by suppressing or enhancing the analyte signal. The optimal dispersive Solid-Phase Extraction (d-SPE) sorbent depends heavily on the composition of your agricultural matrix [1]. The table below summarizes the performance of different sorbents based on recent studies.

Sorbent Combination Recommended For / Performance
Z-Sep+ Best overall performance for complex matrices; demonstrated lowest matrix effect and highest recovery in pepper, mandarin, and brown rice [1]. Also highly effective for removing co-extractives in high-chlorophyll hops [3].
PSA + C18 + GCB Effective for removing various interferences, including pigments (GCB). Use with caution as GCB can retain planar pesticides [1] [3].
PSA + C18 A standard combination for removing sugars and fatty acids, but may be less effective than zirconia-based sorbents for complex matrices [1].
PSA alone Provides basic clean-up but may not be sufficient for high-pigment or high-fat matrices [1].

> Important Note on GCB: While excellent for removing chlorophyll (e.g., in hop cones), GCB can also adsorb planar pesticides, leading to low recovery for those analytes. Using a procedural standard calibration can help compensate for this loss [3].

3. What is the general workflow for analyzing this compound residues?

The following diagram outlines a robust sample preparation and analysis workflow that incorporates the critical reduction step and d-SPE clean-up.

BifenazateWorkflow Start Start: Homogenized Agricultural Sample Extraction Extraction QuEChERS EN method (ACN + Salts) Start->Extraction Reduction Critical Reduction Step Add Ascorbic Acid Incubate at 50°C for 1h Extraction->Reduction Collect supernatant dSPE d-SPE Clean-up Reduction->dSPE Analysis Analysis LC-MS/MS (ESI+) dSPE->Analysis Filter and dilute End End: Quantification Sum of this compound and This compound-diazene reported as this compound Analysis->End

Detailed Experimental Protocol

Below is a detailed methodology for the extraction and analysis of this compound residues, optimized from the research articles [1] [2].

1. Sample Preparation

  • Wash the agricultural samples gently with running water.
  • Grind the samples using dry ice and store at -20°C until analysis.

2. Extraction (QuEChERS)

  • Weigh 10 g of the homogenized sample (e.g., pepper, mandarin) into a 50 mL centrifuge tube. For dry matrices like brown rice, use 5 g sample and add 10 mL of water, allowing it to hydrate for 30 minutes.
  • Add 10 mL (or 25 mL for brown rice) of acetonitrile.
  • Add the contents of a QuEChERS EN extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
  • Shake vigorously for 5 minutes and centrifuge at 4500 rpm for 5 minutes.

3. Reduction and Clean-up

  • Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 75 mg Z-Sep+ (or your sorbent of choice from the table above).
  • Vortex for 1 minute and centrifuge at 12,000 rpm for 3 minutes.
  • Filter the supernatant through a 0.22 μm PTFE filter.
  • To the filtered extract, add 25 µL of 30% ascorbic acid solution.
  • Incubate at 50°C for 1 hour to ensure complete reduction of this compound-diazene to this compound.

4. Instrumental Analysis (UHPLC-MS/MS)

  • Analytical Technique: UHPLC-MS/MS with Electrospray Ionization (ESI) in positive ion mode.
  • Chromatography: Use a reverse-phase column (e.g., C18). A mobile phase of methanol/acetonitrile/water or methanol with ammonium acetate/formic acid in water has been used successfully [4] [2].
  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Key Validation Parameters to Consider

When validating your method, ensure it meets the following performance criteria, as demonstrated in the cited studies [1] [3]:

  • Linearity: A calibration curve with R² > 0.999.
  • Accuracy: Recovery rates for the analyte should be within 70-120%.
  • Precision: Relative Standard Deviation (RSD) for repeatability should typically be < 20%.
  • Limit of Quantification (LOQ): Should be lower than the Maximum Residue Limit (MRL) for the commodity.

References

addressing bifenazate recovery issues different d-SPE sorbents

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Bifenazate Challenge

The primary challenge in analyzing this compound is its reversible oxidation to this compound-diazene. For accurate quantification, methods must account for both compounds, and residue definitions often require reporting their sum [1].

A validated approach involves using a reduction step to convert this compound-diazene back to this compound before analysis, ensuring total residue is captured [1].

Sorbent Performance Comparison

The table below summarizes data from a 2025 study that directly compared d-SPE sorbents for this compound analysis in agricultural products, evaluating matrix effect and recovery rate [1].

d-SPE Sorbent Matrix Effect Recovery Efficiency Key Findings and Applicability
Z-Sep+ Lowest Highest Optimal balance; best for complex matrices (high fat, pigments) [1]
PSA + C18 Moderate High Good performance, standard choice for many matrices [1]
PSA Higher Acceptable Basic cleanup; more suitable for simple matrices [1]
PSA + C18 + GCB Information Not Specific Information Not Specific Use with caution: GCB can strongly adsorb planar pesticides [2]

Supporting studies in other complex matrices like hops and rapeseed confirm that Z-Sep+ is highly effective at removing co-extractives and minimizing matrix effects [3] [4].

Optimized Analytical Workflow for this compound

Here is a detailed protocol for quantifying total this compound residues (this compound + this compound-diazene), optimized and validated according to international guidelines [1].

BifenazateWorkflow Start Start with Prepared Sample Extract A Add 25 µL of 30% Ascorbic Acid (Reductant) Start->A B Incubate at 50 °C for 1 hour A->B C Clean-up with d-SPE (Recommended: 75 mg Z-Sep+) B->C D Vortex (1 min) & Centrifuge (3 min at 12,000 rpm) C->D E Filter (0.22 µm PTFE) D->E F Analyze via LC-MS/MS E->F

Key Steps Explained:

  • Reduction Condition: The critical step is reducing this compound-diazene using 50 µL of 30% ascorbic acid with incubation at 50°C for 1 hour. This ensures nearly complete conversion back to this compound for accurate total residue measurement [1].
  • Purification: Use Z-Sep+ (75 mg) as the d-SPE sorbent for the clean-up step. Z-Sep+ combines zirconium dioxide and C18, which is highly effective at removing fatty acids and other interferences through Lewis acid-base and hydrophobic interactions [1] [4].
  • Final Preparation: After clean-up, the extract is filtered before LC-MS/MS analysis to ensure sample integrity [1].

FAQs and Troubleshooting Guide

  • Why is my this compound recovery low even after reduction?

    • Incorrect d-SPE Sorbent: Using a sorbent that is not optimal for your matrix (e.g., PSA alone for a fatty matrix) can lead to poor cleanup and analyte loss. Solution: Switch to Z-Sep+ for complex matrices [1] [4].
    • Incomplete Reduction: The reduction step might be inefficient. Solution: Strictly adhere to the optimized reduction conditions of 50°C for 1 hour with ascorbic acid [1].
    • General SPE Issues: Poor recovery can stem from improper sorbent conditioning, using too strong a sample solvent, or over-drying the sorbent bed before elution [5] [6].
  • How can I reduce strong matrix effects in my analysis?

    • Enhance Clean-up: The most effective way is to improve cleanup efficiency. Z-Sep+ and EMR-Lipid are specifically designed to remove more matrix components than traditional PSA/C18 [1] [4] [2].
    • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation process to correct for remaining matrix effects [2].
  • Can I use GCB sorbent for cleaning up this compound?

    • Not Recommended. GCB is excellent for removing chlorophyll but strongly adsorbs pesticides with planar structures, potentially leading to significant loss of your target analytes and low recovery [2].

References

optimizing purification pepper mandarin brown rice bifenazate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is the most effective d-SPE sorbent for purifying pepper, mandarin, and brown rice samples for bifenazate analysis? Z-Sep+ is the most effective. It demonstrated the lowest matrix effect and highest recovery for this compound across all three matrices compared to other sorbent combinations [1].
My analysis shows inconsistent results for this compound and this compound-diazene. What could be the cause? This compound and this compound-diazene readily interconvert under mild redox conditions. To ensure accurate quantification of total residues, you must convert all this compound-diazene to this compound using a reduction step with ascorbic acid prior to analysis [1].
What are the optimal conditions for the reduction of this compound-diazene? The study found that treating the sample extract with 30% ascorbic acid and incubating at 50 °C for 1 hour ensures nearly complete conversion of this compound-diazene to this compound [1].
I am getting persistent carryover of this compound in my LC-MS/MS system. How can I address this? This compound is known to be a persistent contaminant. Forum discussions suggest this may be due to contamination in the autosampler, such as the rotor of the switching valve or capillaries. A thorough cleaning of the system, including flushing with strong solvents like methanol or isopropanol through both paths of the autosampler valve (with the column removed), is recommended [2].

Detailed Experimental Protocols

Optimized Sample Preparation and Purification Workflow

This protocol is adapted from the 2025 research article and includes the specific purification and reduction steps [1].

The following diagram outlines the complete workflow from sample preparation to LC-MS/MS analysis:

G Fig. 1: this compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup & Reduction S1 Homogenize sample with dry ice S2 Weigh sample into 50 mL tube S1->S2 S3 Extract with QuEChERS EN method S2->S3 S4 Centrifuge S3->S4 C1 Transfer supernatant to d-SPE tube S4->C1 C2 Vortex and centrifuge C1->C2 C3 Filter (0.22 µm PTFE) C2->C3 C4 Dilute with ACN C3->C4 C5 Add 25 µL 30% Ascorbic Acid C4->C5 C6 Incubate: 50°C for 1h C5->C6 A1 LC-MS/MS Analysis C6->A1

Key Materials:

  • Standards: this compound and this compound-diazene.
  • Extraction: QuEChERS EN extraction kit (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Purification Sorbents: The study compared several options, with Z-Sep+ being optimal.
  • Reductant: L-Ascorbic Acid (99%).
  • Solvents: HPLC-grade acetonitrile, water [1].

Sample-Specific Protocol Adjustments:

Matrix Sample Weight Water Added (Soaking) Acetonitrile for Extraction Post-Cleanup Dilution
Pepper 10 g Not required 10 mL Tenfold
Mandarin 10 g Not required 10 mL Tenfold
Brown Rice 5 g 10 mL (soak for 30 min) 25 mL Twofold
Sorbent Selection for Dispersive-SPE (d-SPE)

The cleanup step is critical for reducing matrix effects. The 2025 study evaluated four common sorbent mixtures [1]:

Sorbent Combination Composition Performance Summary
Z-Sep+ 150 mg MgSO₄ + 75 mg Z-Sep+ Recommended. Lowest matrix effect and highest recovery for this compound in all three matrices [1].
PSA + C18 + GCB 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 + 7.5 mg GCB Effective for pigment removal, but GCB may adsorb planar pesticides; use with caution [1].
PSA + C18 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 Good for removing fatty acids and sugars. A balanced option if Z-Sep+ is unavailable [1].
PSA 150 mg MgSO₄ + 25 mg PSA Basic cleanup; removes sugars and fatty acids. May be insufficient for complex matrices [1].

Troubleshooting Guide

Issue Possible Cause Solution
High Background Noise / Matrix Effects in LC-MS/MS Incomplete removal of matrix co-extractives (e.g., organic acids, pigments, phospholipids). Re-optimize the d-SPE step. Z-Sep+ is specifically designed to remove fatty acids and phospholipids. Ensure you are using the correct amount of sorbent for your sample size [1].

| Low Recovery of this compound | 1. Analyte adsorption to active sites on sorbents. 2. Incomplete reduction of this compound-diazene. | 1. Avoid over-use of GCB, which can strongly adsorb analytes. Use Z-Sep+ or PSA/C18 instead. 2. Verify the ascorbic acid reduction step (50°C for 1 hour) is performed correctly [1]. | | Persistent Contamination & Carryover | this compound and its metabolites can strongly adsorb to system components, especially in the UHPLC autosampler and MS interface [2]. | 1. Implement a rigorous needle wash protocol using a strong organic solvent. 2. Flush the entire LC flow path (bypassing the column and MS) with methanol or isopropanol. 3. Replace PEEK capillaries, as they can adsorb pesticides [2]. |

References

handling bifenazate stability issues during sample storage

Author: Smolecule Technical Support Team. Date: February 2026

Bifenazate Stability: Core Issue & Mechanisms

The central stability issue is the reversible redox reaction between this compound and its primary metabolite, this compound-diazene. This interconversion is influenced by multiple environmental factors, making residue quantification difficult [1] [2].

The diagram below illustrates the interconversion relationship and key influencing factors.

G This compound This compound This compound-Diazene This compound-Diazene This compound->this compound-Diazene  Oxidation This compound-Diazene->this compound  Reduction Oxidation\n(e.g., presence of oxygen) Oxidation (e.g., presence of oxygen) Oxidation\n(e.g., presence of oxygen)->this compound Reduction\n(e.g., with Ascorbic Acid) Reduction (e.g., with Ascorbic Acid) Light Exposure\n(Photolysis) Light Exposure (Photolysis) Light Exposure\n(Photolysis)->this compound Aprotic Solvents\n(e.g., Acetonitrile) Aprotic Solvents (e.g., Acetonitrile) Aprotic Solvents\n(e.g., Acetonitrile)->this compound Protic Media/Aqueous\nSystems Protic Media/Aqueous Systems Protic Media/Aqueous\nSystems->this compound

The degradation rate is highly dependent on the matrix. The following table summarizes the half-life of this compound in different environments [3] [4]:

Medium/Condition Process Half-life (t₁/₂)
Air-saturated water (pH 5.7) Dark Autoxidation 34 hours
Air-saturated water (pH 5.7) Photolysis 17 hours
Acetonitrile (with oxygen) Photolysis 2 hours
Green Pepper Skin Dark Autoxidation 34 hours
Green Pepper Skin Photolysis 23 hours
Paraffinic Wax Film Photolysis 365 hours (~15 days)
Paraffinic Wax Film Dark Autoxidation 1600 hours (~67 days)

Proven Protocols for Analysis & Storage

To ensure analytical accuracy, official bodies like the European Union Reference Laboratories (EURL) for Pesticide Residues recommend a method that converts this compound-diazene back to this compound before analysis [1].

Reduction Method for Accurate Quantification

This protocol is optimized for agricultural products like pepper, mandarin, and brown rice [1].

  • Principle: Use a reductant to convert this compound-diazene back to this compound, allowing for the quantification of the total residue.
  • Reductant: Ascorbic Acid (30% solution, add 25 µL per 1 mL sample extract).
  • Optimal Reduction Conditions: 50 °C for 1 hour. This ensures nearly complete conversion of this compound-diazene.
  • Sample Purification (d-SPE): A cleanup step is crucial to minimize matrix effects.
    • Recommended Sorbent: Z-Sep+ showed the lowest matrix effect and highest recovery in validation studies [1].
    • Alternative Sorbents: PSA, or a mixture of PSA + C18, can also be used, but Z-Sep+ is preferred for complex matrices.
Sample Storage & Handling Guidelines
  • Control Temperature and Light: Store samples in a dark, cool environment to slow down both photolysis and autoxidation reactions [3] [4].
  • Minimize Oxygen Exposure: For standard and sample solutions, consider using inert gas or tightly sealed containers to limit oxidation during storage [4].
  • Understand Matrix Influence: Be aware that residue stability varies significantly between crops. For instance, the moist surface of green pepper promotes degradation similar to water, while a dry, waxy surface slows it down [4]. Conduct stability tests for your specific matrix.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound residue data inconsistent between replicates? A1: The most likely cause is the uncontrolled interconversion between this compound and this compound-diazene during sample preparation and storage. Factors like slight variations in light exposure, temperature, or oxygen presence can drive this reaction inconsistently. Implementing the reduction method and strict storage protocols is key to solving this [1] [2].

Q2: I only need to quantify the parent compound, this compound. How can I prevent its conversion? A2: Complete prevention is challenging. Your best approach is to strictly control storage conditions: store samples in the dark, at low temperatures (e.g., -20 °C), and use aprotic solvents like acetonitrile for extraction and standard preparation where possible, as it inhibits dark autoxidation (though it does not prevent photolysis) [3] [4].

Q3: What is the recommended residue definition for regulatory compliance? A3: Regulatory bodies, including those in the Republic of Korea and the European Union, often define the residue as "the sum of this compound and this compound-diazene, expressed as this compound" [1] [2]. This is why the reduction method is so important for compliance testing.

References

bifenazate dietary risk assessment deterministic probabilistic models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Models in Dietary Risk Assessment

The table below summarizes the core differences between deterministic and probabilistic models as applied to bifenazate risk assessment, based on a study of apple residues.

Feature Deterministic (Point Estimate) Model Probabilistic (Distributional) Model
Core Principle Uses a single, conservative value for both residue level (e.g., highest residue) and food consumption to calculate risk. Uses the full distribution of data for residues and food consumption to characterize the range of possible risks.
Risk Output A single, fixed value for risk (e.g., % ADI). A range of risks, often expressed as a percentage at a specific percentile (e.g., P95 or P99.9).

| Reported Risk for this compound in Apples | Lower than probabilistic at the high end of the exposure distribution. | Chronic Risk (P95): 17.48–52.01% of ADI (for this compound and its metabolite) Acute Risk (P99.9): 3.00–15.59% of ADI (for this compound) [1]. | | Inherent Conservatism | High. Designed to overestimate risk to ensure safety, potentially leading to over-regulation. | More realistic. Reflects actual variation in exposure, identifying a higher risk for the most exposed populations. | | Selected Criteria for this compound | Not selected as the reasonable criterion for the final assessment. | The P95 level was selected as the reasonable criterion for chronic dietary risk assessment. The P99.9 level was used for acute risk [1]. |

> Key Finding: The probabilistic model provides a more refined and realistic risk picture. For this compound, it showed that while the risk to the general population is acceptable, it is significantly higher for children, a vulnerable subgroup [1].

Detailed Experimental Protocol from Key Studies

The comparative data for this compound models are primarily derived from specific residue studies. Here is a detailed look at the methodologies used.

Residue Dissipation and Risk Assessment in Apples [1]

This study directly compared deterministic and probabilistic models.

  • Objective: To investigate the degradation and final residues of this compound and its metabolite in apples from 12 different regions in China and to assess consumer dietary risk.
  • Analytical Method:
    • Technology: High-performance liquid chromatography tandem mass spectrometry (LC-MS/MS).
    • Performance: Average recoveries ranged from 88.4% to 104.6%, with a relative standard deviation (RSD) of 1.3–10.5%. The Limit of Quantification (LOQ) was 0.01 mg/kg.
  • Residue Findings:
    • The half-lives (DT50) for this compound were 4.3–7.8 days, and for its metabolite this compound-diazene, 5.0–5.8 days.
    • Under Good Agricultural Practice (GAP), the final residues of this compound and the sum of this compound and its metabolite were below the Maximum Residue Limit (MRL) established in China.
  • Risk Assessment Models:
    • Deterministic Model: Used fixed, conservative inputs.
    • Probabilistic Model: Used distributional data from the residue trials and food consumption surveys to calculate the exposure distribution, from which the 95th percentile (P95) for chronic risk and the 99.9th percentile (P99.9) for acute risk were derived.
Residue Distribution in Garlic Plant [2]

This study provides an example of a standard residue methodology, though it did not explicitly compare risk models.

  • Objective: To study the residue distribution and dissipation of this compound and its metabolite in different edible parts of the garlic plant (garlic, serpent garlic, garlic chive).
  • Analytical Method:
    • Technology: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method for extraction, followed by analysis with UHPLC-MS/MS.
    • Performance: The method was validated with satisfactory accuracy and precision, making it suitable for routine analysis.
  • Key Findings:
    • The dissipation of this compound in garlic followed first-order kinetics, with half-lives ranging from 4.0 to 5.6 days depending on the plant part.
    • The terminal residues in all garlic commodities were below the EU's MRL of 0.02 mg/kg. A deterministic dietary risk assessment calculated the Risk Quotient (RQ) to be less than 1, indicating an acceptable risk.

This compound Degradation Pathway

A critical component of risk assessment is understanding the fate of the pesticide. The following diagram illustrates the primary degradation pathway of this compound, which leads to the formation of its key metabolite, this compound-diazene.

G This compound\n(Parent Compound) This compound (Parent Compound) This compound-Diazene\n(Primary Metabolite) This compound-Diazene (Primary Metabolite) This compound\n(Parent Compound)->this compound-Diazene\n(Primary Metabolite) Hydrolysis & Oxidation Various Hydroxylated\n& Fragmented Products Various Hydroxylated & Fragmented Products This compound-Diazene\n(Primary Metabolite)->Various Hydroxylated\n& Fragmented Products Further Degradation (e.g., Photolysis)

This transformation occurs in various environments, including water and on crop surfaces like green peppers [3] [2]. Since the metabolite is also biologically active and is included in the residue definition for risk assessment, its monitoring is crucial [1] [2].

Key Insights for Professionals

  • Probabilistic models offer a superior approach for a realistic risk characterization, especially for identifying higher-risk subpopulations like children, which deterministic models can obscure with their blanket conservatism [1].
  • The metabolite this compound-diazene is a critical part of the residue definition. Any analytical method or risk assessment must account for it, as it is the primary and active transformation product [1] [3] [2].
  • Ongoing data gaps exist. The European Food Safety Authority (EFSA) has highlighted several data gaps, including the need for finalizing the toxicological assessment of metabolites and more information on the potential endocrine-disrupting properties of this compound [4] [5].

References

bifenazate dissipation half-life apples strawberries tomatoes

Author: Smolecule Technical Support Team. Date: February 2026

Bifenazate Dissipation Half-Life in Apples

The most specific data available is for apples, coming from a 2021 study that investigated the dissipation of this compound and its metabolite. The following table summarizes the half-life values reported [1]:

Compound Half-life Range (Days) in Apples
This compound 4.3 - 7.8
This compound-diazene (metabolite) 5.0 - 5.8

This indicates that this compound dissipates at a moderate rate in apples, with its metabolite showing a slightly more consistent and stable presence [1].

Experimental Protocol for Half-Life Determination

The half-life data for apples was obtained using a rigorous analytical method. The following diagram outlines the key experimental workflow [1]:

workflow Sample Collection Sample Collection Extraction & Cleanup Extraction & Cleanup Sample Collection->Extraction & Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Extraction & Cleanup->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification Half-life Calculation Half-life Calculation Data Quantification->Half-life Calculation

Methodology Details [1]:

  • Analytical Technique: High-performance liquid chromatography tandem mass spectrometry (LC-MS/MS)
  • Sample Preparation: Apple samples were extracted and cleaned up. The method was validated with average recoveries ranging from 88.4% to 104.6%, which are considered acceptable for residue analysis.
  • Sensitivity: The limit of quantification (LOQ) for both this compound and this compound-diazene was 0.01 mg/kg.
  • Field Trials: Apples were collected from 12 different apple-producing areas in China, and residues were determined under Good Agricultural Practice (GAP) conditions.

Data Availability for Other Crops

While the search results confirm that this compound is widely used on strawberries, tomatoes, and other fruiting vegetables, they do not provide specific experimental half-life values for these crops [2] [3]. The European Food Safety Authority (EFSA) peer review for this compound, which would be a primary source for such regulatory data, explicitly identifies a data gap for the finalization of the consumer risk assessment, indicating that the complete residue and dissipation profile may not be fully resolved [3].

References

maximum residue limits MRLs bifenazate different crops

Author: Smolecule Technical Support Team. Date: February 2026

EU MRLs for Bifenazate by Product Category

Product Category Examples New EU MRL (mg/kg) General Comment
Many Fruits & Nuts Citrus fruits, almonds, apples, strawberries, etc. [1] 0.01 - 0.02 [1] Reduced to the Limit of Determination (LOD) for all edible crops [1].
Many Vegetables Tomatoes, sweet peppers, cucumbers, pumpkins, etc. [1] 0.02 [1] Reduced to the Limit of Determination (LOD) for all edible crops [1].
Cereals, Pulses, Oilseeds Brown rice, beans, cotton seeds [1] 0.01 [1] Reduced to the Limit of Determination (LOD) for all edible crops [1].
Teas, Coffee, Spices Teas, coffee, cocoa, spices [1] 0.05 [1] Reduced to the Limit of Determination (LOD) for all edible crops [1].
Herbs & Edible Flowers Basil, edible flowers [1] 0.05 [1] Reduced to the Limit of Determination (LOD) for all edible crops [1].
Animal Products Various animal products [1] LOD Reduced to the Limit of Determination (LOD); existing LODs for animal products remain unchanged [1].
Non-Edible Crops Ornamental plants in permanent greenhouses [1] Not specified The only remaining authorized use in the EU [1].

Analytical Method for this compound Quantification

Accurate measurement of this compound residues at these strict MRLs requires specific methods to account for its major metabolite, this compound-diazene. Here is a validated experimental protocol:

  • Residue Definition: The enforcement residue definition is the sum of this compound and this compound-diazene, expressed as this compound [2]. This is because this compound and this compound-diazene readily interconvert under mild redox conditions [3].
  • Core Workflow: The following diagram illustrates the key stages of the analytical protocol:

start Sample Preparation (Grinding with dry ice) extraction QuEChERS Extraction (Acetonitrile + salts) start->extraction cleanup d-SPE Clean-up (Z-Sep+ sorbent recommended) extraction->cleanup reduction Reduction Step (Ascorbic acid, 50°C for 1h) cleanup->reduction analysis LC-MS/MS Analysis reduction->analysis quantification Quantification Sum of this compound and diazene expressed as this compound analysis->quantification

  • Key Steps Explained:
    • Sample Preparation: Agricultural commodities are ground using dry ice and stored frozen prior to analysis [3].
    • Extraction & Clean-up: The QuEChERS method is used. A study comparing sorbents found that Z-Sep+ provided the lowest matrix effect and highest recovery for this compound in pepper, mandarin, and brown rice [3].
    • Critical Reduction: A reduction step using ascorbic acid (50°C for 1 hour) is incorporated to convert this compound-diazene back to this compound, ensuring total residue quantification [3]. This step is crucial as the metabolite is also a potent acaricide [3].
    • Analysis & Quantification: Analysis is performed via LC-MS/MS. The residue is quantified against matrix-matched calibration standards, and the results are summed according to the enforcement definition [3] [2].

Rationale Behind the MRL Changes

The drastic reduction of MRLs to the LOD is a regulatory measure reflecting significant safety concerns.

  • Consumer Safety: The European Food Safety Authority concluded in a 2021 review that insufficient data was available to exclude consumer safety concerns for the use of this compound on edible crops [1].
  • Environmental Concerns: The EU is also taking action against pesticides linked to environmental damage, particularly the decline of pollinators [4]. While the this compound MRL change was based on consumer safety, new regulations for other pesticides (e.g., clothianidin and thiamethoxam) are being lowered to the LOD on environmental grounds [4].

Timeline and Recommended Actions

  • Effective Date: The new MRLs became applicable on 14 October 2024 [1].
  • Action for Exporters: Exporters of affected fruits, nuts, vegetables, and other listed commodities to the EU should review and cease the use of this compound and evaluate alternative pest control solutions to ensure compliance [1].

References

comparative efficacy bifenazate other acaricides spider mites

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Acaricides

Acaricide Target Mite Species Key Efficacy Findings / LC₂₀ Values Primary Application Context
Bifenazate Tetranychus urticae LC₂₀: 3.196 mg/L [1] Laboratory study on sublethal effects [1]
Polyphagotarsonemus latus LC₂₀: 18.058 mg/L [1] Laboratory study on sublethal effects [1]
Tetranychus urticae Effective in field control; improves yield and sugar quality in sugar beet [2] Field study in sugar beet [2]
Panonychus citri Sublethal concentrations (LC₁₀, LC₃₀) reduce fecundity and population growth [3] Laboratory study on sublethal effects [3]
Etoxazole Tetranychus urticae LC₂₀: 25.249 mg/L; greatest reduction in daily fecundity [1] Laboratory study on sublethal effects [1]
Polyphagotarsonemus latus LC₂₀: 4.641 mg/L [1] Laboratory study on sublethal effects [1]
Azocyclotin Tetranychus urticae LC₂₀: 32.387 mg/L; significantly extends immature development period [1] Laboratory study on sublethal effects [1]
Polyphagotarsonemus latus LC₂₀: 13.755 mg/L [1] Laboratory study on sublethal effects [1]
Spirodiclofen Tetranychus urticae Effective in field control; improves yield and sugar quality in sugar beet [2] Field study in sugar beet [2]
Hexythiazox + Fenpyroximate Tetranychus urticae Effective in field control; improves yield and sugar quality in sugar beet [2] Field study in sugar beet [2]
Abamectin Tetranychus urticae Effective in field control; improves yield and sugar quality in sugar beet [2] Field study in sugar beet [2]

Experimental Protocols Overview

For the data to be interpretable and reproducible, understanding the underlying experimental methods is crucial. Here is a summary of the key protocols from the cited research.

Laboratory Bioassays for Lethal Concentration (LC) Determination

This methodology is central to the data reported in [1] and [3].

  • Mite Rearing: Mite populations are maintained in climate-controlled chambers (e.g., 26 ± 1 °C, 70% ± 10% RH, 16:8 L:D photoperiod) on host plant leaf discs placed on wet sponges in Petri dishes to prevent escape [3].
  • Leaf-Dip Bioassay: A standard method where host plant leaf discs with mites are immersed in a series of concentrations of the acaricide solution for a set time (e.g., 5 seconds). The control group is treated with the solvent alone [3].
  • Mortality Assessment: After a set exposure period (e.g., 24 hours), mite mortality is assessed under a microscope. An individual is typically considered dead if it shows no movement when prodded [3].
  • Data Analysis: Mortality data from the concentration series is analyzed using probit analysis to calculate lethal concentrations (e.g., LC₁₀, LC₂₀, LC₅₀) and their confidence intervals [1] [3].

The following diagram illustrates the workflow for establishing a dose-response relationship in laboratory bioassays:

G start Start: Mite Colony Maintenance step1 Prepare Acaricide Solution Series start->step1 step2 Conduct Leaf-Dip Bioassay step1->step2 step3 Assess Mortality After 24h step2->step3 step4 Statistical Analysis (Probit Analysis) step3->step4 end Output: LC₁₀, LC₂₀, LC₅₀ with Confidence Intervals step4->end

Life Table Analysis Under Sublethal Stress

This protocol is used to study the long-term population-level effects of sublethal concentrations, as in [1] and [3].

  • Exposure to Sublethal Concentrations: Surviving mites from the LC bioassay (or new cohorts) are continuously exposed to sublethal doses (e.g., LC₁₀, LC₃₀) by rearing them on treated leaf discs [3].
  • Life History Trait Monitoring: Individual mites are observed daily until death. Data recorded includes developmental time (for each stage), adult longevity, fecundity (daily egg count), and oviposition period [1] [3].
  • Population Parameter Calculation: The collected data is used to construct a life table and calculate population growth parameters, such as the intrinsic rate of natural increase (rₘ), net reproductive rate (R₀), and mean generation time (T) [1].
  • Enzymatic Assays: To understand the physiological stress response, activities of key detoxification (e.g., P450, GST, CarE) and antioxidant (e.g., CAT, POD, SOD) enzymes are measured in mite samples using commercial test kits and spectrophotometry [3].

Key Insights from Comparative Research

  • Efficacy is Species-Specific: this compound's LC₂₀ for T. urticae was lower than for P. latus, suggesting higher potency against the former in that study [1]. Conversely, etoxazole showed higher potency against P. latus [1].
  • Consider Sublethal Effects on Populations: While all acaricides in one study reduced lifespan and fecundity, their impact on population growth (rₘ) differed. For example, a negative rₘ for T. urticae under etoxazole exposure indicates strong population suppression, whereas this compound and azocyclotin still allowed for positive growth [1].
  • Field Efficacy is Multifactorial: Field studies confirm that this compound, along with spirodiclofen and abamectin, can effectively control T. urticae and improve crop yield [2]. Success depends on application technique, timing (when pest reaches economic threshold), and using sufficient coverage for underside of leaves [2].
  • Cross-Resistance Potential: Recent molecular research indicates that mites with a thickened cuticle (e.g., from fenpropathrin resistance) can exhibit significant cross-resistance to this compound, reducing its efficacy. This highlights the importance of resistance management strategies [4].

How to Dig Deeper

The experimental data and protocols summarized here provide a strong foundation for an objective comparison. To further your research, you could:

  • Investigate Resistance Mechanisms: Delve deeper into the molecular biology of resistance, such as the role of cuticle proteins and circular RNAs, to inform the development of new acaricides or synergists [4].
  • Explore Synergies with IPM: Research how sublethal effects influence the competitive dynamics between different mite species and their natural enemies, which is crucial for integrated pest management (IPM) programs [1].

References

bifenazate bifenthrin etoxazole resistance frequency monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Mechanisms and Mutation Frequencies

The following table summarizes the core mutations used to monitor resistance for each acaricide, their frequencies in recent field populations, and the primary molecular detection method.

Acaricide Target Site Key Resistance Mutation(s) Mutation Frequency in Field Populations Primary Detection Method
Bifenazate Mitochondrial complex III (Cytochrome b, Tucytb) G132A (also known as G126S) [1] [2] 40% (mint) to 68.75% (hop) populations in the US Pacific Northwest (PNW) [1] TaqMan qPCR [2]
Bifenthrin Voltage-gated sodium channel (TuVGSC) Multiple kdr (knockdown resistance) mutations, including F1538I [1] [2] kdr mutations detected in all 23 tested populations from US PNW hop and mint fields [1] TaqMan qPCR [2]
Etoxazole Chitin synthase 1 (TuCHS1) I1017F [1] [3] 100% (mint) to 94% (hop) populations in the US PNW; 100% in Korean field populations [1] [3] TaqMan qPCR & Pyrosequencing [2] [3]

Experimental Protocols for Resistance Monitoring

Here are the detailed methodologies for the key experiments cited, which you can use as a reference for your comparison guides.

Leaf Disc Bioassay for Phenotypic Resistance

This method is used to confirm resistance levels by directly exposing mites to acaricides [1].

  • Application: Prepare acaricide solutions at a range of concentrations (e.g., serial dilutions) and a control (water only).
  • Leaf Disc Preparation: Cut leaf discs (e.g., 2 cm diameter) from a host plant like lima bean.
  • Treatment: Immerse leaf discs in the acaricide solutions or control and allow them to air-dry.
  • Inoculation: Transfer a known number of adult female mites (e.g., 20-150) onto the treated leaf discs.
  • Maintenance: Place discs on water-saturated cotton in Petri dishes to prevent mites from escaping.
  • Incubation & Assessment: Keep dishes in a controlled environment chamber (e.g., 28±2°C, 16:8 L:D). Assess mortality after a set period (e.g., 48 hours). Mites that show no movement after gentle prodding are considered dead [1].
TaqMan qPCR for Genotypic Resistance

This is a rapid, high-throughput method for detecting resistance-associated single nucleotide polymorphisms (SNPs) in pooled mite samples [2].

  • DNA Extraction: Collect and preserve approximately 200 adult mites in ethanol. Extract genomic DNA using a commercial kit.
  • Probe and Primer Design: Design two fluorescent probes (e.g., VIC-labeled for the wild-type allele, FAM-labeled for the mutant allele) and specific primers for the SNP of interest (e.g., I1017F in CHS1).
  • qPCR Reaction: Perform the qPCR run with the extracted DNA, primers, and probes.
  • Data Analysis: Determine the allelic frequency based on the fluorescence signals. This frequency across the pooled sample predicts the resistance level within the population [2].

This workflow outlines the key steps for monitoring resistance, from field sampling to data interpretation:

resistance_monitoring start Field Collection dna DNA Extraction start->dna assay Choice of Detection Assay dna->assay meth1 TaqMan qPCR assay->meth1 High-throughput screening meth2 DNA Sequencing assay->meth2 Validation & discovery bioassay Leaf-Disc Bioassay assay->bioassay Phenotypic confirmation result Resistance Diagnosis meth1->result meth2->result bioassay->result

Key Insights for Your Comparison Guide

  • Regional Variation: Resistance mutation frequencies can vary significantly by region and crop system, as seen in the differences between hop and mint fields in the Pacific Northwest [1].
  • Cross-Resistance: Be aware that a single mutation can sometimes confer resistance to multiple acaricides. For example, the F1538I mutation in the sodium channel is linked to resistance to bifenthrin and some growth inhibitors like hexythiazox [2].
  • Diagnostic Limitations: While G132A/G126S in cytochrome b is a known marker for this compound resistance, some studies question its reliability as a sole predictor, suggesting it should be used with other monitoring tools [2].

References

bifenazate sublethal effects compared other acaricides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Sublethal Effects of Acaricides

The table below summarizes key sublethal effects of bifenazate and other common acaricides on various species, as documented in recent studies.

Acaricide Target Species Sublethal Concentration Observed Sublethal Effects Experimental Context Source
This compound Panonychus citri (Citrus Red Mite) LC10, LC30 Life History: Reduced female adult duration, fecundity, oviposition days, and longevity; longer pre-oviposition period. Population Growth: Lower net reproductive rate (R0), intrinsic rate of increase (rm), and finite rate (λ); increased doubling time. Enzymatic Activity: Increased CAT, POD, and CarE activities; decreased CYP450 activity. Laboratory bioassays on female adult mites. [1]
This compound Amblyseius swirskii (Predatory Mite) Recommended Field Rate Lethal Effect: Found to be highly toxic to the susceptible population. Resistance: A resistant strain (S6) showed 24.68-fold resistance after six selection cycles. Fitness Cost: The resistant population had a significantly lower intrinsic rate of increase (r) and finite rate of increase (λ) compared to the native population. Laboratory selection and age-stage, two-sex life table analysis. [2]
Abamectin Amblyseius swirskii (Predatory Mite) Recommended Field Rate Lethal Effect: Highly toxic to the susceptible population. Resistance: A resistant strain (S6) showed 24.68-fold resistance (as part of a mixture with this compound). Fitness Cost: The resistant population had a significantly lower intrinsic rate of increase (r) and finite rate of increase (λ). Laboratory selection and age-stage, two-sex life table analysis. [2]
Etoxazole Tetranychus urticae (Two-Spotted Spider Mite) N/A (Diagnostic Dose) Resistance Mutation: The I1017F mutation in the chitin synthase 1 (TuCHS1) gene was detected in 94% of hop and 100% of mint populations, conferring target-site resistance. Field monitoring of 23 populations; genetic screening. [3]
Bifenthrin Tetranychus urticae (Two-Spotted Spider Mite) N/A (Diagnostic Dose) Resistance Mutation: Several kdr mutations (e.g., in voltage-gated sodium channel, TuVGSC) and mutation combinations were detected across all tested populations. Field monitoring of 23 populations; genetic screening. [3]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from the key studies cited.

Leaf Disc Bioassay for Mites (for this compound and Abamectin)

This protocol, used in studies on Tetranychus urticae [3] and Panonychus citri [1], involves:

  • Arena Preparation: Petri dishes are fitted with a water-saturated cotton layer to prevent mites from escaping. Leaf discs (e.g., from lima bean or Aurantii Fructus plants) are placed on the cotton.
  • Mite Transfer: Adult female mites are carefully transferred onto the leaf discs using a fine brush.
  • Acaricide Application: The leaf discs with mites are immersed in the acaricide solution for a set duration (e.g., 5 seconds). Control discs are treated with a solvent like water or 0.1% ethyl acetate.
  • Post-Treatment: Excess liquid is blotted, and the arenas are maintained in controlled climate chambers.
  • Data Recording: After 24 hours, mortality is assessed. Survivors from sublethal concentrations (e.g., LC10, LC30) can be used for subsequent life table and enzymatic studies [3] [1].
Age-Stage, Two-Sex Life Table Analysis

This method, crucial for evaluating sublethal and fitness costs, was used for Amblyseius swirskii [2].

  • Cohort Setup: The study begins with a cohort of eggs (e.g., 100 eggs) laid within a 24-hour period.
  • Daily Monitoring: Individuals are monitored daily to record development (duration of each life stage), survival, and reproduction (daily fecundity of females).
  • Data Analysis: The raw data is used to calculate population parameters, including:
    • Age-stage specific survival rate (sxj)
    • Age-specific survival rate (lx)
    • Age-specific fecundity (mx)
    • Intrinsic rate of increase (r)
    • Net reproductive rate (R0)
    • Finite rate of increase (λ)
    • Mean generation time (T) This approach accounts for the development of both sexes and stage differentiation, providing a more accurate picture of population dynamics than female-only life tables [2].
Enzyme Activity Assay

Used to measure detoxification and antioxidant enzyme responses to sublethal pesticide stress [1].

  • Sample Preparation: Mites exposed to sublethal concentrations are collected (e.g., 150 individuals), homogenized in a cold buffer, and centrifuged. The resulting supernatant is the enzyme extract.
  • Protein Quantification: The total protein content of the sample is determined using a commercial kit (e.g., Bradford assay) to standardize enzyme activity readings.
  • Enzymatic Analysis: The activity of key enzymes is measured using specific kits and a spectrophotometer by monitoring changes in absorbance over time.
    • Detoxification Enzymes: Carboxylesterase (CarE), Glutathione S-transferase (GST), Cytochrome P450 (CYP450).
    • Antioxidant Enzymes: Superoxide dismutase (SOD), Catalase (CAT), Peroxidase (POD).

Molecular Mechanisms and Signaling Pathways

Sublethal effects often originate from molecular-level interactions. The following diagram illustrates the primary mechanisms and cascading sublethal effects of acaricides like this compound.

G cluster_mechanisms Molecular Mechanisms cluster_effects Cascading Sublethal Effects cluster_outcomes Population-Level Outcomes M1 Mitochondrial Complex III Inhibition (e.g., this compound) E4 Energetic Deficiency & Metabolic Cost M1->E4 M2 Glutamate-gated Chloride Channel Allosteric Modulation (e.g., Abamectin) E2 Neurological & Behavioral Impairments M2->E2 M3 Chitin Synthesis Inhibition (e.g., Etoxazole) E3 Developmental & Morphological Abnormalities M3->E3 M4 Voltage-gated Sodium Channel Modulation (e.g., Bifenthrin) M4->E2 M5 Detoxification Enzyme Induction (CarE, GST, P450) E1 Oxidative Stress & Cellular Damage M5->E1 M5->E4 E1->E4 O1 Reduced Fecundity & Fertility E1->O1 O2 Altered Development Rate & Longevity E1->O2 E2->O1 E2->O2 E3->O1 E3->O2 E4->E2 E4->E3 E4->O1 E4->O2 O3 Decreased Intrinsic Rate of Increase (r) O1->O3 O2->O3 O4 Potential for Resistance Development O3->O4

This diagram shows how the primary action of an acaricide triggers a cascade of physiological stresses, leading to the observable sublethal effects and population-level outcomes documented in the comparison table.

Key Insights for Research and Development

  • Resistance Monitoring is Critical: The high frequency of target-site mutations (e.g., I1017F in etoxazole resistance) in field populations [3] underscores the need for routine molecular screening to inform resistance management strategies.
  • Consider Non-Target Impacts: The high toxicity of this compound and abamectin to beneficial predatory mites like Amblyseius swirskii [2] highlights a significant challenge for Integrated Pest Management (IPM). While developing resistant strains of beneficials is a potential strategy, the associated fitness costs must be carefully evaluated.
  • Sublethal Endpoints are Crucial: Traditional lethal dose (LD50/LC50) studies are insufficient for a complete risk assessment. Research must incorporate sublethal endpoints, such as life table parameters and enzyme activity, to understand the full impact of acaricides on pest and beneficial insect populations [1] [2].

References

bifenazate environmental risk assessment aquatic terrestrial organisms

Author: Smolecule Technical Support Team. Date: February 2026

Key Data for Environmental Risk Assessment

The following tables consolidate quantitative data and identified concerns from authoritative sources to help you evaluate bifenazate's environmental profile.

Table 1: Physicochemical Properties & Environmental Fate [1] [2]

Property Value Assessment / Implication
Water Solubility (at 20°C, pH 7) 2.06 mg/L Low [2]
Octanol-Water Partition Coefficient (Log P) 3.4 High; potential for bioaccumulation [2]
Soil Persistence Not persistent Not expected to persist in soil systems [2]
Groundwater Leaching Potential Low Not expected to leach to groundwater [2]

Table 2: Ecotoxicological Effects on Non-Target Organisms [1] [2] [3]

Organism Group / Type Effects / Benchmark Values Risk Level / Concern
Aquatic Organisms Moderately toxic to most aquatic organisms [2]. Risk assessment for pertinent metabolites could not be finalized for some uses [1]. Could not be finalized for all uses due to missing data [1].
Honeybees (Apis mellifera) Moderately toxic [2]. Data gaps identified for further risk assessment [1].
Non-Target Arthropods A high risk was identified for all representative uses [1]. Critical area of concern [1].
Birds & Mammals A high risk was identified for all representative uses [1]. Critical area of concern [1].
Earthworms Moderately toxic [2]. --
Target Pest Sublethal Effects (Panonychus citri) Reduced fecundity, longevity, and population growth rate; altered detoxification enzyme activities [3]. Demonstrates high biological activity and potential for population control [3].

Experimental Protocols from Key Studies

The methodologies from cited experiments can be replicated or used as a reference for your own testing.

1. Protocol: Sublethal Effects on a Target Mite (Panonychus citri) [3] This study investigated the effects of low lethal concentrations (LC10 and LC30) on biological traits and enzymes.

  • Bioassay Method: Used a leaf dish dipping method. Mites on citrus leaf discs were immersed in this compound solutions for 5 seconds, with a 0.1% ethyl acetate solution as a control.
  • Life-History Traits Observation: Survivors from bioassays were transferred to fresh leaves. Biological parameters (development time, fecundity, longevity) were recorded daily until all adults died. Life table parameters (net reproductive rate, intrinsic rate of increase) were calculated based on the data.
  • Enzymatic Assays: Approximately 150 mites from each treatment were homogenized and centrifuged to obtain enzyme solutions. Activities of key enzymes (CAT, POD, CarE, SOD, GST, CYP450) were measured using commercial test kits, with total protein content standardized.

2. Regulatory Ecotoxicity Testing Framework While specific test protocols for this compound are not detailed in the results, regulatory risk assessments rely on standardized guidelines.

  • Test Guidelines: Studies are conducted using OECD (Organisation for Economic Co-operation and Development) Test Guidelines, which were recently updated in June 2025 [4].
  • Relevant Updated Guidelines:
    • Fish, Early-Life Stage Toxicity Test (OECD TG 210)
    • Fish Embryo Acute Toxicity (FET) Test (OECD TG 236)
    • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD TG 308)
  • Data Requirements: Regulatory dossiers must address effects on birds, mammals, aquatic organisms, honeybees, other non-target arthropods, and soil organisms [1].

Risk Assessment Workflow and Experimental Design

To help visualize the processes discussed, here are diagrams of the regulatory risk assessment and a key experimental methodology.

cluster_1 Problem Formulation cluster_2 Analysis Phase cluster_3 Risk Characterization Start Problem Formulation A1 Analysis Phase Start->A1 A2 Risk Characterization A1->A2 P1 Define Protection Goals (e.g., Aquatic Biodiversity) P2 Identify Stressors (e.g., this compound & Metabolites) P3 Develop Conceptual Model & Analysis Plan H1 Hazard Assessment (Toxicity Testing) P3->H1 H2 Exposure Assessment (Fate & Monitoring) C1 Integrate Hazard & Exposure H2->C1 C2 Identify Risk & Data Gaps (e.g., High Risk to Birds)

Start Sublethal Effects Study (on Panonychus citri) Step1 1. Bioassay Leaf Dish Dipping Method (LC10 & LC30 Concentrations) Start->Step1 Step2 2. Biological Traits Observation Monitor Fecundity, Longevity, Development Time Step1->Step2 Step3 3. Enzyme Activity Analysis Homogenize Mites & Measure CAT, POD, CarE, SOD, GST, CYP450 Step2->Step3 Outcome1 Life Table Data (Net Reproductive Rate, etc.) Step2->Outcome1 Outcome2 Enzymatic Response Data Step3->Outcome2

Significant Data Gaps and Concerns

The regulatory assessment highlights several data gaps that prevent a complete risk characterization [1]:

  • Metabolite Toxicity: Toxicological data is missing for key metabolites (D3598, A1530S, and carbamate).
  • Environmental Fate: The identity and soil absorption of certain soil and water metabolites remain unknown.
  • Exposure Estimates: Suitable exposure estimates are absent for an aquatic risk assessment of this compound and its metabolites on ornamentals.
  • Endocrine Disruption: Further clarification is required to fully assess endocrine-disrupting properties.

References

bifenazate metabolic pathway comparison other acaricides

Author: Smolecule Technical Support Team. Date: February 2026

Bifenazate vs. Other Acaricides: A Comparative Summary

Feature This compound Bifenthrin Etoxazole Abamectin
Chemical Group Carbazate [1] Pyrethroid [2] Diphenyl oxazoline [2] Avermectin [2]
Primary Target Site Mitochondrial complex III (Cytochrome b, Tucytb) [2] Voltage-gated sodium channel (TuVGSC) [2] Chitin synthase 1 (TuCHS1) [2] Glutamate-gated chloride channel (TuGluCl) [2]
Reported Molecular Action Modulates GABA receptors (novel synergist action) [1] Sodium channel modulator [2] Chitin synthesis and growth inhibitor [2] Glutamate-gated chloride channel allosteric modulator [2]
Key Metabolic Feature Rapidly oxidizes to active metabolite This compound-diazene; readily interconverts under redox conditions [3] Metabolic detoxification by cytochrome P450s and esterases is a common resistance mechanism [4] Not specifically detailed in results; target-site insensitivity is a key resistance mechanism [4] Not specifically detailed in results; metabolic detoxification and target-site mutations contribute to resistance [2]
Primary Resistance Mutation G132A in Tucytb (also, G126S is a documented but questioned marker) [4] [2] F1538I and other kdr mutations in TuVGSC [4] [2] I1017F in TuCHS1 [4] [2] Multiple mechanisms, including metabolic and target-site resistance [2]

To help visualize the core experimental workflow used to generate the data in the table, particularly for resistance monitoring, the following diagram outlines a common integrated approach.

G cluster_1 Bioassay Parameters cluster_2 Molecular Techniques start Start: Field Collection of Tetranychus urticae bioassay Diagnostic Bioassays start->bioassay genetic Genetic Screening start->genetic bio1 Leaf Disc Assay bioassay->bio1 gen1 DNA Extraction from Pooled Mites genetic->gen1 integration Data Integration & Analysis Resistance Status Report Resistance Status Report integration->Resistance Status Report bio2 Mortality Count at 24-48h bio1->bio2 bio3 LC10/LC20/LC30 Calculation bio2->bio3 bio3->integration gen2 TaqMan qPCR Genotyping or Targeted Sequencing gen1->gen2 gen3 SNP Detection (e.g., G132A, I1017F, F1538I) gen2->gen3 gen3->integration

Deeper Dive into this compound's Properties

The information in the summary table is supported by specific experimental data and insights into this compound's unique characteristics.

  • Metabolic Pathway & Analysis: A key analytical challenge is that this compound readily oxidizes to its active metabolite, This compound-diazene, and the two can interconvert under mild redox conditions. For accurate quantification in agricultural products, a method using ascorbic acid as a reductant at 50°C for 1 hour is employed to convert all this compound-diazene back to this compound before LC-MS/MS analysis [3].

  • Unique Mode of Action: While officially classified as a mitochondrial electron transport inhibitor (METI), research suggests a more complex neurotoxic action. Functional studies using a cloned GABA receptor subunit (TuRDL) from T. urticae showed that this compound and its diazene metabolite act as positive allosteric modulators. They do not activate the receptor themselves but significantly enhance the GABA-induced response, suggesting a novel synergistic mechanism that may contribute to its acaricidal activity and selectivity [1].

  • Sublethal and Population Effects: Exposure to sublethal concentrations (LC₁₀, LC₂₀, LC₃₀) of this compound can significantly impact mite populations beyond immediate mortality. Studies on Tetranychus urticae and Panonychus citri (citrus red mite) show these doses can reduce adult lifespan and fecundity, alter development time, and suppress the intrinsic rate of population increase (rₘ), contributing to control. These effects are often accompanied by changes in the activity of detoxification enzymes like P450 and GST, and antioxidant enzymes like CAT and POD [5] [6].

Experimental Protocols for Key Data

The comparative data relies on robust and standardized experimental methods.

  • Bioassays for Toxicity and Sublethal Effects: The standard method is the leaf disc dipping bioassay [2] [6]. Mites are reared on leaf discs treated with a series of acaricide concentrations. After 24-48 hours, mortality is assessed to calculate lethal concentrations (LC₁₀, LC₂₀, etc.). Survivors from these sublethal concentrations are then used to observe long-term effects on development, reproduction, and life table parameters [5] [6].

  • Molecular Screening for Resistance: To detect resistance-associated single nucleotide polymorphisms (SNPs), two primary methods are used:

    • TaqMan qPCR Assay: This high-throughput method uses allele-specific fluorescent probes to genotype individual or pooled mites for specific mutations (e.g., I1017F in CHS1, G132A in cytb). It's valued for its speed and potential for field-level resistance monitoring [4] [7].
    • Targeted Sequencing: Used to confirm TaqMan results or for broader discovery, this involves PCR amplification and sequencing of specific genomic regions known to harbor resistance mutations, providing unambiguous genotype data [4] [2].
  • Structural Analysis for Mechanism Insight: Advanced techniques like homology modeling and molecular docking are used to understand how resistance mutations confer insensitivity. Researchers create 3D models of target proteins (e.g., CHS1, cytochrome b) with and without mutations (e.g., I1017F, G132A) and simulate the binding of acaricides. This reveals how a single amino acid change can disrupt acaricide binding, providing a structural explanation for resistance [2] [8].

References

validation bifenazate analytical method selectivity linearity accuracy precision

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation and Performance Data

The following table summarizes the key validation parameters of the analytical method as reported in the study [1].

Validation Parameter Result / Value Experimental Details
Selectivity No interference in blank samples Analysis of blank matrices (pepper, mandarin, brown rice); confirmation of no signal at target retention times [1].
Linearity R² > 0.999 Calibration curves established using matrix-matched standards to compensate for matrix effects [1].
Accuracy (Recovery) High recovery for bifenazate Assessed by spiking blank samples; Z-Sep+ sorbent provided the highest recovery rates among tested sorbents [1].
Precision Meets international guidelines Repeatability expressed as Relative Standard Deviation (RSD) fulfilled SANTE/11813/2017 criteria [1].

Experimental Protocol Overview

The core of the validated method uses a modified QuEChERS approach followed by LC-MS/MS analysis. Here is a detailed breakdown of the experimental protocol [1].

  • 1. Sample Preparation: Agricultural samples (e.g., pepper, mandarin) were washed, ground with dry ice, and stored frozen. An aliquot was weighed for extraction [1].
  • 2. Extraction: The sample was extracted with acetonitrile using a commercial QuEChERS EN extraction kit (containing MgSO₄, NaCl, and citrate salts). The mixture was shaken and centrifuged [1].
  • 3. Clean-up (d-SPE): The supernatant was cleaned using a dispersive Solid-Phase Extraction (d-SPE) sorbent. The study found that Z-Sep+ provided the best performance, demonstrating the lowest matrix effect and the highest recovery for this compound compared to other sorbents like PSA, PSA+C18, and PSA+C18+GCB [1].
  • 4. Reduction of this compound-diazene: To convert the metabolite this compound-diazene back to this compound for total residue quantification, the extract was treated with 30% ascorbic acid and incubated at 50°C for 1 hour [1].
  • 5. Analysis: The final extract was filtered and analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For clarity, the complete analytical workflow is summarized in the following diagram:

Sample_Prep Sample Preparation (Wash, grind with dry ice) Extraction QuEChERS Extraction (Acetonitrile with buffer salts) Sample_Prep->Extraction Cleanup d-SPE Clean-up (Z-Sep+ sorbent recommended) Extraction->Cleanup Reduction Reduction Step (Ascorbic acid, 50°C for 1h) Cleanup->Reduction Analysis LC-MS/MS Analysis Reduction->Analysis Data Data & Validation (Selectivity, Linearity, Accuracy, Precision) Analysis->Data

Key Methodological Considerations

  • Sorbent Choice is Critical: The study specifically compared different d-SPE sorbents. While Z-Sep+ was optimal for the tested matrices (pepper, mandarin, brown rice), the best sorbent may vary for other complex matrices [1].
  • Addressing Analyte Interconversion: The reduction step with ascorbic acid is a critical differentiator of this method. It ensures that this compound-diazene is converted and measured as this compound, providing an accurate total residue value as defined by regulatory bodies [1].
  • Scope for Further Research: The authors note that while the method is robust for common agricultural commodities, its performance in high-fat or high-protein foods requires further evaluation [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [Merck Index] White crystalline solid; [MSDSonline]

Color/Form

White crystals
Beige crystalline solid (technical grade)

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

300.14739250 Da

Monoisotopic Mass

300.14739250 Da

Boiling Point

Decomposes at 240 °C

Heavy Atom Count

22

Density

1.31 g/cu cm at 25 °C

LogP

log Kow = 3.4 at 25 °C, pH 7

Odor

Odorless
Slight aromatic /Technical bifenazate/

Appearance

Solid powder

Melting Point

123-125 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24Z9QW0505

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Bifenazate is a white or beige crystalline solid. It is odorless or has a slight odor. Bifenazate is moderately soluble in water. USE: Bifenazate is an insecticide. It is primarily used in greenhouses and nurseries. EXPOSURE: Workers that use bifenazate may breathe in mists or have direct skin contact. The general population may have been exposed by consumption of foods containing bifenazate residues. Bifenazate released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down slowly by microorganisms, and is expected to build up in fish. RISK: Data on the potential for bifenazate to produce toxic effects in humans were not available. Bifenazate is not a skin irritant and is a minimal eye irritant in laboratory animals. Minimal to no toxicity was observed in laboratory animals that breathed, ingested, or had direct skin contact with bifenazate for a short period. Changes in the blood, mild liver toxicity, and decreased body weight were observed in laboratory animals fed moderate levels of bifenazate overtime. Changes in the blood and decreased body weight were also observed in laboratory animals following repeated skin exposure to high doses of bifenazate. No evidence of abortion of birth defects were observed in laboratory animals exposed to bifenazate during pregnancy. Data on the potential for bifenazate to cause infertility were not available. Data on the potential for bifenazate to cause cancer in laboratory animals were not available. The potential for bifenazate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.00000008 [mmHg]
7.5X10-8 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

149877-41-8

Absorption Distribution and Excretion

Sprague-Dawley Crl:CD/BR rats of both sexes were dosed with either 10 or 1,000 mg/kg of [(14)C] ... /bifenazate/ ... (radiochemical purity: >98%, specific activity: 34.4 mCi/mmol, label on the aromatic ring, /bifenazate/... (unlabeled ... purity: 99.6%) by oral gavage. In the Distribution, Metabolism and Excretion study, 5 animals/sex/group were dosed and urine and feces were collected for 7 days. In the Biliary study, 3 animals/sex/group with cannulated bile ducts were dosed and urine, feces and bile were collected for 72 hrs. The Pilot Pharmacokinetic and Pharmacokinetic studies were performed in which 3 animals/sex/group and 5 animals/sex/group, respectively, were dosed. In the pilot study, urine and feces were collected for 4 days and blood samples were collected via a jugular cannula for 72 hrs. In the main study, urine and blood were collected for 4 days from the animals in the 10 mg/kg treatment group. In the 1,000 mg/kg group, urine, feces and blood were collected for 7 days. In the Tissue Distribution study, 9 animals/sex/group were dosed. In the 10 mg/kg group, 3 animals/sex/time point were serially euthanized at 6, 24 and 48 hrs after dosing. In the 1,000 mg/kg group, 3 animals/sex/time point were euthanized at 18, 42 and 72 hrs post-dose. Urine and feces were collected at designated intervals. Tissue samples from Distribution, Metabolism and Excretion study and the Tissue Distribution study were processed for the presence of radiolabel. Radiolabeled materials were isolated from the urine and feces derived from the Distribution, Metabolism and Excretion and the Biliary studies and structurally analyzed for a metabolic profile. The predominant route of excretion for both doses was via the feces. For the 10 mg/kg group, 66% of the administered dose (AD) was recovered in the feces with 75-82% of that total excreted in the first 24 hrs. Radiolabel recovered in the urine and cage wash constituted 27-29% of the AD after 7 days. For the 1,000 mg/kg treatment group, the % of AD recovered in the feces up to 7 days post-dose was 82% with 46-57% of that total recovered in the first 24 hrs. The % of AD isolated in the urine and cage wash was 10-15%. The Biliary study demonstrated that the bile was a significant pathway for excretion by the 10 mg/kg treatment group with 69-74% of the administered dose recovered in the bile up to 72 hrs after dosing. In contrast, for the high dose group, 21-26% of the dose was isolated in the bile by 72 hrs. Recovery in the feces of the 10 mg/kg group was limited to 7-8% of the AD as compared to 56-64% of the AD for the 1,000 mg/kg group. A significant fraction of the AD for the high dose group was not being absorbed. The following pharmacokinetic parameters were derived: tmax, 5 and 6 hrs and 18- 24 hrs for males and females of the 10 mg/kg and 1,000 mg/kg groups, respectively, Cmax, 6.4 and 5.6 ug equiv./g and 119 and 71 ug equiv./g for the males and females in the 10 mg/kg and 1,000 mg/kg groups, respectively, and t1/2, 11.5 and 13.3 hrs and 12 and 15.6 hrs for males and females in the low and high dose groups, respectively. In the Tissue Distribution study, among the 10 mg/kg animals, maximal residue levels were noted at 6 hrs with none of the radiolabel being sequestered in any of the tissues. In the 1,000 mg/kg group, maximal residue levels were noted in a majority of the tissues at 18 hrs post-dose for the males and 42 hrs post-dose for the females. For some of the organs, appreciable levels of radiolabel were still evident at 7 days (e.g., spleen, red blood cell, liver, and kidney). Analysis of the radiolabeled moieties recovered in the feces revealed a number of modifications of the parent cmpd. Hydrazine oxidation, demethylation, ring hydroxylation, separation into biphenyl and hydrazinecarboxylic acid moieties and conjugation with glucuronic acid or sulfate. For the 10 mg/kg group, identified moieties extracted from the feces constituted 39% of the AD. The predominant compounds were ... /bifenazate/ glucuronide (6.3-8.9% of AD), ... /bifenazate/ (4.8-7.2% of AD) and ... biphenyl, 4-hydroxy (5.5-7.1% of AD). In contrast, for the 1,000 mg/kg group, the parent cmpd which was recovered in the feces constituted 48-61% of the AD. /Bifenazate/... glucuronide constituted 4.7-5.6% of the AD ... Overall, the test material was well absorbed at the low dose, metabolized and conjugated before being excreted in the bile. At the high dose level, a much lower % of the dose was absorbed.

Metabolism Metabolites

Sprague-Dawley Crl:CD/BR rats of both sexes were dosed with either 10 or 1,000 mg/kg of [(14)C] ... /bifenazate/ ( ... radiochemical purity: >98%, specific activity: 34.4 mCi/mmol, label on the aromatic ring, ... /bifenazate/ (unlabeled ... purity: 99.6%) by oral gavage. ... Analysis of the radiolabeled moieties recovered in the feces revealed a number of modifications of the parent cmpd. Hydrazine oxidation, demethylation, ring hydroxylation, separation into biphenyl and hydrazinecarboxylic acid moieties and conjugation with glucuronic acid or sulfate. For the 10 mg/kg group, identified moieties extracted from the feces constituted 39% of the administered dose (AD). The predominant compounds were ... /bifenazate/ glucuronide (6.3-8.9% of AD), ... /bifenazate/ (4.8-7.2% of AD) and ... biphenyl, 4-hydroxy (5.5-7.1% of AD). In contrast, for the 1,000 mg/kg group, the parent cmpd which was recovered in the feces constituted 48-61% of the AD. ... /Bifenazate/ glucuronide constituted 4.7-5.6% of the AD. The primary moieties recovered in the urine were conjugates of ... p, p-biphenol or sulfates of ... /p, p'-biphenol/ and ... /biohenyl, 4-hydroxy/. The total of these cmpds constituted 19-21% of the administered dose for the 10 mg/kg group and 6-7% of the administered dose for the 1,000 mg/kg group. Major metabolites identified in the bile were ... /biphenyl, 4-hydroxy/ (17-20% of AD in the 10 mg/kg group and 2.1-2.5% of the AD in the 1,000 mg/kg group), ... biphenyl, 4-hydroxy, 4-methoxy (17-19% of the AD in the 10 mg/kg and 2.8% of the AD in the 1,000 mg/kg group) and ... /bifenazate/ glucuronide (9-12% of the AD in the 10 mg/kg and 9-13% of the AD in the 1,000 mg/kg group).

Wikipedia

Bifenazate

Biological Half Life

Sprague-Dawley Crl:CD/BR rats of both sexes were dosed with either 10 or 1,000 mg/kg of [(14)C] ... /bifenazate/ ... (radiochemical purity: >98%, specific activity: 34.4 mCi/mmol, label on the aromatic ring, /bifenazate/ ... (unlabeled ... purity: 99.6%) by oral gavage. ... The following pharmacokinetic parameters were derived: tmax, 5 and 6 hrs and 18-24 hrs for males and females of the 10 mg/kg and 1,000 mg/kg groups, respectively, Cmax, 6.4 and 5.6 ug equiv./g and 119 and 71 ug equiv./g for the males and females in the 10 mg/kg and 1,000 mg/kg groups, respectively, and t1/2, 11.5 and 13.3 hrs and 12 and 15.6 hrs for males and females in the low and high dose groups, respectively.

Use Classification

Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Bifenazate can be prepared by Lewis acid-catalyzed electrophilic aromatic substitution of 4-methoxybiphenyl with diisopropyl azodicarboxylate yielding hydrazine dicarboxylate, which is then transformed into the compound desired by a decarboxylation reaction.
Preparation: M. A. Dekeyser, P. T. McDonald, World Intellectual Property Organization patent 9310083; eidem, United States of America patent 5367093 (1993, 1994 both to Uniroyal).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Bifenazate as unlikely to present an acute hazard in normal use; Main Use: acaricide.

Analytic Laboratory Methods

An analytical method was developed for the determination of eleven agrochemicals [abamectin (as B1a), bifenazate, bifenthrin, carfentrazone-ethyl, cymoxanil, hexythiazox, imidacloprid, mefenoxam, pymetrozine, quinoxyfen, and trifloxystrobin] in dried hops. The method utilized polymeric and NH2 solid phase extraction (SPE) column cleanups and liquid chromatography with mass spectrometry (LC-MS/MS). Method validation and concurrent recoveries from untreated dried hops ranged from 71 to 126% for all compounds over three levels of fortification (0.10, 1.0, and 10.0 ppm). Commercially grown hop samples collected from several field sites had detectable residues of bifenazate, bifenthrin, hexythiazox, and quinoxyfen. The control sample used was free of contamination below the 0.050 ppm level for all agrochemicals of interest. The limit of quantitation and limit of detection for all compounds were 0.10 and 0.050 ppm, respectively.
The "modified excised leaf disc method" is based on leaf discs that fit tightly the bottom halves of 50-mm petri dishes. The bottom half of each petri dish is covered with wet cotton wool to prolong leaf freshness. The side wall of each bottom half has a small hole to allow the petiole of the leaf disc to protrude outside the petri dish. The top half of each petri dish has a 28-mm (diameter) window. For phytophagous mites the window is covered with a 40-um mesh Pecap polyester screen. Using this method it was possible to estimate the LC50 value of bifenazate to be 0.00413 g (AI)/L and the LC50 value of spirodiclofen to be 0.40050 g (AI)/L to the twospotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae). The method reduces losses due to escapees and allows observations to be made as long as 9 d after treatment.

Interactions

... The ability of well-known organophosphates and carbamates to inhibit the activation of bifenazate and thus compromise its acaricidal potential was tested. Esterase activity determined in vivo after pre-exposure of mites with organophosphates and carbamates revealed-depending on the compound-varying esterase inhibition nicely correlated with the ability of the individual compound to antagonise bifenazate action on mites. The findings illustrate that organophosphates and carbamates interfere with bifenazate efficacy, most probably by inhibiting carboxylesterases responsible for the activation of the pro-drug. As a result of the strong antagonism, mixtures of bifenazate with carbamates or organophosphates should not be used under field conditions. Moreover, there exists a real threat in repeatedly applying organophosphates and bifenazate. The present study again illustrates how important mode of action information is for the proper planning of resistance management strategies.

Dates

Last modified: 08-15-2023
1: Liu R, Nyoike TW, Liburd OE. Evaluation of site-specific tactics using bifenazate and Neoseiulus californicus for management of Tetranychus urticae (Acari: Tetranychidae) in strawberries. Exp Appl Acarol. 2016 Oct;70(2):189-204. doi: 10.1007/s10493-016-0073-y. Epub 2016 Aug 8. PubMed PMID: 27502111.
2: Satheshkumar A, Senthurpandian VK, Shanmugaselvan VA. Dissipation kinetics of bifenazate in tea under tropical conditions. Food Chem. 2014 Feb 15;145:1092-6. doi: 10.1016/j.foodchem.2013.09.042. Epub 2013 Sep 14. PubMed PMID: 24128589.
3: Hiragaki S, Kobayashi T, Ochiai N, Toshima K, Dekeyser MA, Matsuda K, Takeda M. A novel action of highly specific acaricide; bifenazate as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae]. Neurotoxicology. 2012 Jun;33(3):307-13. doi: 10.1016/j.neuro.2012.01.016. Epub 2012 Feb 6. PubMed PMID: 22330756.
4: Van Leeuwen T, Van Nieuwenhuyse P, Vanholme B, Dermauw W, Nauen R, Tirry L. Parallel evolution of cytochrome b mediated bifenazate resistance in the citrus red mite Panonychus citri. Insect Mol Biol. 2011 Feb;20(1):135-40. doi: 10.1111/j.1365-2583.2010.01040.x. Epub 2010 Aug 23. PubMed PMID: 20735493.
5: Khajehali J, Van Leeuwen T, Tirry L. Susceptibility of an organophosphate resistant strain of the two-spotted spider mite (Tetranychus urticae) to mixtures of bifenazate with organophosphate and carbamate insecticides. Exp Appl Acarol. 2009 Nov;49(3):185-92. doi: 10.1007/s10493-009-9261-3. Epub 2009 Mar 29. PubMed PMID: 19330529.
6: Van Nieuwenhuyse P, Van Leeuwen T, Khajehali J, Vanholme B, Tirry L. Mutations in the mitochondrial cytochrome b of Tetranychus urticae Koch (Acari: Tetranychidae) confer cross-resistance between bifenazate and acequinocyl. Pest Manag Sci. 2009 Apr;65(4):404-12. doi: 10.1002/ps.1705. PubMed PMID: 19165831.
7: Ochiai N, Mizuno M, Mimori N, Miyake T, Dekeyser M, Canlas LJ, Takeda M. Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus. Exp Appl Acarol. 2007;43(3):181-97. Epub 2007 Oct 31. PubMed PMID: 17972019.
8: Van Leeuwen T, Van Pottelberge S, Nauen R, Tirry L. Organophosphate insecticides and acaricides antagonise bifenazate toxicity through esterase inhibition in Tetranychus urticae. Pest Manag Sci. 2007 Dec;63(12):1172-7. PubMed PMID: 17880043.
9: Van Leeuwen T, Tirry L, Nauen R. Complete maternal inheritance of bifenazate resistance in Tetranychus urticae Koch (Acari: Tetranychidae) and its implications in mode of action considerations. Insect Biochem Mol Biol. 2006 Nov;36(11):869-77. Epub 2006 Sep 3. PubMed PMID: 17046600.
10: Rhodes EM, Liburd OE, Kelts C, Rondon SI, Francis RR. Comparison of single and combination treatments of Phytoseiulus persimilis, Neoseiulus californicus, and Acramite (bifenazate) for control of twospotted spider mites in strawberries. Exp Appl Acarol. 2006;39(3-4):213-25. Epub 2006 Jun 13. PubMed PMID: 16770685.

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